Stevioside
Beschreibung
Eigenschaften
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(50)55-32-29(49)26(46)23(43)18(13-40)52-32)21(37)6-10-38(16,15-37)56-33-30(27(47)24(44)19(14-41)53-33)54-31-28(48)25(45)22(42)17(12-39)51-31/h17-33,39-49H,1,4-15H2,2-3H3/t17-,18-,19-,20+,21+,22-,23-,24-,25+,26+,27+,28-,29-,30-,31+,32+,33+,35-,36-,37-,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDUENGHJMELGK-HYDKPPNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H60O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021281 | |
| Record name | Stevioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
804.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Stevioside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034945 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.25 mg/mL | |
| Record name | Stevioside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034945 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
57817-89-7 | |
| Record name | Stevioside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57817-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stevioside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057817897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stevioside | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16882 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Stevioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4α)-β-D-glucopyranosyl 13-[(2-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]kaur-16-en-18-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.414 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEVIOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YON5MXJ9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Stevioside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034945 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
238 - 239 °C | |
| Record name | Stevioside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034945 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Stevioside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stevioside, a major steviol (B1681142) glycoside extracted from the leaves of Stevia rebaudiana, is a high-intensity, non-caloric natural sweetener. Its unique chemical structure, a diterpene glycoside, confers not only its characteristic sweet taste but also a range of biological activities that are of increasing interest to the pharmaceutical and food industries. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological signaling pathways of this compound. Detailed experimental protocols for its characterization and extraction are also presented to facilitate further research and development.
Chemical Structure and Identification
This compound is a glycoside of the diterpene steviol. Its chemical structure consists of a central steviol aglycone to which three glucose units are attached. Specifically, it is steviol's C19-carboxyl group is esterified with a β-D-glucopyranosyl unit, and its C13-hydroxyl group is linked to a sophorose (a disaccharide of two β-D-glucose units) via a β-glycosidic bond.[1]
The systematic IUPAC name for this compound is (4α)-13-[(2-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]kaur-16-en-18-oic acid β-D-glucopyranosyl ester.
Below is a diagram of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in various formulations. A summary of its key quantitative properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₈H₆₀O₁₈ | [1] |
| Molecular Weight | 804.87 g/mol | [1] |
| Appearance | White crystalline powder | |
| Melting Point | 198-201 °C | |
| Solubility in Water | 1.25 g/L (at 25°C) | [1] |
| Solubility in Ethanol | Soluble | |
| Solubility in Methanol (B129727) | Soluble | |
| Solubility in Acetone | Insoluble | |
| Solubility in Chloroform | Insoluble | |
| Solubility in Ether | Insoluble | |
| Specific Optical Rotation ([α]D) | -39.3° (c=5.7 in H₂O) |
Experimental Protocols
Determination of Melting Point
Principle: The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. For a pure substance, this occurs over a narrow temperature range. This protocol outlines the capillary method for determining the melting point of this compound.
Apparatus and Reagents:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
This compound sample (finely powdered and dry)
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered this compound sample to collect a small amount of the solid.
-
Packing the Sample: Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting initially to quickly determine an approximate melting point range.
-
Allow the apparatus to cool.
-
For an accurate measurement, use a fresh sample and set the heating rate to 1-2 °C per minute, starting from a temperature approximately 20 °C below the approximate melting point.
-
Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
-
Determination of Solubility
Principle: The shake-flask method is a standard procedure to determine the equilibrium solubility of a compound in a specific solvent at a given temperature.
Apparatus and Reagents:
-
Orbital shaker with temperature control
-
Conical flasks with stoppers
-
This compound sample
-
Solvent of interest (e.g., water, ethanol)
-
Analytical balance
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a conical flask containing a known volume of the solvent.
-
Equilibration: Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge an aliquot of the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw a known volume of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of this compound in the diluted solution using a validated HPLC method.
-
Calculation: Calculate the solubility in g/L or mg/mL based on the measured concentration and the dilution factor.
Determination of Specific Optical Rotation
Principle: Optical rotation is the rotation of the plane of polarized light by a chiral substance. The specific rotation is a characteristic property of a compound.
Apparatus and Reagents:
-
Polarimeter
-
Polarimeter cell (e.g., 1 dm length)
-
Sodium lamp (D-line, 589 nm)
-
This compound sample
-
Volumetric flask
-
Solvent (e.g., water)
-
Analytical balance
Procedure:
-
Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a specific volume of the solvent in a volumetric flask to obtain a solution of known concentration (c, in g/mL).
-
Blank Measurement: Fill the polarimeter cell with the pure solvent and measure the optical rotation. This is the blank reading.
-
Sample Measurement: Rinse and fill the polarimeter cell with the prepared this compound solution, ensuring no air bubbles are present. Measure the observed optical rotation (α).
-
Calculation: The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Extraction and Purification of this compound from Stevia rebaudiana Leaves
This protocol describes a general laboratory-scale procedure for the extraction and purification of this compound.
Caption: Experimental workflow for this compound extraction.
Procedure:
-
Extraction: Dried and powdered Stevia rebaudiana leaves are extracted with hot water (typically 60-80°C) for several hours.
-
Clarification: The crude aqueous extract is then clarified to remove suspended solids, pigments, and other impurities. This can be achieved by treatment with clarifying agents like calcium hydroxide (B78521) followed by filtration, or by using membrane filtration techniques.
-
Purification: The clarified extract is passed through a series of ion-exchange resins to remove salts and charged molecules.
-
Crystallization: The purified steviol glycoside solution is concentrated, and this compound is crystallized out using an appropriate solvent such as methanol or ethanol.
-
Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried to yield pure this compound.
Biological Properties and Signaling Pathways
This compound is primarily known for its intense sweet taste, which is approximately 200-300 times that of sucrose. However, it also exhibits a characteristic bitter and licorice-like aftertaste. These sensory properties are mediated by specific taste receptors on the tongue.
Sweet and Bitter Taste Perception
The perception of sweet and bitter tastes involves G-protein coupled receptors (GPCRs) located in taste receptor cells.
Caption: Signaling pathway for taste perception.
-
Sweet Taste: The sweet taste of this compound is mediated by the T1R2/T1R3 heterodimeric sweet taste receptor.[2] Binding of this compound to this receptor activates a signaling cascade involving the G-protein gustducin, leading to the activation of phospholipase Cβ2 (PLCβ2).[2] This results in the production of inositol (B14025) trisphosphate (IP₃), which triggers the release of intracellular calcium (Ca²⁺).
-
Bitter Taste: The bitter aftertaste of this compound is primarily mediated by the T2R4 and T2R14 bitter taste receptors.[1][3][4][5] The signaling pathway following the activation of these receptors is similar to the sweet taste pathway, also involving gustducin, PLCβ2, and subsequent Ca²⁺ release.
-
Downstream Signaling: The increase in intracellular Ca²⁺ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to cell depolarization, ATP release, and the transmission of a nerve signal to the brain, which is perceived as taste.[2]
Modulation of Insulin (B600854) Secretion
Recent studies have shown that this compound can potentiate glucose-induced insulin secretion from pancreatic β-cells, suggesting its potential as an anti-hyperglycemic agent.[6] This effect is also mediated by the TRPM5 channel.
Caption: this compound's effect on insulin secretion.
In pancreatic β-cells, glucose uptake via GLUT2 transporters leads to an increase in the ATP/ADP ratio, which closes ATP-sensitive potassium (K-ATP) channels. This causes membrane depolarization and the opening of voltage-gated calcium channels, resulting in Ca²⁺ influx. This compound potentiates the activity of the TRPM5 channel, which is also present in β-cells.[7][8][9] This potentiation amplifies the Ca²⁺ signal, leading to enhanced insulin secretion in the presence of glucose.[7][8]
Conclusion
This compound possesses a well-defined chemical structure and a unique set of physicochemical properties that make it a valuable natural sweetener. Its biological activities, particularly its interaction with taste receptors and its potential to modulate insulin secretion, are areas of active research with significant implications for the food and pharmaceutical industries. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists and researchers working with this important natural product. Further investigation into the molecular mechanisms of this compound's actions will continue to unveil its full therapeutic and functional potential.
References
- 1. Docking and Molecular Dynamics of Steviol Glycoside-Human Bitter Receptor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of rebaudioside A from this compound and their interaction model with hTAS2R4 bitter taste receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of rebaudioside A from this compound and their interaction model with hTAS2R4 bitter taste receptor [kr.cup.edu.in]
- 5. researchgate.net [researchgate.net]
- 6. This compound acts directly on pancreatic beta cells to secrete insulin: actions independent of cyclic adenosine monophosphate and adenosine triphosphate-sensitive K+-channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. BioKB - Relationship - this compound - activates - TRPM5 [biokb.lcsb.uni.lu]
Stevioside's Mechanism of Action in Cellular Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stevioside, a natural diterpenoid glycoside extracted from the leaves of Stevia rebaudiana, has garnered significant attention beyond its role as a non-caloric sweetener. A growing body of in vitro research highlights its potential as a modulator of key cellular processes, with implications for therapeutic areas such as oncology, inflammation, and metabolic disorders. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects in various cellular models. It is designed to equip researchers, scientists, and drug development professionals with detailed data, experimental protocols, and visual aids to facilitate further investigation into the pharmacological properties of this compound.
Core Mechanisms of Action
This compound exerts its biological effects through a multi-faceted approach, influencing a range of cellular signaling pathways, ion channels, and metabolic functions. The primary mechanisms explored in cellular models include the induction of apoptosis in cancer cells, modulation of inflammatory responses, and regulation of glucose homeostasis.
Induction of Apoptosis in Cancer Cells
This compound has demonstrated cytotoxic and pro-apoptotic activity in various cancer cell lines. The principal mechanism involves the intrinsic or mitochondrial pathway of apoptosis, characterized by the involvement of the Bcl-2 family of proteins and subsequent caspase activation.
Signaling Pathway:
This compound treatment initiates a cascade of events leading to programmed cell death. A key event is the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, which alters the Bax/Bcl-2 ratio. This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.[1][2][3]
Quantitative Data: Cytotoxicity of this compound in Cancer Cell Lines
The cytotoxic effect of this compound has been quantified in several human cancer cell lines, with IC50 values varying depending on the cell line and exposure time.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 24 | 30 | [4][5] |
| 48 | 24 | [4][5] | ||
| 72 | 22 | [4][5] | ||
| A2780 | Ovarian Cancer | 24 | 24 | [4][5] |
| 48 | 20 | [4][5] | ||
| 72 | 19 | [4][5] | ||
| HT-29 | Colon Cancer | 48 | ~5 | [4][6] |
| 72 | ~5 | [4][6] | ||
| MDA-MB-231 | Breast Cancer | 48 | 55 | [7][8] |
| SKBR3 | Breast Cancer | 48 | 66 | [7][8] |
| OVCAR-3 | Ovarian Cancer | 48 | Dose-dependent inhibition | [9][10][11] |
| HepG2 | Liver Cancer | 24 | 10.91 | [3] |
| SaOs2 | Osteosarcoma | 24 | Dose-dependent inhibition | [12] |
Quantitative Data: Modulation of Apoptotic Gene and Protein Expression by this compound
| Cell Line | Target | Change | Fold Change/Observation | Concentration | Time (h) | Reference |
| MCF-7 | Bax (gene) | Increased | Significant at >20 µM | >20 µM | 24-72 | [4][5] |
| Bad (gene) | Increased | Significant at >20 µM | >20 µM | 24-72 | [4][5] | |
| Bcl-2 (gene) | Decreased | Significant at >20 µM | >20 µM | 24-72 | [4][5] | |
| HT-29 | Caspase-9 | Increased | ~53% increase | 5 µM | 48 | [4] |
| Caspase-3 | Increased | ~61% increase | 5 µM | 48 | [4] | |
| OVCAR-3 | Caspase-9 | Increased | Dose-dependent | Not specified | Not specified | [9] |
| Caspase-3 | Increased | Dose-dependent | Not specified | [9] | ||
| SaOs2 | Bax (gene) | Increased | 1.2 to 1.67-fold | 25-100 µM | 24 | [12] |
| Bcl-2 (gene) | Decreased | 0.98 to 0.5-fold | 25-100 µM | 24 | [12] | |
| Bcl-xL (gene) | Decreased | 0.74 to 0.46-fold | 25-100 µM | 24 | [12] |
Anti-inflammatory Effects
This compound has been shown to exert anti-inflammatory effects in various cellular models, primarily by inhibiting the production of pro-inflammatory cytokines. This is achieved through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Signaling Pathway:
In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound can inhibit the activation of IKKβ, which prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[13][14][15] this compound also modulates the MAPK pathway by reducing the phosphorylation of ERK1/2 and p38, further contributing to the suppression of inflammatory responses.[4][5][15]
Quantitative Data: Inhibition of Pro-inflammatory Cytokine Expression by this compound
| Cell Line | Stimulant | Cytokine | Change | Concentration of this compound | Time (h) | Reference |
| RAW264.7 | LPS (1 µg/mL) | TNF-α (mRNA) | Decreased | 50-200 µg/mL | 3 | [13][15] |
| IL-6 (mRNA) | Decreased | 50-200 µg/mL | 3 | [13][15] | ||
| IL-1β (mRNA) | Decreased | 50-200 µg/mL | 3 | [13][15] | ||
| TNF-α (protein) | Decreased | 50-200 µg/mL | 24 | [13][15] | ||
| IL-6 (protein) | Decreased | 50-200 µg/mL | 24 | [13][15] | ||
| IL-1β (protein) | Decreased | 50-200 µg/mL | 24 | [13][15] | ||
| IPEC-J2 | Diquat (1000 µM) | TNF-α (mRNA) | Decreased | 250 µM | 6 (pre-treatment) | [1][16] |
| IL-6 (mRNA) | Decreased | 250 µM | 6 (pre-treatment) | [1][16] | ||
| IL-8 (mRNA) | Decreased | 250 µM | 6 (pre-treatment) | [1][16] | ||
| TNF-α (protein) | Decreased | 250 µM | 6 (pre-treatment) | [1][16] | ||
| IL-6 (protein) | Decreased | 250 µM | 6 (pre-treatment) | [1][16] | ||
| IL-8 (protein) | Decreased | 250 µM | 6 (pre-treatment) | [1][16] |
Modulation of Glucose Metabolism and Ion Channels
This compound has been observed to influence glucose uptake and insulin (B600854) secretion in cellular models, suggesting its potential in the context of metabolic disorders. These effects are partly mediated by its interaction with the TRPM5 ion channel and the PI3K/Akt signaling pathway, which is involved in GLUT4 translocation.
Signaling Pathway and Ion Channel Modulation:
This compound potentiates the activity of the TRPM5 channel, a calcium-activated cation channel expressed in pancreatic β-cells. This potentiation leads to increased calcium influx, which in turn enhances glucose-stimulated insulin secretion. Additionally, this compound has been shown to activate the PI3K/Akt pathway, a key signaling cascade in insulin signaling. Activation of this pathway promotes the translocation of the glucose transporter GLUT4 from intracellular vesicles to the plasma membrane, thereby increasing glucose uptake into cells.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A2780, HT-29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[6][17][18][19]
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Serially dilute the stock solution in culture medium to obtain the desired final concentrations (e.g., 0, 5, 10, 25, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Incubate the cells for 24, 48, or 72 hours.[6][17][18][19]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[6][17][18][19]
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.[6][17][18][19]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Plot the cell viability against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Western Blot Analysis of Signaling Proteins
Protocol:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with this compound at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-ERK, anti-p-p38, anti-Bax, anti-Bcl-2, anti-caspase-3) overnight at 4°C. After washing with TBST, incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Protocol:
-
Cell Treatment and RNA Isolation: Treat cells with this compound as required. Isolate total RNA from the cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.[16][20][21][22][23]
-
RNA Quantification and Quality Control: Measure the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by agarose (B213101) gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[20][21]
-
qPCR: Perform qPCR using a SYBR Green-based master mix and gene-specific primers for the target genes (e.g., TNF-α, IL-6, IL-1β, BAX, BCL2) and a housekeeping gene (e.g., GAPDH, ACTB). The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the untreated control.[14]
Conclusion
This technical guide summarizes the current understanding of this compound's mechanism of action in cellular models, providing a foundation for further research and development. The presented data highlights its potential as a multi-target agent with pro-apoptotic, anti-inflammatory, and metabolic regulatory properties. The detailed protocols and visual aids are intended to serve as a practical resource for scientists investigating the therapeutic applications of this natural compound. Further in-depth studies are warranted to fully elucidate the intricate molecular interactions of this compound and to translate these in vitro findings into potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Stevia rebaudiana Bertoni as a sweet herbal medicine: traditional uses, potential applications, and future development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 4. This compound induced cytotoxicity in colon cancer cells via reactive oxygen species and mitogen-activated protein kinase signaling pathways-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. french.alliedacademies.org [french.alliedacademies.org]
- 12. In vitro Molecular Mechanisms of Anticancer Activity of this compound in Human Osteosarcoma Cell Lines (Sarcoma Osteogenic) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound suppressed inflammatory cytokine secretion by downregulation of NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Activates AMPK to Suppress Inflammation in Macrophages and Protects Mice from LPS-Induced Lethal Shock [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound Improves Antioxidant Capacity and Intestinal Barrier Function while Attenuating Inflammation and Apoptosis by Regulating the NF-κB/MAPK Pathways in Diquat-Induced Oxidative Stress of IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Total RNA extraction, cDNA synthesis, and qPCR [protocols.io]
- 21. surgery.pitt.edu [surgery.pitt.edu]
- 22. RNA Isolation for qRT-PCR | Thermo Fisher Scientific - US [thermofisher.com]
- 23. protocols.io [protocols.io]
In Vivo Antidiabetic Effects of Stevioside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo antidiabetic effects of stevioside, a natural glycoside extracted from the leaves of Stevia rebaudiana. The information presented herein is curated from a range of preclinical and clinical studies, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antidiabetic therapies.
Quantitative Efficacy of this compound in In Vivo Models
Numerous studies have investigated the impact of this compound on key diabetic biomarkers in various animal models and human subjects. The following tables summarize the quantitative data from these investigations, highlighting the effects on blood glucose, insulin (B600854) levels, and lipid profiles.
Table 1: Effects of this compound on Blood Glucose and Insulin in Animal Models
| Animal Model | This compound Dose | Treatment Duration | Effect on Fasting Blood Glucose (FBG) | Effect on Insulin Levels | Citation |
| Streptozotocin (STZ)-induced diabetic rats | 0.5 mg/kg (single oral dose) | 90 minutes | Significant decrease | Not specified | [1][2] |
| STZ-induced diabetic rats | Not specified (daily oral) | 15 days | Dose-dependent decrease | Enhanced insulin secretion and utilization | [1][2] |
| Fructose-rich chow-fed rats (insulin-resistant) | 5.0 mg/kg (single oral dose) | 90 minutes | Dose-dependent decrease | Reversed glucose-insulin index, indicating improved insulin sensitivity | [3][4] |
| Fructose-rich chow-fed rats | 5.0 mg/kg (repeated oral, 3x daily) | 4 weeks | Significant decrease (p < 0.01) | Reduction in fasting plasma insulin | [4] |
| Goto-Kakizaki (GK) rats (Type 2 diabetes) | 0.2 g/kg (intravenous) | Acute | Significant reduction (p < 0.05) | Increased insulin secretion (p < 0.05) | [4][5][6][7] |
| Alloxan-induced diabetic mice | 20 mg/kg (oral) | 10 days (pre-treatment) | Prevented significant increase in hyperglycemia (p < 0.05) | Preserved β-cell cytoarchitecture | [8] |
| High-fat diet-induced diabetic mice | Not specified | Not specified | Prevents hyperglycemia | Potentiates glucose-induced insulin secretion | [9] |
Table 2: Effects of this compound on Blood Glucose and Insulin in Human Studies
| Study Population | This compound Dose | Treatment Duration | Effect on Postprandial Blood Glucose | Effect on Insulin Levels | Citation |
| Type 2 diabetic patients | 1 g with a test meal | Acute | Reduced incremental area under the glucose response curve by 18% (P = 0.013) | Increased insulinogenic index by ~40% (P < 0.001) | [10] |
| Type 2 diabetic patients | 1500 mg/day | 3 months | No significant change (maintained levels while placebo increased) | Not specified | [4] |
| Healthy adults | 200 mg (capsules) | Acute | Reduces postprandial capillary blood glucose | Not specified | [11] |
Table 3: Effects of this compound on Lipid Profile in Animal Models
| Animal Model | This compound Dose | Treatment Duration | Effect on Lipid Profile | Citation |
| Diabetic rats | Not specified | 60 days | Reduced levels of cholesterol, triglyceride, and LDL-cholesterol | [12] |
| Animal models (general) | Not specified | Not specified | Decreasing effect on triglyceride | [12] |
Experimental Protocols
Understanding the methodologies employed in these studies is critical for interpretation and replication. This section details the protocols for key in vivo experiments.
Induction of Diabetes in Animal Models
-
Streptozotocin (STZ)-Induced Diabetes: A common method to induce Type 1 diabetes.
-
Protocol: Male Wistar or Sprague-Dawley rats are fasted overnight. A freshly prepared solution of STZ in citrate (B86180) buffer (e.g., 0.1 M, pH 4.5) is injected intraperitoneally (i.p.) at a dose of 40-60 mg/kg body weight.[13] To prevent initial drug-induced hypoglycemia, animals are given a 20% glucose solution for 24 hours post-injection.[13] Diabetes is confirmed by measuring fasting blood glucose levels 72 hours after STZ injection; rats with FBG > 200 mg/dL are considered diabetic.[13]
-
-
Fructose-Rich Chow-Induced Insulin Resistance: A model for Type 2 diabetes.
-
Protocol: Normal Wistar rats are fed a diet containing a high percentage of fructose (B13574) (e.g., 60%) for a period of several weeks (e.g., 4 weeks) to induce a state of insulin resistance.[3][4]
-
-
Alloxan-Induced Diabetes: Another chemical induction method for Type 1 diabetes.
-
Protocol: Mice (e.g., NMRI Haan) are administered alloxan (B1665706) (e.g., 100 mg/kg) to induce hyperglycemia.[14]
-
Glucose Tolerance Tests
-
Oral Glucose Tolerance Test (OGTT):
-
Intravenous Glucose Tolerance Test (IVGTT):
Measurement of Biochemical Parameters
-
Blood Glucose: Measured from tail vein blood samples using a glucometer.
-
Serum Insulin: Determined from blood samples using an enzyme-linked immunosorbent assay (ELISA) kit.[15]
-
Lipid Profile: Serum levels of total cholesterol, triglycerides, LDL-cholesterol, and HDL-cholesterol are measured using standard enzymatic kits.
Molecular Mechanisms of Action: Signaling Pathways
This compound exerts its antidiabetic effects through multiple mechanisms, primarily by enhancing insulin secretion from pancreatic β-cells and improving insulin sensitivity in peripheral tissues.
Stimulation of Insulin Secretion
This compound directly acts on pancreatic β-cells to potentiate glucose-stimulated insulin secretion (GSIS).[1][16] This action is mediated, at least in part, by the potentiation of the TRPM5 (Transient Receptor Potential Melastatin 5) channel, a Ca2+-activated cation channel.[5][9]
Caption: this compound potentiates the TRPM5 channel in pancreatic β-cells, leading to enhanced insulin secretion.
Improvement of Insulin Sensitivity
This compound has been shown to improve insulin sensitivity in insulin-resistant animal models.[3] One of the proposed mechanisms involves the enhancement of the insulin signaling pathway in skeletal muscle, a major site of glucose uptake. This involves the PI3K/Akt pathway, leading to the translocation of GLUT4 (glucose transporter type 4) to the plasma membrane.[5][17]
Caption: this compound may enhance insulin signaling via the PI3K/Akt pathway, promoting GLUT4 translocation and glucose uptake.
Regulation of Gluconeogenesis
Some studies suggest that this compound can regulate blood glucose levels by slowing down gluconeogenesis in the liver. This is achieved by decreasing the gene expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a rate-limiting enzyme in the gluconeogenic pathway.[1][2][5]
Caption: this compound reduces hepatic glucose output by downregulating PEPCK gene expression.
Experimental Workflow
The general workflow for in vivo studies investigating the antidiabetic effects of this compound is outlined below.
Caption: A typical experimental workflow for evaluating the in vivo antidiabetic effects of this compound.
Conclusion
The in vivo evidence strongly suggests that this compound possesses significant antidiabetic properties. Its multifaceted mechanism of action, encompassing the stimulation of insulin secretion, enhancement of insulin sensitivity, and regulation of hepatic glucose production, makes it a compelling candidate for further investigation as a potential therapeutic agent or adjuvant therapy for diabetes mellitus. The data and protocols summarized in this guide provide a solid foundation for future research in this promising area. However, it is important to note that some studies, particularly in humans, have shown no significant effects, indicating that dosage, duration, and the specific population studied are critical factors influencing the outcomes.[12][18] Further well-controlled, long-term clinical trials are warranted to unequivocally establish the therapeutic efficacy and safety of this compound in diabetic patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of the hypoglycemic effect of this compound, a glycoside of Stevia rebaudiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increase of insulin sensitivity by this compound in fructose-rich chow-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Steviol Glycosides on Human Health with Emphasis on Type 2 Diabetic Biomarkers: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound induces antihyperglycaemic, insulinotropic and glucagonostatic effects in vivo: studies in the diabetic Goto-Kakizaki (GK) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insight into anti-diabetic effect of low dose of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Steviol glycosides enhance pancreatic beta-cell function and taste sensation by potentiation of TRPM5 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antihyperglycemic effects of this compound in type 2 diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. journals.sums.ac.ir [journals.sums.ac.ir]
- 13. Anti diabetic property of aqueous extract of Stevia rebaudiana Bertoni leaves in Streptozotocin-induced diabetes in albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hypoglycaemic action of this compound and a barley and brewer’s yeast based preparation in the experimental model on mice | Biomolecules and Biomedicine [bjbms.org]
- 15. Effects of this compound on the Expressions of GLUT 1, GLUT 3, and GLUT 4 Proteins in Diabetic Rat Placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound acts directly on pancreatic beta cells to secrete insulin: actions independent of cyclic adenosine monophosphate and adenosine triphosphate-sensitive K+-channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Attenuates Insulin Resistance in Skeletal Muscle by Facilitating IR/IRS-1/Akt/GLUT 4 Signaling Pathways: An In Vivo and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of stevia on glycemic and lipid profile of type 2 diabetic patients: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Choreography: A Technical Guide to the Anti-inflammatory Properties of Stevioside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stevioside, a diterpene glycoside extracted from the leaves of Stevia rebaudiana, is widely recognized as a natural, non-caloric sweetener.[1][2] Beyond its role in the food industry, a growing body of scientific evidence has illuminated its significant pharmacological activities, including potent anti-inflammatory properties.[1][2][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-inflammatory effects. It details the compound's interaction with key signaling pathways, presents quantitative data from pivotal in vitro and in vivo studies, and offers detailed experimental protocols for replication and further investigation. The primary mechanism of action involves the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, leading to a marked reduction in the production of pro-inflammatory mediators.[3][4][5] This document aims to serve as a comprehensive resource for researchers and drug development professionals investigating novel anti-inflammatory therapeutics.
Core Mechanisms of Anti-inflammatory Action
The anti-inflammatory activity of this compound is primarily attributed to its ability to modulate intracellular signaling pathways that are critical to the inflammatory response.[4][6] When cells are exposed to inflammatory stimuli, such as lipopolysaccharide (LPS) from Gram-negative bacteria, a cascade of events is initiated, culminating in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[2][3][5] this compound intervenes at crucial points within these pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process.[7] In an inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by agents like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus.[3] Once in the nucleus, NF-κB binds to DNA and initiates the transcription of genes encoding pro-inflammatory cytokines.[7]
This compound has been demonstrated to suppress LPS-induced NF-κB activation by preventing the degradation of IκBα.[3][8] This action effectively traps NF-κB in the cytoplasm, thereby inhibiting the downstream expression of inflammatory genes.[3][8]
Downregulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation.[3] It comprises a series of protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, which are activated by phosphorylation in response to inflammatory stimuli.[3] Activated MAPKs can, in turn, activate transcription factors that promote the expression of inflammatory genes.
Studies have consistently shown that this compound suppresses the LPS-induced phosphorylation of ERK, JNK, and p38 in a dose-dependent manner.[3][5] This dampening of the MAPK cascade contributes significantly to the overall reduction in inflammatory cytokine production.[3][4]
Crosstalk with the Nrf2 Pathway
Recent evidence suggests that this compound's anti-inflammatory effects may also be linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][9] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[1] There is significant crosstalk between the Nrf2 and NF-κB pathways; activation of Nrf2 can lead to the suppression of NF-κB signaling.[4] this compound has been shown to upregulate Nrf2, which may contribute to its ability to decrease the expression of pro-inflammatory cytokines by blocking NF-κB signaling.[1]
Quantitative Data from Preclinical Studies
The anti-inflammatory efficacy of this compound has been quantified in numerous in vitro and in vivo models. The following tables summarize key findings.
Table 1: Summary of In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Inflammatory Stimulus | This compound Concentration | Key Quantitative Outcomes | Reference |
| RAW264.7 (Murine Macrophages) | LPS (1 µg/mL) | 50, 100, 200 µg/mL | Dose-dependent inhibition of TNF-α, IL-6, and IL-1β production.[3][10] Suppressed phosphorylation of ERK, JNK, and p38.[3] | [3][10] |
| IPEC-J2 (Porcine Intestinal Epithelial) | Diquat (1000 µM) | 250 µM | Significantly downregulated secretion and gene expression of IL-6, IL-8, and TNF-α.[11][12][13] Decreased phosphorylation of NF-κB, IκB, and ERK1/2.[11][12][13] | [7][11][12][13] |
| Caco-2 (Human Colon Carcinoma) | LPS | Not specified | Suppressed LPS-mediated TNF-α, IL-1β, and IL-6 release.[8] | [8] |
| THP-1 (Human Monocytic Cells) | LPS | 1 mM | Significantly suppressed the release of TNF-α and IL-1β.[14] | [14] |
| Mouse Chondrocytes | IL-1β (10 ng/mL) | 10, 20, 40 µM | Inhibited expression of iNOS, Cox-2, MMP-13, and ADAMTS-4.[9] | [9] |
Table 2: Summary of In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Disease Induction | This compound Dosage & Route | Key Quantitative Outcomes | Reference |
| Mouse | S. aureus infection (Mastitis) | Intraperitoneal injection | Significantly reduced inflammatory cell infiltration and levels of TNF-α, IL-1β, and IL-6.[5] | [5] |
| Male Wistar Rats | Thioacetamide (TAA)-induced liver injury | 20 mg/kg, i.p., twice daily | Prevented upregulation of NF-κB and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[1] Upregulated Nrf2 antioxidant response.[1] | [1] |
| Male Wistar Rats | LPS stimulation | 500 & 1000 mg/kg BW/day, oral | Reduced TNF-α and IL-1β release from isolated peripheral blood mononuclear cells (PBMCs).[2][15] | [2][15] |
| Mouse | Destabilization of medial meniscus (Osteoarthritis) | Not specified | Attenuated cartilage degeneration and lowered OARSI scores.[9] | [9] |
Detailed Experimental Protocols
The following protocols are based on methodologies reported in the cited literature and provide a framework for investigating the anti-inflammatory properties of this compound.
Protocol 1: In Vitro Analysis in LPS-Stimulated RAW264.7 Macrophages
-
Objective: To determine the effect of this compound on pro-inflammatory cytokine production and signaling pathway activation in LPS-stimulated macrophages.
-
Methodology:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assay (MTT): Seed cells in a 96-well plate. Treat with various concentrations of this compound (e.g., 50-300 µg/mL) for 24 hours to determine non-cytotoxic concentrations.[10]
-
Stimulation: Pre-treat cells with non-cytotoxic concentrations of this compound (e.g., 50, 100, 200 µg/mL) for 1-2 hours. Subsequently, stimulate with LPS (1 µg/mL) for a specified duration (e.g., 24 hours for cytokine analysis, shorter times for protein phosphorylation analysis).[3][10]
-
Cytokine Measurement (ELISA): Collect cell culture supernatants. Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.[3][10]
-
Protein Analysis (Western Blot): Lyse the cells to extract total protein. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, ERK, JNK, and p38. Use appropriate secondary antibodies and a chemiluminescence detection system to visualize protein bands.[3]
-
Protocol 2: In Vivo Assessment in a Mouse Model of S. aureus-Induced Mastitis
-
Objective: To evaluate the therapeutic effect of this compound on inflammation in a bacterial infection model.
-
Methodology:
-
Animal Model: Utilize female BALB/c mice. Induce mastitis by intramammary infusion of a suspension of Staphylococcus aureus.[5]
-
Treatment: Following infection, administer this compound via intraperitoneal injection at specified doses. A control group should receive a vehicle.[5]
-
Sample Collection: At a predetermined time point post-infection (e.g., 24 or 48 hours), euthanize the mice and collect mammary gland tissue.
-
Histopathological Analysis: Fix a portion of the mammary tissue in 10% formalin, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration and tissue damage.[5]
-
Cytokine Analysis (ELISA): Homogenize another portion of the mammary tissue to prepare lysates. Measure the levels of TNF-α, IL-1β, and IL-6 in the tissue homogenates using ELISA kits.[5]
-
Protein Analysis (Western Blot): Use tissue lysates to determine the phosphorylation status of proteins in the NF-κB and MAPK pathways as described in Protocol 1.[5]
-
Conclusion and Future Directions
The collective evidence robustly demonstrates that this compound exerts significant anti-inflammatory effects through the dual inhibition of the NF-κB and MAPK signaling pathways.[3][4][5] This action curtails the production of key pro-inflammatory cytokines, positioning this compound as a compelling candidate for further investigation as a therapeutic agent for a range of inflammatory diseases.[3][4] Its favorable safety profile, established through its widespread use as a sweetener, further enhances its therapeutic potential.[1]
Future research should focus on elucidating the precise molecular targets of this compound within these signaling cascades. Pharmacokinetic and pharmacodynamic studies in humans are necessary to establish optimal dosing and efficacy for specific inflammatory conditions. Furthermore, clinical trials are warranted to translate these promising preclinical findings into tangible therapeutic applications for diseases where chronic inflammation is a key etiological factor.
References
- 1. Antioxidant and immunomodulatory activity induced by this compound in liver damage: in vivo, in vitro and in silico assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo assessment of inhibitory effect of this compound on pro-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppressed inflammatory cytokine secretion by downregulation of NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound plays an anti-inflammatory role by regulating the NF-κB and MAPK pathways in S. aureus-infected mouse mammary glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Improves Antioxidant Capacity and Intestinal Barrier Function while Attenuating Inflammation and Apoptosis by Regulating the NF-κB/MAPK Pathways in Diquat-Induced Oxidative Stress of IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and immunomodulatory activities of this compound and steviol on colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound Improves Antioxidant Capacity and Intestinal Barrier Function while Attenuating Inflammation and Apoptosis by Regulating the NF-κB/MAPK Pathways in Diquat-Induced Oxidative Stress of IPEC-J2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Improves Antioxidant Capacity and Intestinal Barrier Function while Attenuating Inflammation and Apoptosis by Regulating the NF-κB/MAPK Pathways in Diquat-Induced Oxidative Stress of IPEC-J2 Cells - ProQuest [proquest.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. contusmpublications.com [contusmpublications.com]
The Antioxidant Potential of Stevioside in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stevioside, a natural non-caloric sweetener extracted from the leaves of Stevia rebaudiana Bertoni, has garnered significant attention for its potential therapeutic properties beyond its sweetening capabilities. Emerging evidence strongly suggests that this compound possesses potent antioxidant and anti-inflammatory activities.[1] This technical guide provides an in-depth overview of the antioxidant potential of this compound in various biological systems. It summarizes key quantitative data, details experimental methodologies for assessing its antioxidant capacity, and visualizes the underlying molecular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic applications of this compound.
Quantitative Assessment of this compound's Antioxidant Activity
This compound has been shown to modulate the activity of key antioxidant enzymes and reduce markers of oxidative stress in both in vitro and in vivo models. The following tables summarize the quantitative data from various studies, providing a comparative overview of its efficacy.
Table 1: Effect of this compound on Antioxidant Enzyme Activity
| Biological System | Model | This compound Concentration/Dose | Superoxide (B77818) Dismutase (SOD) Activity | Catalase (CAT) Activity | Glutathione (B108866) Peroxidase (GPx) Activity | Reference |
| IPEC-J2 cells | Diquat-induced oxidative stress | 250 µM | Significantly increased compared to diquat-treated group | Significantly increased compared to diquat-treated group | Significantly increased compared to diquat-treated group | [2][3][4][5][6] |
| Rat Liver and Kidney | High fat/low streptozocin-induced diabetic rats | 25 and 50 mg/kg | Decreased in liver, but GST and GR were increased | Not specified | Increased at 25 and 50 mg/kg doses in liver | [7] |
| Common Carp (Cyprinus carpio) Tissues | CCl4-induced oxidative stress | 1 g/L | Significant decrease in blood and gills; significant increase in liver | Significant decrease in all tested tissues (blood, liver, muscle, gill, brain) | Not specified | [8] |
Note: "Significantly increased/decreased" indicates a statistically significant change as reported in the cited studies. The lack of uniform units across studies prevents a direct numerical comparison in some cases.
Table 2: Effect of this compound on Oxidative Stress Markers
| Biological System | Model | This compound Concentration/Dose | Malondialdehyde (MDA) Levels | Reactive Oxygen Species (ROS) Production | Reference |
| IPEC-J2 cells | Diquat-induced oxidative stress | 250 µM | Significantly reduced | Significantly reduced | [2][5][6] |
| SH-SY5Y neuronal cultures | Pentylenetetrazol (PTZ)-induced damage | 10-100 µM | Not specified | Significantly reduced | [9] |
| Rat Brain Tissue | Pentylenetetrazol (PTZ)-induced seizures | 100 mg/kg | Reduced by 30% | Not specified | [9] |
| Rat Liver and Kidney | High fat/low streptozocin-induced diabetic rats | 12.5, 25, and 50 mg/kg | Significantly decreased TBARS in liver | Not specified | [7] |
Experimental Protocols for Assessing Antioxidant Potential
This section provides detailed methodologies for key experiments commonly used to evaluate the antioxidant potential of compounds like this compound.
Superoxide Dismutase (SOD) Activity Assay
This protocol is adapted for cultured cells and is based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals.
Materials:
-
Cell lysis buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 0.5% Triton X-100, 5 mM β-mercaptoethanol, and protease inhibitors)[10]
-
SOD Assay Kit (e.g., employing WST-1 or a similar tetrazolium salt)[11]
-
Xanthine Oxidase solution
-
Microplate reader capable of measuring absorbance at 450 nm[11]
Procedure:
-
Sample Preparation:
-
Assay:
-
Add 20 µL of the cell lysate (sample), SOD standard, or a blank (ddH₂O) to respective wells of a 96-well plate.[11]
-
Add 200 µL of the WST working solution to each well.
-
Initiate the reaction by adding 20 µL of Xanthine Oxidase solution to all wells except the blank.[10]
-
Incubate the plate at 37°C for 20 minutes.[11]
-
Read the absorbance at 450 nm using a microplate reader.[11]
-
-
Calculation:
-
The SOD activity is calculated as the percentage of inhibition of the rate of formazan (B1609692) dye formation. One unit of SOD is defined as the amount of enzyme that inhibits the reduction of the tetrazolium salt by 50%.[11]
-
Catalase (CAT) Activity Assay
This protocol is suitable for tissue homogenates and is based on the decomposition of hydrogen peroxide (H₂O₂).
Materials:
-
Phosphate (B84403) buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (10 mM in phosphate buffer, freshly prepared)[12]
-
Cobalt-bicarbonate reagent or a commercial catalase assay kit reagent (e.g., one that forms a colored complex with unreacted H₂O₂)[12]
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation:
-
Assay:
-
Incubate a known amount of the supernatant with H₂O₂ solution for a specific time (e.g., 2 minutes).[12]
-
Stop the reaction by adding the cobalt-bicarbonate reagent or the stop solution from a commercial kit.
-
Measure the absorbance at the appropriate wavelength (e.g., 440 nm for the carbonato-cobaltate (III) complex) to determine the amount of unreacted H₂O₂.[12]
-
-
Calculation:
-
Catalase activity is calculated based on the rate of H₂O₂ decomposition and is typically expressed as units/mg of protein, where one unit is the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
-
Glutathione Peroxidase (GPx) Activity Assay
This protocol is based on the indirect measurement of GPx activity through a coupled reaction with glutathione reductase.
Materials:
-
GPx Assay Kit (containing assay buffer, glutathione, glutathione reductase, NADPH, and a peroxide substrate like cumene (B47948) hydroperoxide)[14][15]
-
Microplate reader capable of measuring absorbance at 340 nm[14]
Procedure:
-
Sample Preparation:
-
Prepare cell lysates or tissue homogenates as described for the SOD and CAT assays.
-
For plasma samples, collect blood with an anticoagulant and centrifuge to separate the plasma.[15]
-
-
Assay:
-
Prepare a reaction mixture containing assay buffer, glutathione, glutathione reductase, and NADPH.
-
Add the sample to the reaction mixture in a 96-well plate.
-
Initiate the reaction by adding the peroxide substrate.[14]
-
Immediately measure the decrease in absorbance at 340 nm every minute for at least 5 minutes.[14]
-
-
Calculation:
-
The rate of decrease in absorbance at 340 nm is directly proportional to the GPx activity in the sample, as it reflects the rate of NADPH oxidation. GPx activity is typically expressed as mU/mL or U/mg of protein.[16]
-
Malondialdehyde (MDA) Assay (TBARS Method)
This protocol measures lipid peroxidation by quantifying MDA, which reacts with thiobarbituric acid (TBA) to form a colored product.
Materials:
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)[17]
-
Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)[18]
-
Butylated hydroxytoluene (BHT) solution (to prevent further oxidation during the assay)[17]
-
MDA standard for generating a standard curve
-
Spectrophotometer or microplate reader capable of measuring absorbance at 532 nm[17]
Procedure:
-
Sample Preparation:
-
Homogenize tissue samples in an appropriate buffer.
-
-
Assay:
-
Add the sample to a tube containing TCA to precipitate proteins.[18]
-
Centrifuge to collect the supernatant.
-
Add the TBA reagent to the supernatant and heat at 95-100°C for 10-15 minutes to allow for the color reaction to occur.[17][18]
-
Cool the samples on ice and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.[17]
-
-
Calculation:
-
The concentration of MDA in the sample is determined by comparing its absorbance to a standard curve generated using known concentrations of MDA.
-
Signaling Pathways Modulated by this compound
This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating key intracellular signaling pathways that regulate the expression of antioxidant and anti-inflammatory genes.
Inhibition of the NF-κB and MAPK Signaling Pathways
This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial regulators of inflammation and oxidative stress.
Caption: this compound inhibits the NF-κB and MAPK signaling pathways.
Activation of the Nrf2/ARE Signaling Pathway
This compound can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway, a critical defense mechanism against oxidative stress.
Caption: this compound activates the Nrf2/ARE antioxidant pathway.
Experimental Workflow for Investigating this compound's Antioxidant Effects
The following diagram outlines a general experimental workflow for characterizing the antioxidant potential of this compound in a cell-based model of oxidative stress.
Caption: General workflow for studying this compound's antioxidant effects.
Conclusion
The evidence presented in this technical guide strongly supports the significant antioxidant potential of this compound in various biological systems. This compound demonstrates the ability to mitigate oxidative stress by enhancing the endogenous antioxidant defense system and reducing lipid peroxidation. Its mechanism of action involves the modulation of key signaling pathways, including the inhibition of the pro-inflammatory NF-κB and MAPK pathways and the activation of the protective Nrf2/ARE pathway. These findings highlight the potential of this compound as a therapeutic agent for conditions associated with oxidative stress and inflammation. Further research, including well-designed clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety in humans. This guide provides a foundational resource for scientists and researchers to design and conduct further investigations into the promising antioxidant properties of this compound.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. Measurement of malondialdehyde (MDA) accumulation by thiobarbituric acid (TBA) reactive substances (TBARS) assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Integration of Antioxidant Activity Assays Data of Stevia Leaf Extracts: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Improves Antioxidant Capacity and Intestinal Barrier Function while Attenuating Inflammation and Apoptosis by Regulating the NF-κB/MAPK Pathways in Diquat-Induced Oxidative Stress of IPEC-J2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New application of the commercial sweetener rebaudioside a as a hepatoprotective candidate: Induction of the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. youtube.com [youtube.com]
- 9. This compound suppressed inflammatory cytokine secretion by downregulation of NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Simple spectrophotometric assay for measuring catalase activity in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. raybiotech.com [raybiotech.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Glutathione Peroxidase Assay Kit (Colorimetric) (ab102530) | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
Stevioside as a Potential Anticancer Agent: A Technical Guide
Executive Summary: Stevioside, a natural diterpene glycoside extracted from Stevia rebaudiana, is widely recognized as a non-caloric sweetener. Emerging scientific evidence, however, highlights its potential as a chemotherapeutic agent. In vitro and in vivo studies have demonstrated that this compound and its metabolites, such as steviol (B1681142) and isosteviol (B191626), exhibit cytotoxic, anti-proliferative, and pro-apoptotic effects across a range of cancer cell lines. The primary mechanisms of action include the induction of oxidative stress leading to mitochondrial-mediated apoptosis, cell cycle arrest, and modulation of critical signaling pathways like MAPK and PI3K/Akt. This document provides a comprehensive technical overview of the current research on this compound's anticancer properties, detailing its mechanisms, efficacy, and the experimental protocols used for its evaluation.
Introduction
Stevia rebaudiana Bertoni is a plant species whose leaves contain intensely sweet compounds known as steviol glycosides (SGs).[1][2] this compound is one of the most abundant of these glycosides.[3][4] While commercially used as a sugar substitute, research has uncovered a spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and antihypertensive effects.[2][5] More recently, the focus has shifted towards its anticancer potential, with studies indicating that this compound can inhibit the growth of various cancer cells and may even enhance the efficacy of conventional chemotherapy drugs.[6][7][8] This guide synthesizes the key findings, presents quantitative data, and outlines the methodologies employed to investigate this compound as an anticancer agent.
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and interfering with cancer-promoting signaling cascades.
Induction of Apoptosis via the Intrinsic Pathway
A predominant mechanism is the induction of apoptosis through the mitochondrial (intrinsic) pathway.[9] This process is initiated by an increase in intracellular Reactive Oxygen Species (ROS).[9][10]
-
ROS Generation: this compound treatment leads to a significant accumulation of ROS within cancer cells.[9][10]
-
Mitochondrial Disruption: The elevated ROS levels disrupt the mitochondrial membrane potential (ΔΨm), a critical event in the initiation of apoptosis.[9][10]
-
Modulation of Bcl-2 Family Proteins: This disruption alters the balance of pro-apoptotic (Bax, Bad) and anti-apoptotic (Bcl-2, Bcl-xL) proteins. This compound has been shown to upregulate Bax and downregulate Bcl-2, thereby increasing the Bax/Bcl-2 ratio, which favors apoptosis.[3][4][6]
-
Caspase Activation: The permeabilization of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of cysteine proteases known as caspases. Specifically, the initiator caspase-9 and the executioner caspase-3 are activated, leading to the systematic dismantling of the cell.[10][11]
Cell Cycle Arrest
This compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Studies on colon and ovarian cancer cell lines have shown that this compound treatment causes a significant increase in the cell population in the G2/M phase of the cell cycle.[10][11] In other cancer types, an arrest at the G0/G1 phase has been observed.[6] This cell cycle arrest is often associated with the upregulation of tumor suppressor proteins like p53 and p21 and the downregulation of cyclins such as Cyclin D1.[6][12]
Modulation of Signaling Pathways
This compound and its derivatives influence key signaling pathways that are often dysregulated in cancer:
-
MAPK Pathway: In colon cancer cells, this compound-induced apoptosis is mediated by the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, involving the activation of ERK and p38 kinases.[1][10]
-
PI3K/Akt Pathway: In ovarian cancer, this compound has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[11] Inactivation of this pathway contributes to its anti-proliferative effects.
Anti-inflammatory and Antioxidant Effects
Chronic inflammation and oxidative stress are known to promote tumor development.[8] this compound has demonstrated anti-inflammatory properties and the ability to scavenge free radicals, which may contribute to its cancer-preventive potential.[5][7][13] By reducing oxidative stress, this compound helps protect macromolecules like DNA from damage that could lead to mutations and cancer.[5]
Efficacy in Cancer Cell Lines: Quantitative Data
The anticancer effects of this compound and its derivatives have been quantified across various human cancer cell lines. The following tables summarize these findings.
Table 1: Cytotoxic and Anti-proliferative Effects of this compound and its Derivatives
| Cancer Type | Cell Line(s) | Compound | Concentration | Duration (h) | Observed Effect | Reference(s) |
| Breast Cancer | MDA-MB-231, SKBR-3 | This compound | 5-100 µM | 48 | ~60% reduction in cell viability | [2][6] |
| MCF-7 | Steviol | 500 µM | 48 | 60% reduction in cell viability (cell population reduced to 40%) | [6] | |
| MDA-MB-231 | Steviolbioside | 250 µg/mL (~0.39 mM) | 48 | 35% cell growth inhibition | [2] | |
| Colon Cancer | HT-29 | This compound | 5 µM | 48-72 | ~60-70% inhibition of cell viability | [10] |
| HCT-116, CCD18Co | This compound | 200 µM | 24 | <30% cell death; considered non-cytotoxic | [14] | |
| Gastric Cancer | NUGC-3 | Isosteviol | 84-167 µM | 48 | 60% reduction in cell viability | [6][8] |
| Multiple | HL60, A549, AZ521, SK-BR-3 | Steviol Derivative (14) | 1.2-4.1 µM | Not specified | IC₅₀ values in the low micromolar range | [15] |
Table 2: Pro-Apoptotic and Cell Cycle Effects of this compound
| Cancer Type | Cell Line | Compound | Concentration | Duration (h) | Observed Effect | Reference(s) |
| Colon Cancer | HT-29 | This compound | 5 µM | 48 | 24.15% apoptosis; significant increase in G2/M phase cells (from 8.1% to 24.6%) | [10] |
| Breast Cancer | MDA-MB-231 | This compound + 5-FU | Not specified | Not specified | 24.1% apoptosis (vs. 9.3% with this compound alone) | [8] |
| Ovarian Cancer | OVCAR-3 | This compound | Not specified | Not specified | Cell cycle arrest in G2/M phase; inactivation of PI3K/AKT pathway | [11] |
| Osteosarcoma | SaOs2 | This compound | Not specified | Not specified | Upregulation of Bax; downregulation of Bcl-2 and Bcl-xL | [3][4] |
Key Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the anticancer properties of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.5 µM to 200 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for specified time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection (Annexin V-FITC/PI Double Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound for a predetermined time (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet (approx. 1x10⁶ cells) in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each sample. Analyze the cells immediately using a flow cytometer.
-
Annexin V-/PI-: Live cells
-
Annexin V+/PI-: Early apoptotic cells
-
Annexin V+/PI+: Late apoptotic/necrotic cells
-
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: Treat cells with this compound, then wash with PBS and lyse using RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) and separate them by size on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-p53, anti-β-actin) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control like β-actin.
Visualizing this compound's Anticancer Mechanisms
The following diagrams, generated using DOT language, illustrate the key pathways and experimental processes involved in this compound's anticancer activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Cancer Properties of Stevia rebaudiana; More than a Sweetener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Molecular Mechanisms of Anticancer Activity of this compound in Human Osteosarcoma Cell Lines (Sarcoma Osteogenic) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Molecular Mechanisms of Anticancer Activity of this compound in Human Osteosarcoma Cell Lines (Sarcoma Osteogenic) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Anti-Cancer Properties of Stevia rebaudiana; More than a Sweetener | MDPI [mdpi.com]
- 7. Cancer and Stevia: Is There a Connection, Is It Safe & If So, How Much [healthline.com]
- 8. How Stevia May Help Fight Cancer – SQ Online [sqonline.ucsd.edu]
- 9. This compound induced ROS-mediated apoptosis through mitochondrial pathway in human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induced cytotoxicity in colon cancer cells via reactive oxygen species and mitogen-activated protein kinase signaling pathways-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. brieflands.com [brieflands.com]
- 13. mdpi.com [mdpi.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Cytotoxic and apoptosis-inducing activities of steviol and isosteviol derivatives against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antihypertensive Potential of Stevioside: A Technical Guide for Researchers
A comprehensive analysis of preclinical evidence from animal models reveals the significant blood pressure-lowering effects of stevioside, a natural glycoside extracted from Stevia rebaudiana. This technical guide synthesizes key findings on its efficacy, mechanisms of action, and the experimental methodologies used to elucidate its antihypertensive properties. The data presented herein are intended to inform and guide researchers, scientists, and drug development professionals in the exploration of this compound as a potential therapeutic agent for hypertension.
This compound has demonstrated consistent and dose-dependent antihypertensive effects across a variety of animal models, including spontaneously hypertensive rats (SHR), renal hypertensive rats, and anesthetized dogs.[1][2][3] The primary mechanism underlying this effect is the inhibition of calcium ion influx into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[2][4][5]
Quantitative Analysis of Antihypertensive Efficacy
The following tables summarize the key quantitative data from various preclinical studies, offering a comparative overview of this compound's impact on blood pressure in different animal models and experimental conditions.
| Animal Model | Hypertension Model | This compound Dose & Route | Duration | Systolic Blood Pressure (SBP) Reduction | Diastolic Blood Pressure (DBP) Reduction | Reference |
| Spontaneously Hypertensive Rats (SHR) | Genetic | 50, 100, 200 mg/kg (IV) | Acute (60 min) | Dose-dependent; max. 31.4 ± 4.2% | Dose-dependent; max. 40.8 ± 5.6% | [1][6][7] |
| Spontaneously Hypertensive Rats (SHR) | Genetic | 25 mg/kg (IP) | Acute (60 min) | Significant decrease from 186.2 ± 3.6 mmHg to 167 ± 3 mmHg (Mean Arterial Pressure) | Not specified | [4][8] |
| Spontaneously Hypertensive Rats (SHR) | Genetic | 100, 200, 400 mg/kg (IP) | Not specified | Dose-dependent lowering of blood pressure | Not specified | [3] |
| Spontaneously Hypertensive Rats (SHR) | Genetic | 0.1% this compound in drinking water | Chronic | Prevention of hypertension in immature SHR and antihypertensive effect in mature SHR | Not specified | [3] |
| Normotensive Wistar-Kyoto Rats (NTR) | Normotensive | 50, 100, 200 mg/kg (IP) | Not specified | Slow and persistent lowering of blood pressure | Not specified | [3] |
| Deoxycorticosterone acetate-salt (DOCA-NaCl) sensitive hypertensive rats (DHR) | Induced | 50 mg/kg (IP) | Not specified | Significant hypotensive effect | Not specified | [3] |
| Renal Hypertensive Rats (RHR) | Induced | 50 mg/kg (IP) | Not specified | Significant hypotensive effect | Not specified | [3] |
| Renal Hypertensive Dogs | Induced | Dose-dependent (IV) | Acute | Significant dose-dependent decrease | Not specified | [2][5] |
| Healthy Mongrel Dogs | Normotensive | 200 mg/kg (Nasogastric) | Acute (180 min) | Significant decrease starting at 60 min, returning to baseline at 180 min | Not specified | [2][5] |
Core Mechanisms of Action: A Focus on Calcium Channel Blockade
The primary mechanism of this compound's antihypertensive action is its ability to inhibit the influx of extracellular calcium (Ca2+) into vascular smooth muscle cells.[2][4][5] This action is similar to that of established calcium channel blockers like verapamil (B1683045).[9] Studies have shown that this compound-induced vasorelaxation is dependent on the presence of extracellular calcium and that it can inhibit vasopressin- and phenylephrine-induced increases in intracellular calcium.[2][4][5] Importantly, this vasorelaxant effect appears to be independent of the nitric oxide pathway.[4]
Some evidence also suggests that the blood pressure-lowering effect of this compound may involve prostaglandin (B15479496) activity, as the hypotensive response can be almost completely blocked by indomethacin, a prostaglandin synthesis inhibitor.[1] Furthermore, this compound has been shown to induce diuresis and natriuresis, which may contribute to its antihypertensive effects by reducing plasma volume.[10][11]
Experimental Protocols: Methodological Insights
The following provides an overview of the key experimental methodologies employed in the cited animal studies.
In Vivo Antihypertensive Studies in Rats:
-
Animal Models: Spontaneously Hypertensive Rats (SHR) are a commonly used genetic model of essential hypertension.[1][3][4][6] Normotensive Wistar-Kyoto (WKY) rats often serve as controls.[3] Hypertensive models can also be induced, for example, through the administration of deoxycorticosterone acetate (B1210297) (DOCA)-salt or by inducing renal hypertension.[3][10]
-
This compound Administration: this compound is administered via various routes, including intravenous (IV), intraperitoneal (IP), and oral (e.g., in drinking water).[1][3][4]
-
Blood Pressure Measurement: Blood pressure is typically measured in conscious, restrained rats using the tail-cuff method or directly in anesthetized or conscious, ambulatory rats via an indwelling arterial catheter for continuous monitoring.[1]
-
Plasma Catecholamine Measurement: To investigate the involvement of the sympathetic nervous system, blood samples can be collected to measure plasma levels of dopamine, norepinephrine, and epinephrine (B1671497) using techniques like high-performance liquid chromatography (HPLC).[1][6][7]
In Vitro Vasorelaxation Studies:
-
Aortic Ring Preparation: Thoracic aortas are isolated from rats and cut into rings. These rings are mounted in an organ bath containing a physiological salt solution, and changes in isometric tension are recorded.[4]
-
Induction of Contraction: The aortic rings are pre-contracted with vasoconstrictors such as vasopressin, phenylephrine, or potassium chloride (KCl).[4]
-
Assessment of Vasorelaxation: The ability of this compound to relax the pre-contracted aortic rings is measured in a dose-dependent manner. Experiments can be conducted with and without endothelium to determine its role in the observed relaxation.[4]
-
Calcium Influx Studies: To confirm the role of calcium influx, experiments are performed in calcium-free medium to observe if the vasorelaxant effect of this compound is diminished.[2][4][5]
Cellular Calcium Measurement:
-
Cell Culture: Aortic smooth muscle cells (e.g., A7r5 cell line) are cultured.[2][4][5]
-
Intracellular Calcium Measurement: Changes in intracellular calcium concentration in response to vasoconstrictors and this compound are measured using fluorescent calcium indicators.[2][5]
Visualizing the Mechanisms and Workflows
To further clarify the proposed mechanisms and experimental procedures, the following diagrams are provided.
Caption: A typical experimental workflow for in vivo studies of this compound's antihypertensive effects.
References
- 1. unfictional.com [unfictional.com]
- 2. Mechanism of the antihypertensive effect of this compound in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effect of this compound on calcium influx to produce antihypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. The effect of this compound on blood pressure and plasma catecholamines in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 9. Effect of calcium and verapamil on renal function of rats during treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound effect on renal function of normal and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Stevioside's Interaction with Cellular Signaling Pathways: A Technical Guide
Executive Summary: Stevioside, a natural diterpene glycoside extracted from Stevia rebaudiana, is widely recognized as a non-caloric sweetener. Emerging scientific evidence, however, highlights its significant pharmacological properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects.[1][2][3] These therapeutic potentials are attributed to its ability to modulate key cellular signaling pathways. This technical guide provides an in-depth analysis of the molecular interactions between this compound and critical signaling cascades, including the NF-κB, MAPK, PI3K/Akt, and AMPK pathways. It summarizes quantitative data from various studies, outlines common experimental methodologies, and presents visual diagrams of the signaling interactions to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Anti-inflammatory Effects: Modulation of NF-κB and MAPK Pathways
This compound exhibits potent anti-inflammatory properties by intervening in the primary signaling cascades that regulate the inflammatory response: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4]
NF-κB Signaling Pathway
In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα).[1][5] This releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][4]
This compound has been shown to suppress this pathway by inhibiting IKKβ activation and IκBα degradation, thereby preventing NF-κB's nuclear translocation and subsequent gene expression.[1][5][6] This mechanism effectively attenuates the production of inflammatory mediators in various cell types, including macrophages and colonic epithelial cells.[1][6]
MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in cellular responses to external stressors. In inflammation, LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn contributes to the production of inflammatory cytokines.[1] this compound has been demonstrated to dose-dependently suppress the LPS-induced phosphorylation of ERK, JNK, and p38 in RAW264.7 macrophage cells.[1] In the context of cancer, this compound can induce apoptosis in colon cancer cells by increasing the phosphorylation of p38 and ERK.[7] This dual role highlights the context-dependent effects of this compound on MAPK signaling.
Quantitative Data on Anti-inflammatory Effects
| Cell Line | Stimulus | This compound Conc. | Target Pathway | Observed Effect | Reference |
| RAW264.7 | LPS | 50-200 µg/mL | NF-κB, MAPK | Dose-dependent inhibition of TNF-α, IL-6, IL-1β; Suppression of p-ERK, p-JNK, p-p38.[1] | [1][8] |
| THP-1 | LPS | 1 mM | NF-κB | Significant suppression of TNF-α and IL-1β release; Inhibition of IKKβ activation.[5][9] | [5][9] |
| Caco-2 | LPS | Not specified | NF-κB | Suppression of TNF-α, IL-1β, IL-6 release via IκBα/NF-κB pathway.[6] | [6] |
| IPEC-J2 | Diquat | 250 µM | NF-κB, MAPK | Decreased phosphorylation of NF-κB, IκB, and ERK1/2.[10][11] | [10][11] |
Metabolic Regulation: Insulin (B600854), PI3K/Akt, and AMPK Pathways
This compound positively influences glucose metabolism and insulin sensitivity, primarily through its interaction with the PI3K/Akt and AMPK signaling pathways.
Insulin and PI3K/Akt Signaling Pathway
The insulin signaling pathway is central to glucose homeostasis. Insulin binding to its receptor (IR) triggers the phosphorylation of Insulin Receptor Substrate 1 (IRS-1), which in turn activates Phosphoinositide 3-kinase (PI3K).[3] Activated PI3K leads to the phosphorylation and activation of Akt (Protein Kinase B), a key event that promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake.[12][13]
This compound has been shown to mimic insulin's effects by enhancing the phosphorylation of PI3K and Akt.[12][14] In insulin-resistant 3T3-L1 adipocytes, this compound treatment improved the expression of phosphorylated IRS-1 (p-IRS1) and increased glucose uptake significantly.[15][16] In prediabetic mice, this compound was found to ameliorate liver insulin resistance by regulating the IRS1/PI3K/AKT signaling pathway.[17][18][19]
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a crucial energy sensor that regulates cellular metabolism. Activation of AMPK promotes catabolic processes (like fatty acid oxidation) and inhibits anabolic processes (like lipid synthesis).[20] this compound has been identified as an activator of AMPK.[21][22] In 3T3-L1 adipocytes, this compound increased the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC), which is associated with enhanced β-oxidation and reduced adipogenesis.[20][23] Furthermore, the anti-inflammatory effects of this compound are partly mediated by AMPK activation, which can in turn inhibit the NF-κB and IRF5 pathways.[21][22]
Quantitative Data on Metabolic Regulation
| Model System | This compound Conc. | Target Pathway | Observed Effect | Reference |
| 3T3-L1 Adipocytes | 30 µM | Insulin/PI3K/Akt | Increased glucose uptake 2.1 times (normal) and 4.4 times (insulin-resistant).[15][16] | [15][16] |
| Prediabetic Mice | Not specified | IRS1/PI3K/AKT | Improved liver insulin resistance; decreased p-IRS1, increased p-PI3K and p-AKT.[17][18] | [17][18][19] |
| 3T3-L1 Adipocytes | 100-200 µM | AMPK | Increased phosphorylation of AMPK and ACC; increased CPT1, SIRT1, PGC-1α expression.[20][23] | [20][23] |
| RAW 264.7 cells | 25-100 µg/mL | AMPK | Increased phosphorylation of AMPK.[22] | [22] |
| In silico Docking | N/A | Insulin Pathway | High binding affinity with GLUT-4 (-9.9), IRS-1 (-8.8), and IR (-8.0).[2][24] | [2][24][25] |
Anti-cancer Effects: Induction of Apoptosis
This compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including colon, breast, and ovarian cancer.[7][26][27] The primary mechanism involves the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).[7][26]
Increased intracellular ROS leads to a decrease in the mitochondrial membrane potential, triggering the intrinsic pathway of apoptosis.[7] This involves the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and subsequent activation of caspase-9 and the executioner caspase-3.[7][26][28] In some cancers, these effects are also linked to the modulation of the MAPK and PI3K/Akt signaling pathways, leading to cell cycle arrest, typically at the G2/M phase.[7][27]
Quantitative Data on Anti-cancer Effects
| Cell Line | This compound Conc. | Pathway/Effect | Observed Effect | Reference |
| HT-29 (Colon Cancer) | 5 µM | Apoptosis, MAPK | Significant growth inhibition; cell cycle arrest at G2/M; increased p-p38 and p-ERK.[7] | [7] |
| MCF-7 (Breast Cancer) | Not specified | Apoptosis | Increased ROS generation; increased expression of Bax and Caspase-9; decreased Bcl-2.[26] | [26] |
| OVCAR-3 (Ovarian Cancer) | Not specified | Apoptosis, PI3K/Akt | Repressed cell growth; increased ROS; cell cycle arrest at G2/M; inactivation of PI3K/Akt pathway.[27] | [27] |
Methodologies for Studying this compound's Cellular Interactions
The elucidation of this compound's effects on signaling pathways relies on a combination of standard molecular and cell biology techniques.
Key Experimental Protocols
-
Cell Culture and Treatment: Specific cell lines (e.g., RAW264.7, 3T3-L1, HT-29) are cultured under standard conditions. Cells are typically pre-treated with various concentrations of this compound for a defined period before being stimulated with an agonist (e.g., LPS, TNF-α, insulin) to induce a specific cellular response.[1][15][29]
-
Cell Viability Assay (MTT Assay): This colorimetric assay is used to assess the cytotoxicity of this compound and determine the appropriate non-toxic concentrations for subsequent experiments. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[15][30]
-
Western Blotting: This is the primary technique used to quantify changes in protein expression and phosphorylation status. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with specific antibodies against target proteins (e.g., p-p38, p-Akt, IκBα) and their total forms to determine the extent of pathway activation or inhibition.[1][5][15]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is used to quantify the concentration of secreted proteins, such as pro-inflammatory cytokines (TNF-α, IL-6), in the cell culture supernatant. This provides a direct measure of the functional outcome of pathway modulation.[1]
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure changes in gene expression levels of target molecules (e.g., TNF-α, IL-1β mRNA) following treatment with this compound.[1]
-
Glucose Uptake Assay: To measure insulin sensitivity, cells (e.g., 3T3-L1 adipocytes) are treated with this compound, and their ability to take up glucose is measured, often using a radioactive glucose analog like [3H]-2-deoxyglucose.[15][16]
-
Apoptosis and Cell Cycle Analysis: Flow cytometry is used to analyze the cell cycle distribution (to detect arrest at G1, S, or G2/M phases) and to quantify apoptotic cells using markers like Annexin V and Propidium Iodide.[7]
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the anti-inflammatory effects of this compound.
Conclusion and Future Perspectives
This compound is a multifaceted bioactive compound that exerts significant influence over critical cellular signaling pathways. Its ability to inhibit NF-κB and MAPK signaling underscores its potential as an anti-inflammatory agent. Concurrently, its capacity to enhance the PI3K/Akt pathway and activate AMPK highlights its therapeutic promise for managing metabolic disorders like type 2 diabetes. The pro-apoptotic effects mediated by ROS generation and modulation of survival pathways suggest its utility as a potential adjunct in cancer therapy.
Future research should focus on elucidating the direct molecular targets of this compound, exploring the interplay between these interconnected signaling pathways, and translating these in vitro and preclinical findings into well-controlled human clinical trials. A deeper understanding of its pharmacokinetics and bioavailability will be crucial for optimizing its therapeutic application. For drug development professionals, this compound and its derivatives represent promising lead compounds for the creation of novel therapeutics targeting inflammation, metabolic disease, and cancer.
References
- 1. This compound suppressed inflammatory cytokine secretion by downregulation of NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring this compound binding affinity with various proteins and receptors actively involved in the signaling pathway and a future candidate for diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Insulin Resistance in Skeletal Muscle by Facilitating IR/IRS-1/Akt/GLUT 4 Signaling Pathways: An In Vivo and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Anti-Inflammatory and Immunomodulatory Activities of this compound and Its Metabolite Steviol on THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and immunomodulatory activities of this compound and steviol on colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induced cytotoxicity in colon cancer cells via reactive oxygen species and mitogen-activated protein kinase signaling pathways-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. This compound Improves Antioxidant Capacity and Intestinal Barrier Function while Attenuating Inflammation and Apoptosis by Regulating the NF-κB/MAPK Pathways in Diquat-Induced Oxidative Stress of IPEC-J2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Glycosides from Stevia rebaudiana Bertoni Possess Insulin-Mimetic and Antioxidant Activities in Rat Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Steviol Glycosides Modulate Glucose Transport in Different Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound from Stevia rebaudiana Bertoni Increases Insulin Sensitivity in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound Improves Liver Insulin Resistance in Prediabetic Mice via IRS1/PI3K/AKT Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 19. This compound Improves Liver Insulin Resistance in Prediabetic Mice via IRS1/PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound Enhances the Anti-Adipogenic Effect and β-Oxidation by Activating AMPK in 3T3-L1 Cells and Epididymal Adipose Tissues of db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | Exploring this compound binding affinity with various proteins and receptors actively involved in the signaling pathway and a future candidate for diabetic patients [frontiersin.org]
- 26. This compound induced ROS-mediated apoptosis through mitochondrial pathway in human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. In vitro Molecular Mechanisms of Anticancer Activity of this compound in Human Osteosarcoma Cell Lines (Sarcoma Osteogenic) - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Protective effects of Stevia rebaudiana extracts on beta cells in lipotoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
A Technical Guide to the Natural Sources and Biosynthesis of Stevioside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources and intricate biosynthetic pathway of stevioside, a high-intensity, zero-calorie sweetener of significant interest to the food, beverage, and pharmaceutical industries. This document delves into the botanical origins, quantitative analysis of steviol (B1681142) glycosides, and the complex enzymatic reactions that lead to the synthesis of these commercially valuable compounds. Detailed experimental protocols are provided to facilitate further research and development in this field.
Natural Sources of this compound
This compound and its related sweet-tasting steviol glycosides are primarily derived from the leaves of Stevia rebaudiana Bertoni, a perennial shrub belonging to the Asteraceae family, native to Paraguay and Brazil.[1][2][3] While over 230 species exist within the Stevia genus, only S. rebaudiana and, to a lesser extent, S. phlebophylla are known to produce these sweet compounds.[1][4] Another plant, Rubus chingii (a species of raspberry), has also been identified as a source of rubusoside, a type of steviol glycoside.[1]
The concentration of this compound and other major steviol glycosides, such as rebaudioside A, can vary significantly depending on the cultivar, cultivation conditions, and harvesting time.[5] The leaves are the primary site of accumulation of these compounds.[6]
Quantitative Data on Steviol Glycoside Content
The following tables summarize the quantitative data on the content of major steviol glycosides in Stevia rebaudiana leaves and the yields obtained through various extraction methods.
Table 1: Steviol Glycoside Content in Stevia rebaudiana Leaves (Dry Weight Basis)
| Steviol Glycoside | Concentration Range (% of Dry Leaf Weight) | Reference(s) |
| This compound | 4 - 20% | [5][7] |
| Rebaudioside A | 2 - 4% | [1] |
| Rebaudioside C | 1 - 2% | [1] |
| Dulcoside A | 0.5 - 1% | [1] |
Table 2: Yield of this compound from Stevia rebaudiana Leaves Using Different Extraction Methods
| Extraction Method | This compound Yield (%) | Reference(s) |
| Conventional (Hot Water) | 6.54 | |
| Microwave-Assisted Extraction (MAE) | 8.64 | |
| Ultrasound-Assisted Extraction (UAE) | 4.20 | |
| Pressurized Hot Water Extraction | 9.05 | [8] |
Biosynthesis of this compound
The biosynthesis of this compound is a complex, multi-step enzymatic process that occurs primarily in the green tissues of the Stevia rebaudiana plant.[1] The pathway can be broadly divided into two main stages: the formation of the diterpenoid aglycone, steviol, and the subsequent glycosylation of steviol to form various steviol glycosides, including this compound.
Formation of Steviol
The synthesis of steviol begins in the plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is common for the biosynthesis of diterpenoids. This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate to produce geranylgeranyl diphosphate (B83284) (GGDP).[9] GGDP is then converted to steviol through a series of enzymatic reactions:
-
Copalyl Diphosphate Synthase (CPS): Catalyzes the cyclization of GGDP to copalyl diphosphate (CDP).[4]
-
Kaurene Synthase (KS): Converts CDP to ent-kaurene (B36324).[4]
-
ent-Kaurene Oxidase (KO): Oxidizes ent-kaurene to ent-kaurenoic acid in the endoplasmic reticulum.[3]
-
ent-Kaurenoic Acid 13-Hydroxylase (KAH): Hydroxylates ent-kaurenoic acid at the C-13 position to form steviol. This is a key branching point from the gibberellin biosynthesis pathway.[3]
Glycosylation of Steviol
The final and crucial steps in the biosynthesis of this compound occur in the cytoplasm and involve the sequential addition of glucose units to the steviol backbone. These reactions are catalyzed by a series of UDP-dependent glycosyltransferases (UGTs).[10] The primary pathway leading to this compound is as follows:
-
UGT85C2: This enzyme initiates the glycosylation process by transferring a glucose molecule to the C-13 hydroxyl group of steviol, forming steviolmonoside.[11] This step is considered a rate-limiting step in the overall pathway.[11]
-
UGT91D2-like enzyme (hypothesized): An as-yet uncharacterized UGT is believed to add a second glucose molecule to the C-13-linked glucose of steviolmonoside via a 1,2-glycosidic bond, forming steviolbioside (B1681143).
-
UGT74G1: This UGT then glycosylates the C-19 carboxyl group of steviolbioside to produce this compound.[11]
-
UGT76G1: Further glycosylation of this compound at the C-13-O-glucose moiety by UGT76G1 leads to the formation of rebaudioside A, which is sweeter and has a less bitter aftertaste than this compound.[11][12]
The following Graphviz diagram illustrates the biosynthetic pathway of this compound.
References
- 1. Influence of Extraction Methods on the Yield of Steviol Glycosides and Antioxidants in Stevia rebaudiana Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. Hydrophobic recognition allows the glycosyltransferase UGT76G1 to catalyze its substrate in two orientations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. academic.oup.com [academic.oup.com]
- 9. plantsjournal.com [plantsjournal.com]
- 10. Transcript Quantification of Genes Involved in Steviol Glycoside Biosynthesis in Stevia rebaudiana Bertoni by Real-Time Polymerase Chain Reaction (RT-PCR) | Springer Nature Experiments [experiments.springernature.com]
- 11. bibliotekanauki.pl [bibliotekanauki.pl]
- 12. chromatographyonline.com [chromatographyonline.com]
Stevioside and its Impact on Gut Microbiota: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the interactions between stevioside, a natural non-caloric sweetener, and the gut microbiota. It delves into the metabolic fate of this compound, its modulatory effects on the composition and function of the gut microbiome, and the subsequent impact on host signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential and safety of this compound.
Metabolism of this compound by Gut Microbiota
This compound, a diterpene glycoside from the leaves of Stevia rebaudiana, is not hydrolyzed by mammalian digestive enzymes in the upper gastrointestinal tract.[1] It, therefore, reaches the colon intact, where it is metabolized by the resident gut microbiota.[1][2] The primary metabolic pathway involves the stepwise hydrolysis of the glucose moieties from the steviol (B1681142) backbone, resulting in the formation of steviol.[1][3] This biotransformation is predominantly carried out by bacteria belonging to the phylum Bacteroidetes.[1] Once formed, steviol is absorbed from the colon into the bloodstream, conjugated in the liver to steviol glucuronide, and subsequently excreted in the urine.[1][4]
Metabolism of this compound to steviol by gut microbiota.
Impact on Gut Microbiota Composition
The influence of this compound on the composition of the gut microbiota has been investigated in numerous in vitro and in vivo studies, with some conflicting results. These discrepancies may be attributed to variations in study design, dosage, host species, and baseline microbiota composition.
Quantitative Data on Microbial Population Changes
The following tables summarize the quantitative changes in major bacterial phyla and genera as reported in various studies.
Table 1: Impact of this compound on Gut Microbiota at the Phylum Level
| Study Type | Host/Model | Dosage | Duration | Change in Bacteroidetes | Change in Firmicutes | Firmicutes/Bacteroidetes Ratio | Citation |
| In vivo | Wistar Rats (High-Fat Diet) | Not specified | 6 weeks | Not specified | Not specified | Decreased (0.3-0.55) | [5] |
| In vivo | Mice (High-Fat Diet) | Not specified | 10 weeks | No significant change | Increased | Increased | [5] |
| In vitro | Human Fecal Culture | Not specified | 1 year | Not specified | Maintained at ~10^7 copies/mL | Not specified | [6] |
Table 2: Impact of this compound on Gut Microbiota at the Genus Level
| Study Type | Host/Model | Dosage | Duration | Genus | Change | Citation |
| In vitro | Human Child Microbiota | Not specified | 1 year | Lactobacillus | Decreased initially, then varied | [6] |
| In vitro | Human Child Microbiota | Not specified | 1 year | Bifidobacterium | Increased significantly after 4 months | [6] |
| In vitro | Human Child Microbiota | Not specified | 1 year | Enterobacteriaceae | Increased significantly after 4 months | [6] |
| In vivo | Wistar Rats (High-Fat Diet) | Not specified | 6 weeks | Lactococcus | Affected | [5] |
| In vivo | Wistar Rats (High-Fat Diet) | Not specified | 6 weeks | Mucispirillum | Affected | [5] |
| In vivo | Wistar Rats (High-Fat Diet) | Not specified | 6 weeks | Bifidobacterium | Affected | [5] |
| In vivo | Wistar Rats (High-Fat Diet) | Not specified | 6 weeks | Akkermansia | Increased (in presence of fat) | [5] |
| In vivo | Wistar Rats (High-Fat Diet) | Not specified | 6 weeks | Desulfovibrio | Increased | [5] |
| In vivo | Wistar Rats (High-Fat Diet) | Not specified | 6 weeks | Enterococcus | Increased | [5] |
| In vivo | Wistar Rats (High-Fat Diet) | Not specified | 6 weeks | Butyricimonas | Increased | [5] |
| In vivo | Sprague-Dawley Rats | Low dose | 9 weeks | Bifidobacteriaceae | Reduced | [7] |
| In vivo | Sprague-Dawley Rats | Low dose | 9 weeks | Bacteroides thetaiotaomicron | Increased | [8] |
Impact on Gut Microbiota Function: Short-Chain Fatty Acid (SCFA) Production
The fermentation of this compound by gut bacteria can lead to the production of short-chain fatty acids (SCFAs), which are crucial signaling molecules with various physiological effects.
Quantitative Data on SCFA Production
Table 3: Impact of this compound on Short-Chain Fatty Acid (SCFA) Production
| Study Type | Host/Model | Dosage | Duration | Acetate | Propionate | Butyrate | Citation |
| In vitro | Human Child Microbiota | Not specified | 1 year | Reduced | Varied | Varied | [6] |
| In vivo | Sprague-Dawley Rats | Low dose | 9 weeks | Increased | No significant change | No significant change | [7] |
Experimental Protocols
A variety of experimental designs have been employed to investigate the interaction between this compound and the gut microbiota.
In Vitro Fermentation Models
-
Fecal Slurry Incubations: Fresh fecal samples from healthy human donors are homogenized and incubated anaerobically with this compound at various concentrations.[3] Samples are collected at different time points to analyze changes in microbial composition (via 16S rRNA gene sequencing) and SCFA concentrations (via gas chromatography).[3]
-
Continuous Culture Systems: More complex models, such as the SHIME® (Simulator of the Human Intestinal Microbial Ecosystem), can be used to simulate the conditions of different regions of the colon and allow for longer-term studies.
Animal Studies
-
Rodent Models: Mice or rats are typically fed a standard or high-fat diet supplemented with this compound.[5][7] The dosage and duration of treatment vary between studies. Fecal samples are collected throughout the study to monitor changes in the gut microbiota. At the end of the study, cecal contents may be collected for SCFA analysis, and tissues can be harvested to examine host responses.[5][7]
Analytical Methods
-
16S rRNA Gene Sequencing: This is the most common method for profiling the composition of the gut microbiota. DNA is extracted from fecal or cecal samples, and the V3-V4 or other variable regions of the 16S rRNA gene are amplified by PCR and sequenced on a high-throughput platform. The resulting sequences are then clustered into operational taxonomic units (OTUs) or amplicon sequence variants (ASVs) and assigned to taxonomic lineages.
-
Gas Chromatography (GC): SCFAs are typically quantified using gas chromatography coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID). Samples are acidified and the SCFAs are extracted with an organic solvent before injection into the GC system.
A generalized experimental workflow for studying this compound's impact on gut microbiota.
Impact on Host Signaling Pathways
This compound and its metabolite, steviol, have been shown to modulate key inflammatory signaling pathways, which may be influenced by their interaction with the gut microbiota.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to suppress the activation of NF-κB.[5] This is achieved by inhibiting the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5] By preventing IκBα degradation, this compound blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5] Some evidence also suggests that steviol glycosides may interact with Toll-like receptor 4 (TLR4), a key upstream activator of the NF-κB pathway.[9]
Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation. This compound has been demonstrated to inhibit the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.[5] By suppressing the activation of these kinases, this compound can further reduce the production of pro-inflammatory mediators.
Inhibition of the MAPK signaling pathway by this compound.
Conclusion and Future Directions
The available evidence suggests that this compound is readily metabolized by the gut microbiota, leading to the production of steviol. This process can modulate the composition and function of the gut microbiome, although the specific effects appear to be dependent on various factors. The resulting metabolites, along with this compound itself, may exert anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.
Further research is warranted to elucidate the precise mechanisms underlying the interaction between this compound, the gut microbiota, and the host. Future studies should aim to:
-
Conduct large-scale, long-term human clinical trials to confirm the effects of this compound on the gut microbiota and host health.
-
Investigate the impact of different steviol glycosides on the gut microbiota.
-
Elucidate the specific bacterial species and enzymes involved in this compound metabolism.
-
Explore the potential synergistic effects of this compound with prebiotics and probiotics.
A deeper understanding of these interactions will be crucial for the development of this compound-based therapeutic interventions and for providing evidence-based dietary recommendations.
References
- 1. In Vitro Modulatory Effect of this compound, as a Partial Sugar Replacer in Sweeteners, on Human Child Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TLR4 at the Crossroads of Nutrients, Gut Microbiota, and Metabolic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effects of Stevia Consumption on Gut Bacteria: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNK, p38, ERK, and SGK1 Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppressed inflammatory cytokine secretion by downregulation of NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improving organoleptic and antioxidant properties by inhibition of novel miRstv_7 to target key genes of steviol glycosides biosynthetic pathway in Stevia rebaudiana Bertoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Improves Antioxidant Capacity and Intestinal Barrier Function while Attenuating Inflammation and Apoptosis by Regulating the NF-κB/MAPK Pathways in Diquat-Induced Oxidative Stress of IPEC-J2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Stevioside: Solubility and Stability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stevioside, a natural, non-caloric sweetener extracted from the leaves of Stevia rebaudiana Bertoni, has garnered significant attention in the pharmaceutical and food industries. Its utility in various formulations is fundamentally governed by its physicochemical properties, particularly its solubility and stability in aqueous systems. This technical guide provides an in-depth analysis of the aqueous solubility and stability of this compound under various conditions, offering critical data and methodologies for researchers and professionals in drug development.
Solubility of this compound in Aqueous Solutions
The solubility of this compound in water is a critical parameter for its application in liquid formulations. While it is soluble in water, its solubility is limited and influenced by temperature.
Effect of Temperature on Solubility
This compound exhibits poor solubility in water at lower temperatures. As the temperature increases, the solubility shows a slight, but not significant, increase. This behavior is a key consideration for processes such as dissolution and crystallization.
Table 1: Solubility of this compound in Water at Various Temperatures
| Temperature (°C) | Solubility (g/L) |
| 5 | 4.7[1] |
| 30 | 3.7[1] |
| 35 | 3.2[1] |
| 40 | 3.4[1] |
| 45 | 4.4[1] |
| 50 | 6.3[1] |
Source: Celaya et al., 2016[1]
Experimental Protocol for Solubility Determination
The following protocol outlines a general method for determining the solubility of this compound in an aqueous solution.
Objective: To determine the equilibrium solubility of this compound in water at various temperatures.
Materials:
-
This compound (high purity)
-
Deionized or distilled water
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of water in a sealed container.
-
Equilibration: Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 5, 25, 40, 50 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at a high speed to separate the excess undissolved solid from the saturated solution.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To prevent crystallization, immediately dilute the aliquot with a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) for which this compound has high solubility.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility at that specific temperature.
Experimental workflow for determining this compound solubility.
Stability of this compound in Aqueous Solutions
The stability of this compound is crucial for determining the shelf-life and storage conditions of products in which it is an ingredient. Its degradation is primarily influenced by pH and temperature.
Effect of pH and Temperature on Stability
This compound is remarkably stable in aqueous solutions over a wide pH range (2-10) at moderate temperatures. However, under strongly acidic conditions (pH < 2) and at elevated temperatures, it undergoes degradation.
Table 2: Stability of this compound under Various pH and Temperature Conditions
| pH | Temperature (°C) | Duration | Degradation (%) | Reference |
| 2-10 | 60 | 2 hours | No significant degradation | [2] |
| 2-6.5 | 50 | 72 hours | No significant degradation | [2][3] |
| 3 | 80 | 72 hours | 35 | [2] |
| 2 | 80 | 72 hours | Total decomposition | [2][3] |
| 1 | 80 | 2 hours | Total decomposition | [4] |
Degradation Products
Under acidic conditions, the primary degradation pathway of this compound involves the hydrolysis of its glycosidic bonds. This process leads to the sequential loss of glucose units, ultimately yielding the aglycone, steviol. The main degradation products identified are steviolbioside, steviolmonoside, and finally, steviol.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility of this compound and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]
- 3. scispace.com [scispace.com]
- 4. [PDF] Solubility of this compound and Rebaudioside A in water, ethanol and their binary mixtures | Semantic Scholar [semanticscholar.org]
- 5. Degradation study of this compound using RP-HPLC and ESI-MS/MS | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
The Sweet Revolution: A Technical Guide to the Discovery and History of Stevioside
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Stevioside, a natural, non-caloric high-intensity sweetener, has garnered significant attention in the food and pharmaceutical industries as a sugar substitute. Extracted from the leaves of Stevia rebaudiana Bertoni, a plant native to South America, its journey from traditional use by indigenous communities to a globally recognized food additive is a testament to extensive scientific investigation. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and analysis of this compound, with a focus on the experimental methodologies and quantitative data that have defined its development.
Historical Perspective: From "Sweet Herb" to Global Sweetener
The use of Stevia rebaudiana has a rich history rooted in the traditions of the Guaraní people of Paraguay and Brazil, who referred to it as "ka'a he'ê" (sweet herb) and used its leaves for centuries to sweeten teas and medicines.[1][2]
The scientific "discovery" of stevia is attributed to the Swiss botanist Moisés Santiago Bertoni in 1899, who provided the first detailed description of the plant and its intensely sweet taste while conducting research in eastern Paraguay.[1] In 1905, the plant was officially named Stevia rebaudiana Bertoni in honor of Bertoni and the chemist Ovidio Rebaudi, who was the first to conduct a chemical analysis of the leaves and identify the sweet-tasting substance as a glycoside.[3][4][5]
A pivotal moment in the history of this compound occurred in 1931 when French chemists M. Bridel and R. Lavielle successfully isolated the pure crystalline compound responsible for the sweetness, which they named "this compound".[2][6][7][8] This discovery paved the way for the commercialization of stevia-based sweeteners. Japan was at the forefront of this commercialization, beginning in the 1970s, and it remains a major market for stevia products.[4][6][9]
The regulatory journey of this compound has been complex. After initial resistance, purified steviol (B1681142) glycosides, including this compound, gained "Generally Recognized as Safe" (GRAS) status from the U.S. Food and Drug Administration (FDA) in 2008.[1][8] The European Union approved the use of steviol glycosides as a food additive in 2011.[1][10]
Physicochemical Properties of this compound
This compound is a diterpene glycoside with the chemical formula C38H60O18.[8] Its structure consists of a steviol aglycone backbone with three attached glucose units. This molecular structure is responsible for its characteristic sweet taste.
| Property | Value | References |
| Molecular Formula | C38H60O18 | [8] |
| Molar Mass | 804.87 g/mol | [7] |
| Appearance | White crystalline powder | [7][8] |
| Melting Point | 198 °C | [6] |
| Water Solubility | Approximately 1.25 g/L | [11] |
| Sweetness Intensity | 200-300 times sweeter than sucrose | [1][7][8][11][12] |
Quantitative Analysis of this compound in Stevia rebaudiana
The concentration of this compound in the dried leaves of Stevia rebaudiana can vary significantly depending on the cultivar, growing conditions, and harvesting time.
| Steviol Glycoside | Concentration Range in Dried Leaves (% w/w) | References |
| This compound | 4 - 13% | [2] |
| Rebaudioside A | 2 - 4% | [13] |
Experimental Protocols
Extraction and Purification of this compound from Stevia rebaudiana Leaves
The following protocol is a composite of commonly cited laboratory methods for the extraction and purification of this compound.
Objective: To isolate and purify this compound from dried Stevia rebaudiana leaves.
Materials:
-
Dried and powdered Stevia rebaudiana leaves
-
Methanol (B129727) (reagent grade)
-
Chloroform (B151607) (reagent grade)
-
Distilled water
-
Silica (B1680970) gel for column chromatography
-
Round bottom flasks
-
Reflux condenser
-
Hot water bath
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Chromatography column
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing chamber for TLC
-
UV lamp for TLC visualization
Methodology:
-
Extraction:
-
250 g of powdered Stevia rebaudiana leaf material is placed in a round bottom flask.
-
2 L of methanol is added to the flask.
-
The mixture is refluxed on a hot water bath for 1 hour.[6]
-
The mixture is cooled and filtered under vacuum to separate the extract from the plant residue.
-
The plant residue is subjected to three more rounds of methanol extraction.
-
All the filtrates are combined.
-
-
Solvent Evaporation:
-
The combined methanol extract is concentrated by distilling off the solvent on a hot water bath, followed by drying under vacuum to obtain a crude residue.[6]
-
-
Purification:
-
The dried residue is refluxed with 500 ml of chloroform for 1 hour on a hot water bath to remove non-polar impurities.[6]
-
The chloroform-insoluble portion, which contains the steviol glycosides, is collected.
-
The partially purified extract is then subjected to column chromatography over silica gel.
-
The column is eluted with a gradient of chloroform and methanol.
-
Fractions are collected and analyzed by TLC to identify those containing this compound.
-
Fractions containing pure this compound are combined and the solvent is evaporated.
-
-
Crystallization and Analysis:
-
The purified this compound is crystallized from methanol.
-
The purity of the crystals is confirmed by High-Performance Liquid Chromatography (HPLC) and by measuring the melting point.[6]
-
In Vitro Metabolism of this compound by Human Intestinal Microflora
This protocol outlines a typical in vitro experiment to study the metabolism of this compound by human gut bacteria.
Objective: To determine the metabolic fate of this compound when incubated with human intestinal microflora.
Materials:
-
Pure this compound
-
Fresh fecal samples from healthy human volunteers
-
Anaerobic culture medium
-
Anaerobic chamber or gas pack system
-
Incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) and mass spectrometric (MS) detectors
Methodology:
-
Preparation of Fecal Slurry:
-
Fresh fecal samples are collected from healthy volunteers who have not taken antibiotics for at least three months.
-
A 10% (w/v) fecal slurry is prepared by homogenizing the feces in an anaerobic culture medium inside an anaerobic chamber.
-
-
Incubation:
-
Batch cultures are set up by inoculating the anaerobic medium with the fecal slurry.
-
This compound is added to the cultures at a final concentration of 1 mg/ml.
-
Control cultures without this compound are also prepared.
-
The cultures are incubated under strict anaerobic conditions at 37°C.[4]
-
-
Sample Collection and Analysis:
-
Aliquots of the culture are collected at different time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
The samples are centrifuged to pellet the bacteria and solid debris.
-
The supernatant is collected and analyzed by HPLC-PDA-MS to identify and quantify this compound and its metabolites.[4]
-
-
Data Analysis:
-
The concentration of this compound and its metabolites is plotted over time to determine the rate and extent of metabolism.
-
Mechanism of Sweet Taste Perception
The sweet taste of this compound is mediated by its interaction with the T1R2 and T1R3 G-protein coupled receptors, which form a heterodimer that functions as the primary sweet taste receptor in humans.
Computational docking studies have identified key amino acid residues within the T1R2 and T1R3 subunits that are crucial for binding steviol glycosides. Hydrogen bonding with the hydroxyl groups of the glucose moieties of this compound is a primary mode of interaction.[2]
References
- 1. Stevia - Wikipedia [en.wikipedia.org]
- 2. Interaction model of steviol glycosides from Stevia rebaudiana (Bertoni) with sweet taste receptors: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Docking and Molecular Dynamics of Steviol Glycoside-Human Bitter Receptor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of this compound and rebaudioside A from Stevia rebaudiana extracts by human microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. BioKB - Relationship - this compound - activates - TRPM5 [biokb.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound | C38H60O18 | CID 442089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. dialnet.unirioja.es [dialnet.unirioja.es]
- 13. Metabolism of this compound by Healthy Subjects | Semantic Scholar [semanticscholar.org]
Methodological & Application
Stevioside Extraction from Stevia rebaudiana Leaves: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of stevioside from the leaves of Stevia rebaudiana. It covers several common laboratory-scale extraction techniques, including conventional maceration, Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE). The information is intended to guide researchers in selecting and performing the most suitable method for their specific needs, with a focus on yield and efficiency.
Introduction
Stevia rebaudiana Bertoni is a perennial shrub belonging to the Asteraceae family, native to South America. Its leaves are a rich source of diterpene glycosides, collectively known as steviol (B1681142) glycosides, which are renowned for their intense sweetness and low-caloric value. Among these, this compound and rebaudioside A are the most abundant and commercially significant. These natural sweeteners have gained considerable attention in the food, beverage, and pharmaceutical industries as a sugar substitute. Furthermore, steviol glycosides have been investigated for various therapeutic properties, including antihyperglycemic, antihypertensive, anti-inflammatory, and antioxidant effects.
The efficient extraction of this compound from Stevia leaves is a critical first step for research, development, and commercial production. The choice of extraction method can significantly impact the yield, purity, and overall cost-effectiveness of the process. This document outlines and compares various extraction protocols, providing the necessary details for their implementation in a laboratory setting.
General Experimental Workflow
The overall process for obtaining this compound from Stevia rebaudiana leaves involves several key stages, from raw material preparation to the final purified product. The general workflow is illustrated below.
Caption: General workflow for this compound extraction and purification.
Comparative Data of Extraction Methods
The selection of an appropriate extraction method depends on various factors, including desired yield, processing time, energy consumption, and available equipment. The following table summarizes quantitative data from comparative studies on different extraction techniques.
| Extraction Method | Solvent | Temperature (°C) | Time | This compound Yield (%) | Rebaudioside A Yield (%) | Reference |
| Conventional (Maceration) | Methanol (B129727):Water (80:20) | 25 | 12 h | 6.54 | 1.20 | [1][2][3] |
| Ultrasound-Assisted (UAE) | Methanol:Water (80:20) | 35 ± 5 | 30 min | 4.20 | 1.98 | [1][2][3] |
| Microwave-Assisted (MAE) | Methanol:Water (80:20) | 50 | 1 min | 8.64 | 2.34 | [1][2][3] |
| Soxhlet Extraction | Ethanol (96%) | Boiling Point | 10 h | - | - | [4] |
| Ultrasound-Assisted (UAE) | Ethanol (20%) | 50 | - | - | - | [5][6] |
| Maceration | Ethanol (50%) | 54 | 112 min | - | - | [7][8] |
| Microwave-Assisted (MAE) | Ethanol (50%) | 51 | 16 min | - | - | [7][8] |
| Ultrasound-Assisted (UAE) | Ethanol (50%) | 50 | 43 min | - | - | [7][8] |
Note: Yields can vary depending on the plant material, specific experimental conditions, and analytical methods used. The data presented is for comparative purposes.
Experimental Protocols
This section provides detailed step-by-step protocols for the extraction of this compound from Stevia rebaudiana leaves using various methods.
Preparation of Plant Material
-
Harvesting: Harvest fresh, healthy leaves of Stevia rebaudiana.
-
Drying: Air-dry the leaves in the shade or use a hot air oven at a temperature of 50-60°C until a constant weight is achieved to prevent degradation of the glycosides.[4][9]
-
Grinding: Grind the dried leaves into a fine powder (e.g., 60 mesh size) using a mechanical grinder to increase the surface area for efficient extraction.[1]
Protocol 1: Conventional Extraction (Maceration)
This method is simple and requires minimal specialized equipment, but it is time-consuming.
Caption: Workflow for Maceration Extraction.
Materials:
-
Powdered Stevia leaves
-
Methanol (or Ethanol)
-
Distilled water
-
Erlenmeyer flask
-
Shaker (optional)
-
Filter paper
Procedure:
-
Weigh a desired amount of powdered Stevia leaves (e.g., 10 g).
-
Place the powder in an Erlenmeyer flask.
-
Add the extraction solvent. A common solvent is 80:20 (v/v) methanol:water at a solvent-to-solid ratio of 10:1 (e.g., 100 mL for 10 g of powder).[1]
-
Seal the flask and keep it at room temperature (around 25°C) for 12 hours.[1][2]
-
Agitate the mixture periodically or place it on a shaker for continuous mild agitation.
-
After the extraction period, filter the mixture through filter paper to separate the extract from the solid residue.
-
The collected filtrate is the crude this compound extract, which can then be subjected to purification steps.
Protocol 2: Soxhlet Extraction
This is a continuous extraction method that offers higher efficiency than maceration but requires a Soxhlet apparatus and is more energy-intensive.
Caption: Workflow for Soxhlet Extraction.
Materials:
-
Powdered Stevia leaves
-
Ethanol (96%) or other suitable solvent
-
Soxhlet apparatus (including a round-bottom flask, extractor, and condenser)
-
Extraction thimble
-
Heating mantle
Procedure:
-
Place a known amount of powdered Stevia leaves (e.g., 20 g) into an extraction thimble.[4]
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with the extraction solvent (e.g., 500 mL of 96% ethanol).[4]
-
Assemble the Soxhlet apparatus and place the flask on a heating mantle.
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip back into the extractor, immersing the thimble.
-
Continue the extraction for a specified duration (e.g., 10 hours).[4]
-
Once the extraction is complete, turn off the heat and allow the apparatus to cool.
-
The solution in the round-bottom flask contains the crude this compound extract.
Protocol 3: Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.
Caption: Workflow for Ultrasound-Assisted Extraction.
Materials:
-
Powdered Stevia leaves
-
Methanol or Ethanol
-
Distilled water
-
Beaker or flask
-
Ultrasonic bath
Procedure:
-
Mix a known quantity of powdered Stevia leaves with the chosen solvent (e.g., 80:20 methanol:water or 50% ethanol) in a beaker or flask.[1][7]
-
Place the vessel in an ultrasonic bath.
-
Set the temperature and sonication time. Typical conditions are 35-50°C for 30-43 minutes.[1][7][8]
-
After sonication, filter the mixture to separate the extract from the plant material.
-
The resulting filtrate is the crude this compound extract.
Protocol 4: Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and plant material, leading to rapid cell rupture and release of target compounds. This method is known for its high speed and efficiency.[2]
Caption: Workflow for Microwave-Assisted Extraction.
Materials:
-
Powdered Stevia leaves
-
Methanol or Ethanol
-
Distilled water
-
Microwave-safe extraction vessel
-
Microwave extractor
Procedure:
-
Place a measured amount of powdered Stevia leaves into a microwave-safe extraction vessel.
-
Add the extraction solvent (e.g., 80:20 methanol:water or 50% ethanol).[1][7]
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power, temperature, and extraction time. Optimal conditions have been reported as 80 W power at 50°C for 1 minute.[1][2]
-
After the extraction cycle, carefully remove the vessel and allow it to cool.
-
Filter the extract to remove the solid residue.
-
The filtrate contains the crude this compound extract.
Post-Extraction Purification
The crude extract obtained from any of the above methods contains impurities such as pigments (chlorophylls), waxes, and other plant metabolites. Further purification is necessary to isolate this compound.
General Purification Steps:
-
Solvent Evaporation: The solvent from the crude extract is typically removed using a rotary evaporator under reduced pressure at a temperature of 50-60°C to obtain a concentrated aqueous solution or a dry residue.[1]
-
Decolorization: The concentrated extract can be treated with activated charcoal to remove pigments.[10] The mixture is stirred and then filtered.
-
Purification by Liquid-Liquid Extraction: The aqueous solution can be fractionated with different organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their solubility.[1] Steviol glycosides are typically enriched in the n-butanol fraction.
-
Crystallization: The purified extract rich in steviosides can be concentrated and cooled to induce crystallization. The addition of a small amount of a suitable solvent like methanol can facilitate the formation of this compound crystals.[11]
-
Membrane Filtration: Techniques like ultrafiltration (UF) and nanofiltration (NF) can be employed to remove high molecular weight impurities and for the concentration of steviol glycosides.[12][13]
Analysis
The quantification and purity assessment of the extracted this compound are commonly performed using High-Performance Liquid Chromatography (HPLC).[14][15][16]
-
Column: A C18 reversed-phase column is frequently used.[16]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water or a buffer solution is a common mobile phase, often in an isocratic or gradient elution mode.[14][15]
-
Detection: UV detection at a wavelength of around 210 nm is typically employed.[14]
-
Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram with that of a standard of known concentration.[15]
Conclusion
The extraction of this compound from Stevia rebaudiana leaves can be accomplished through various methods, each with its own advantages and disadvantages. Conventional maceration is simple but slow, while modern techniques like UAE and MAE offer significantly reduced extraction times and often higher yields.[1][2][3] The choice of method will depend on the specific research goals, available resources, and desired scale of operation. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively extract and analyze this compound for their scientific and developmental endeavors.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. An efficient microwave-assisted extraction process of this compound and rebaudioside-A from Stevia rebaudiana (Bertoni) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] An efficient microwave-assisted extraction process of this compound and rebaudioside-A from Stevia rebaudiana (Bertoni). | Semantic Scholar [semanticscholar.org]
- 4. dialnet.unirioja.es [dialnet.unirioja.es]
- 5. mdpi.com [mdpi.com]
- 6. Ultrasound-Assisted Coupled with Resin-Based Purification for Sustainable Extraction of Steviosides from Stevia rebaudiana Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. plantsjournal.com [plantsjournal.com]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
- 11. ijpsonline.com [ijpsonline.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Simple extraction and membrane purification process in isolation of steviosides with improved organoleptic activity [scirp.org]
- 14. aidic.it [aidic.it]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Pressurized Hot Water Extraction of Stevioside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stevioside, a natural, non-caloric sweetener extracted from the leaves of Stevia rebaudiana Bertoni, has garnered significant interest in the food, beverage, and pharmaceutical industries. Pressurized Hot Water Extraction (PHWE), also known as subcritical water extraction, is an environmentally friendly and efficient method for extracting steviol (B1681142) glycosides, including this compound. This technique utilizes water at elevated temperatures (typically between 100°C and 374°C) and pressures high enough to maintain the liquid state. The high temperature reduces the viscosity and surface tension of water while increasing its solvating power for less polar compounds, making it an effective green solvent for a wide range of natural products.
These application notes provide a comprehensive overview and detailed protocols for the extraction of this compound using PHWE, subsequent purification, and analytical quantification.
Data Presentation: Quantitative Analysis of PHWE Parameters
The efficiency of this compound extraction is influenced by several key parameters. The following tables summarize quantitative data from various studies, highlighting the impact of these parameters on extraction yield and purity.
Table 1: Effect of Temperature and Pressure on this compound and Rebaudioside A Yield
| Temperature (°C) | Pressure (MPa / bar) | This compound Yield ( g/100g of leaf) | Rebaudioside A Yield ( g/100g of leaf) | Reference |
| 100 | 10.34 | 7.49 | - | [1] |
| 130 | 10.34 | - | - | [1] |
| 160 | 10.34 | 9.09 | - | [1] |
| 100-120 | 1.33 - 1.99 | - | 5.87 - 10.63 | [1] |
| 100-110 | 0.1 (100 kPa) | 9.05 | 0.2 | [2] |
| 125 | 230 | 3.87 | 3.57 |
Table 2: Influence of Extraction Time and Solvent-to-Solid Ratio on this compound Yield
| Extraction Time (min) | Solvent-to-Solid Ratio (mL/g) | This compound Yield (%) | Comments | Reference |
| 5 | - | - | Static extraction | [1] |
| 10 | - | - | Static extraction | [1] |
| 10 | 10:1 | - | Optimized conditions | [2] |
| 30-60 | 10:1 | - | Dynamic extraction | |
| 20 | 5:1 (20% dry leaves) | - | Optimized for Rebaudioside A | [3] |
| 60 | 80:1 | >6% | Yield plateaus after this ratio | [4] |
Experimental Protocols
This section outlines a detailed methodology for the extraction, purification, and analysis of this compound from Stevia rebaudiana leaves.
Protocol 1: Pressurized Hot Water Extraction (PHWE) of this compound
1. Materials and Equipment:
-
Dried and powdered Stevia rebaudiana leaves (particle size ~0.5 mm)
-
Pressurized Hot Water Extraction system (e.g., autoclave or a custom-built system)[1][4]
-
High-pressure pump
-
Heating unit with temperature control
-
Extraction vessel
-
Back-pressure regulator
-
Collection vials
-
Deionized water (solvent)
2. Pre-treatment of Stevia Leaves:
-
Dry the Stevia leaves in a ventilated chamber at approximately 25°C for two weeks to achieve a low moisture content.[5]
-
Grind the dried leaves to a fine powder (e.g., 500-micron size) to increase the surface area for extraction.[6]
-
For enhanced purity, an optional pre-treatment with a non-polar solvent like hexane (B92381) can be performed to remove pigments and waxes.[2]
3. PHWE Procedure:
-
Accurately weigh the powdered stevia leaves and place them into the extraction vessel.
-
Set the desired extraction parameters on the PHWE system. Based on literature, optimized conditions often fall within the following ranges:
-
Pump deionized water through the heating unit and into the extraction vessel containing the sample.
-
Maintain the set temperature and pressure for the specified duration. For dynamic extraction, a continuous flow of hot water is passed through the sample.
-
After the extraction is complete, cool down the system and collect the aqueous extract.
-
For multiple extraction cycles, repeat the process with fresh solvent to increase the yield.[1]
Protocol 2: Downstream Processing and Purification of this compound Extract
1. Initial Clarification:
-
Filter the crude extract through a filter paper (e.g., Whatman No. 1) or perform centrifugation to remove solid plant debris.[7]
2. Decolorization and Removal of Impurities:
-
Activated Charcoal Treatment: Add activated charcoal to the clarified extract, stir for a specified time, and then filter to remove colored compounds and other impurities.
-
Membrane Filtration:
-
Microfiltration (MF): Pass the extract through a microfiltration membrane (0.1 to 10 µm) to remove suspended solids and microorganisms.[8]
-
Ultrafiltration (UF): Further purify the permeate from MF using an ultrafiltration membrane to remove high molecular weight substances like proteins and polysaccharides.[2]
-
Nanofiltration (NF): Concentrate the steviol glycosides by passing the UF permeate through a nanofiltration membrane, which retains the target compounds while allowing water and some salts to pass through.[2]
-
-
Ion Exchange Chromatography: Use cation and anion exchange resins to remove ionic impurities from the extract.[6]
3. Crystallization:
-
Concentrate the purified extract under vacuum to induce supersaturation.
-
Add a suitable anti-solvent (e.g., ethanol) to promote the crystallization of this compound.[9]
-
Collect the this compound crystals by filtration and dry them.
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
1. Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Sodium phosphate (B84403) buffer or orthophosphoric acid solution (for mobile phase)
-
Syringe filters (0.45 µm)
2. Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Dilute the purified this compound extract with the mobile phase and filter it through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Mobile Phase: An isocratic mobile phase is commonly used, for example, a mixture of acetonitrile and a sodium phosphate buffer (pH 2.6) in a 32:68 (v/v) ratio, or methanol (B129727) and 0.1% orthophosphoric acid in water (70:30 v/v).[11][12]
-
Flow Rate: 1.0 mL/min.[12]
-
Injection Volume: 20 µL.[11]
4. Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Quantify the amount of this compound in the sample by using the regression equation of the calibration curve.
Visualizations
Caption: Experimental workflow for PHWE of this compound.
Caption: Logical relationship of the purification process.
References
- 1. scispace.com [scispace.com]
- 2. Downstream processing of this compound and its potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nutraceuticals.imedpub.com [nutraceuticals.imedpub.com]
- 5. How to extract steviol glycosides from dried rebuandinana through pressurized hot water extraction? - Nutrizo Advancis [nutrizoadvancis.com]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. steviashantanu.com [steviashantanu.com]
- 9. How stevia extract is produced from stevia leaf [baynsolutions.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Application Notes and Protocols for Stevioside Purification Using Membrane Filtration Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Stevioside from Stevia rebaudiana extracts using various membrane filtration techniques. The information is compiled to assist researchers and professionals in developing efficient and scalable purification processes.
Introduction to Membrane Filtration for this compound Purification
Membrane filtration is a pressure-driven separation process that utilizes semi-permeable membranes to separate components in a liquid stream based on size and molecular weight. In the context of this compound purification, it offers a green and efficient alternative to traditional methods that often rely on extensive use of solvents and chemicals.[1][2] An integrated membrane system, often including microfiltration (MF), ultrafiltration (UF), nanofiltration (NF), and sometimes reverse osmosis (RO), can be employed to clarify the crude extract, remove impurities, and concentrate the final product.[1][3]
The primary goals of applying membrane filtration to this compound purification are:
-
Clarification: Removal of suspended solids, cell debris, and high molecular weight compounds.[2][4]
-
Purification: Separation of Steviol (B1681142) glycosides from impurities such as pigments (e.g., carotenoids), tannins, proteins, and polysaccharides.[5][6]
-
Concentration: Increasing the concentration of Steviol glycosides in the final product stream.[2][5]
Key Membrane Filtration Techniques and Their Roles
Microfiltration (MF)
Microfiltration is typically the initial step in the purification process. It serves as a pre-treatment to remove larger particles, thereby protecting downstream membranes from fouling.[4]
-
Objective: To remove suspended solids, cell debris, and microorganisms.[4]
-
Typical Pore Size: 0.1 to 10 µm.[4]
-
Outcome: A clarified extract ready for further purification.
Ultrafiltration (UF)
Ultrafiltration is a critical step for removing high molecular weight impurities while allowing the smaller this compound molecules to pass through into the permeate.
-
Objective: To separate proteins, polysaccharides, and pigments from Steviol glycosides.[2][5]
-
Typical Molecular Weight Cut-Off (MWCO): 1,000 to 100,000 Da.[4] Membranes with a 30 kDa MWCO have been shown to be effective.[2][7]
-
Outcome: A permeate enriched with Steviol glycosides and a retentate containing the majority of high molecular weight impurities.
Nanofiltration (NF)
Nanofiltration is employed to concentrate the Steviol glycosides and remove smaller impurities like salts and some color compounds.
-
Objective: To concentrate Steviol glycosides and remove mono- and divalent salts.[2][5]
-
Typical Molecular Weight Cut-Off (MWCO): 100 to 1,000 Da.[4] A 250 Da MWCO membrane has been successfully used to retain this compound.[2]
-
Outcome: A concentrated this compound solution in the retentate, with water and some salts passing through as permeate.[2][5]
Reverse Osmosis (RO)
Reverse osmosis can be used as a final step to further concentrate the purified this compound solution by removing water.
-
Objective: To dewater the purified this compound stream.[3]
-
Mechanism: Applies high pressure to overcome osmotic pressure, forcing water through a dense membrane while retaining Steviol glycosides.
-
Outcome: A highly concentrated this compound product.
Experimental Protocols
Protocol 1: Integrated MF-UF-NF System for this compound Purification
This protocol describes a multi-stage membrane filtration process for the purification of this compound from a crude aqueous extract of Stevia rebaudiana leaves.
Materials and Equipment:
-
Crude aqueous extract of Stevia rebaudiana
-
Microfiltration (MF) system with a 0.1 - 1.0 µm pore size membrane
-
Ultrafiltration (UF) system with a 30 kDa MWCO membrane[2]
-
Nanofiltration (NF) system with a 250 Da MWCO membrane[2]
-
Pumps, pressure gauges, and reservoirs for each filtration unit
-
Analytical equipment for quantification (e.g., HPLC)
Methodology:
-
Pre-filtration (Microfiltration):
-
Purification (Ultrafiltration):
-
The clarified extract (MF permeate) is then fed into the ultrafiltration system equipped with a 30 kDa membrane.[2]
-
Operate at a transmembrane pressure ranging from 1.20 to 1.90 bar and a cross-flow velocity between 0.06 and 0.12 m/s.[6][8]
-
The permeate, containing Steviol glycosides, is collected, while the retentate, containing pigments and other high molecular weight impurities, is discarded.[2][5] UF can remove over 96% of pigments.[3]
-
-
Concentration (Nanofiltration):
-
The UF permeate is processed through the nanofiltration system with a 250 Da MWCO membrane.[2]
-
Operate at a transmembrane pressure of 1500 kPa (15 bar).[2][9]
-
The Steviol glycosides are retained in the retentate, which is collected as the concentrated product.[2][5] This step can remove 80-90% of the water.[2][9]
-
The permeate, consisting mainly of water and some salts, is discarded.
-
-
Final Processing:
Data Presentation
The following tables summarize quantitative data from various studies on this compound purification using membrane filtration.
Table 1: Performance of Microfiltration and Ultrafiltration in Stevia Extract Purification
| Parameter | Microfiltration | Ultrafiltration | Reference |
| Feed this compound Conc. (g/L) | 14.03 | 10.36 | [6][8] |
| Transmembrane Pressure (bar) | 1.90 | 1.90 | [6][8] |
| Cross-flow Velocity (m/s) | 0.11 | 0.12 | [6][8] |
| Permeate Flux (L/m²/h) | 82.90 | 26.51 | [6][8] |
| This compound Rejection (%) | - | 59.52 (Total with MF) | [6] |
| Tannin Rejection (%) | - | 57.99 (Total with MF) | [6] |
Table 2: Performance of Ultrafiltration and Nanofiltration in this compound Purification
| Parameter | Ultrafiltration (30 kDa) | Nanofiltration (250 Da) | Reference |
| Transmembrane Pressure | 200-500 kPa | 1500 kPa | [2] |
| Pigment Rejection (%) | 80-90 | - | [9] |
| This compound in Permeate | Enriched | Free of glycosides | [2] |
| Water Removal in Permeate (%) | - | 80-90 | [2][9] |
| Flux (L/m²/h) | 24 | 32 | [9] |
| Final Purity Achieved | - | 98.2% (after further steps) | [2] |
Table 3: this compound and Rebaudioside A Concentration after Stepwise Membrane Filtration
| Fraction | Rebaudioside A (g/L) | This compound (g/L) | Reference |
| 30 kDa UF Retentate (Aqueous) | 21.47 | 19.97 | [7][10] |
| 30 kDa UF Retentate (Ethanolic) | 21.47 | 19.97 | [7][10] |
| NF Permeate | Very low concentrations | Very low concentrations | [7][10] |
Visualizations
The following diagrams illustrate the workflows and logical relationships in the membrane-based purification of this compound.
References
- 1. Membrane separation processes for the extraction and purification of steviol glycosides: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple extraction and membrane purification process in isolation of steviosides with improved organoleptic activity [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. steviashantanu.com [steviashantanu.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Mediterranean Agricultural Sciences » Submission » Stepwise membrane filtration for Rebaudioside A and this compound enrichment in aqueous and ethanolic stevia extracts [dergipark.org.tr]
- 8. Improvement of purification process of stevia extract by combination of microfiltration and ultrafiltration | Menara Perkebunan [mp.iribb.org]
- 9. scirp.org [scirp.org]
- 10. researchgate.net [researchgate.net]
Application Notes: Isolating Pure Stevioside via Column Chromatography
Introduction
Stevioside is a high-intensity, zero-calorie natural sweetener extracted from the leaves of Stevia rebaudiana Bertoni. It is one of several sweet-tasting steviol (B1681142) glycosides present in the plant, with Rebaudioside A being another major component. The purification of individual steviol glycosides is a significant challenge due to their structural similarities. Column chromatography is a robust and widely used technique for the isolation and purification of this compound from crude extracts, enabling the production of high-purity sweeteners for the food, beverage, and pharmaceutical industries. This document outlines the principles and detailed protocols for isolating pure this compound using different column chromatography methods.
Principle of Separation
Column chromatography separates compounds based on their differential partitioning between a stationary phase (the column packing material) and a mobile phase (the eluting solvent).
-
Adsorption Chromatography (Normal Phase): This technique utilizes a polar stationary phase, such as silica (B1680970) gel, and a less polar mobile phase. Steviol glycosides are polar compounds and will adsorb to the silica gel. By gradually increasing the polarity of the mobile phase (e.g., by increasing the concentration of methanol (B129727) in a chloroform-methanol mixture), the adsorbed compounds can be selectively eluted.[1][2] Less polar impurities and pigments are washed out first, followed by the steviol glycosides in order of increasing polarity.
-
Macroporous Adsorption Resins: These are non-polar, synthetic polymer resins with a large surface area. In a process akin to reversed-phase chromatography, a polar aqueous extract containing steviol glycosides is passed through the column. The glycosides are adsorbed onto the resin surface via hydrophobic interactions, while more polar impurities like salts and sugars pass through.[3][4] The retained glycosides are then desorbed and eluted using a more non-polar solvent, typically ethanol (B145695) or methanol.[3]
-
Ion-Exchange Chromatography: This method is often used as a preliminary purification step to remove ionic impurities. The crude aqueous extract is passed through cation and anion exchange resins to remove salts and charged organic compounds before proceeding to more specific chromatographic separation.[3][5]
Experimental Protocols
The following protocols describe a comprehensive workflow for the extraction and purification of this compound from Stevia rebaudiana leaves.
Protocol 1: Extraction and Preliminary Purification
This initial step is crucial for preparing a crude extract suitable for chromatographic separation.
-
Drying and Grinding: Air-dry fresh Stevia leaves, followed by oven drying at 50-60°C to achieve a moisture content near zero. Grind the dried leaves into a fine powder (e.g., 500-micron size).[6][7]
-
Solvent Extraction:
-
Methanol Extraction: Macerate the powdered leaves in methanol (a common ratio is 10 g of powder in 100-150 mL of solvent) and reflux for 1-2 hours. Repeat the extraction 3-4 times to ensure complete recovery of glycosides.[1][6]
-
Hot Water Extraction (Green Alternative): Mix the leaf powder with water (e.g., 50 g in 750 mL) and heat at approximately 75-80°C for 4 hours with stirring.[7][8]
-
-
Filtration and Concentration: Filter the extract under vacuum to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a thick, syrupy crude extract.
-
Clarification (Optional but Recommended):
-
Solvent Partitioning: Dissolve the crude extract in water and perform liquid-liquid extraction with a non-polar solvent like chloroform (B151607) or n-hexane to remove pigments and lipids. The polar steviol glycosides will remain in the aqueous layer.[1]
-
Activated Charcoal Treatment: Pass the aqueous extract through a column packed with activated carbon to adsorb residual plant pigments.[3]
-
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is effective for separating steviol glycosides based on polarity differences.
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., Chloroform:Methanol 95:5).
-
Pour the slurry into a glass column and allow it to pack uniformly under gravity, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve a known amount of the dried crude extract (e.g., 10 g) in a minimum volume of methanol.[1]
-
Add a small amount of silica gel (e.g., 20 g) to this solution and mix to form a slurry.[1]
-
Evaporate the solvent completely in a vacuum desiccator to obtain a dry, free-flowing powder of the extract adsorbed onto the silica gel.[1]
-
Carefully layer this powder on top of the packed silica gel column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase, such as Chloroform:Methanol (95:5 v/v).[1] This will elute non-polar impurities and colored compounds first.
-
Gradually increase the polarity of the mobile phase by increasing the methanol concentration in a stepwise or linear gradient (e.g., to 90:10, 85:15).[1] this compound will typically elute before the more polar Rebaudioside A.
-
-
Fraction Collection and Monitoring:
-
Collect fractions of a fixed volume (e.g., 50 mL) sequentially.[1]
-
Monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a mobile phase like Chloroform:Methanol:Water (65:30:10, lower layer).[1] Visualize spots using iodine vapor or by spraying with 10% sulfuric acid and heating.
-
Pool the fractions that contain pure this compound (identified by comparing with a standard).
-
-
Crystallization:
Protocol 3: Purification by Macroporous Resin Chromatography
This method is highly suitable for industrial-scale purification.
-
Resin Preparation: Pack a column with a suitable macroporous resin (e.g., Amberlite XAD-series, Polystyrene/DVB resins).[1][9] Wash and equilibrate the resin according to the manufacturer's instructions, typically with deionized water.
-
Adsorption: Pass the clarified aqueous stevia extract through the resin column. The steviol glycosides will be adsorbed onto the resin surface, while highly polar impurities like sugars and salts will pass through and be discarded as effluent.[3]
-
Washing: Wash the column with deionized water to remove any remaining non-adsorbed impurities.
-
Desorption (Elution): Elute the bound steviol glycosides from the resin using an alcohol solvent, typically ethanol or methanol.[3] Collect the eluate containing the purified glycoside mixture.
-
Solvent Removal and Further Processing:
-
Concentrate the alcoholic eluate using nanofiltration or a rotary evaporator to remove the solvent.[3]
-
The resulting concentrate, enriched in total steviol glycosides, can be spray-dried or subjected to further chromatographic steps (like preparative HPLC) or crystallization to isolate individual glycosides like this compound.
-
Protocol 4: Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the purity of the final this compound product.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the purified this compound crystals (e.g., 1 mg/mL) in the mobile phase or a suitable solvent mixture like Acetonitrile:Water (80:20 v/v).[10]
-
Standard Preparation: Prepare a series of standard solutions of known concentrations (e.g., 5-75 µg/mL) from a certified this compound reference standard.[11]
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10][12]
-
Mobile Phase: Isocratic mixture of Acetonitrile and water (e.g., 80:20 or 35:65) or Methanol and 0.1% orthophosphoric acid in water (70:30).[10][11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV detector at 210 nm.[13]
-
Injection Volume: 20 µL.[14]
-
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard. Calculate the purity by comparing the peak area of the sample to the calibration curve generated from the standards.[11][14]
Data Presentation
The effectiveness of different chromatographic methods for purifying steviol glycosides is summarized below.
| Purification Method | Stationary Phase / Resin | Starting Material | Purity Achieved (%) | Yield / Recovery (%) | Reference |
| Silica Gel Column Chromatography | Silica Gel (60-120 mesh) | Crude Methanol Extract | ~95% (this compound) | Not specified | [1] |
| Macroporous Resin + Prep-HPLC | Macroporous Resin + HILIC | Crude Leaf Extract | 97.5% (this compound) | 5.13 g from 100g leaves | [15] |
| High-Speed Counter-Current Chrom. | n-hexane:n-butanol:water | Crude Extract | 98.3% (this compound) | 54 mg from 200 mg extract | [1][16] |
| Mixed-Mode Macroporous Resin | Mixed-Mode MAR | Steviol Glycosides (40.77% Reb A) | 60.53% (Rebaudioside A) | 38.73% | [17] |
| Membrane Filtration + Crystallization | UF/NF Membranes | Pressurised Hot Water Extract | 97.66% (this compound) | 9.05 g from 100g leaves | [18] |
| Polymethacrylate Resin Chrom. | NH₂(CH₂)₂NH₂ functionalized resin | Crude Steviol Glycoside | 98.34% (this compound) | 95% | [9] |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the isolation of pure this compound from Stevia leaves using column chromatography.
Caption: A flowchart of the this compound isolation and purification process.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. academicjournals.org [academicjournals.org]
- 3. steviashantanu.com [steviashantanu.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. plantsjournal.com [plantsjournal.com]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. Simple and Efficient Green Extraction of Steviol Glycosides from Stevia rebaudiana Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2012042508A1 - Separation and purification of this compound and rebaudioside a - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. The Preparation of High Purity of Rebaudioside A and this compound and the Enrichment of Rebaudioside C by Subsequent Twice Crystallizations from Natural Stevia Resources [mdpi.com]
- 15. akjournals.com [akjournals.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. academic.oup.com [academic.oup.com]
Application Note: HPTLC-MS Method for Stevioside and Rebaudioside A Analysis
Introduction
Stevioside and Rebaudioside A are the two primary sweet-tasting steviol (B1681142) glycosides extracted from the leaves of the Stevia rebaudiana plant.[1] These natural, zero-calorie sweeteners are widely used in the food and beverage industry. Rebaudioside A is often preferred due to its higher sweetness intensity and less bitter aftertaste compared to this compound.[1] The accurate and efficient quantification of these compounds is crucial for quality control, formulation development, and regulatory compliance.
High-Performance Thin-Layer Chromatography (HPTLC) coupled with Mass Spectrometry (MS) offers a powerful analytical solution for this purpose. This method provides high sample throughput, requires minimal sample preparation, and delivers reliable identification and quantification.[2][3] HPTLC allows for the parallel analysis of numerous samples, while the subsequent MS coupling provides definitive confirmation of the analytes' identity based on their mass-to-charge ratio.[4][5] This application note details a comprehensive HPTLC-MS protocol for the analysis of this compound and Rebaudioside A in various matrices, including Stevia leaves, beverages, and food additives.[2][6]
Experimental Protocols
Protocol 1: Sample Preparation
The sample preparation procedure is straightforward and varies slightly depending on the matrix.[2]
A) For Stevia Leaves:
-
Pulverize dried Stevia leaves into a fine powder.
-
Accurately weigh 1 gram of the leaf powder.[7]
-
Add 10 mL of methanol (B129727) and sonicate for 15 minutes.[7][8]
-
Alternatively, extract with water.[2]
-
Filter the extract through a 0.45 µm syringe filter to remove particulate matter.[2]
-
The resulting filtrate is ready for HPTLC application.
B) For Liquid Samples (Beverages):
-
For carbonated beverages like colas, decarbonate the sample by ultrasonication.[2][3]
-
Filter the liquid sample through a 0.45 µm syringe filter.[2]
-
The filtrate can be directly applied to the HPTLC plate.
C) For Solid Samples (Sweeteners, Food Additives):
-
Dissolve a known amount of the sweetener powder in water to create a stock solution.[2][3]
-
Ensure the sample is completely dissolved.
-
The resulting solution is ready for HPTLC application.
Protocol 2: HPTLC Chromatographic Separation
1. Materials and Equipment:
-
Standards: this compound and Rebaudioside A (1 mg/mL in methanol).[8][9]
-
Stationary Phase: HPTLC plates pre-coated with Silica (B1680970) gel 60 F254.[9][10]
-
Sample Application: Automatic TLC Sampler.
-
Chromatography Chamber: Twin Trough Chamber (20 cm x 10 cm).
-
Mobile Phase (select one):
-
Derivatization Reagent: Anisaldehyde-sulfuric acid reagent.[9][10]
-
Documentation System: TLC Visualizer or similar.
-
Densitometer: TLC Scanner capable of absorbance/reflectance measurements.
2. Procedure:
-
Apply standards and sample solutions as 3 mm bands onto the HPTLC plate using the automatic sampler.[9]
-
Place the HPTLC plate in the twin trough chamber, which has been pre-saturated with the chosen mobile phase vapor for 20 minutes at room temperature.[9]
-
Develop the chromatogram up to a migration distance of 85 mm.[9]
-
After development, dry the plate completely in a stream of warm air.
-
For visualization and densitometric quantification, spray the dried plate with the anisaldehyde-sulfuric acid reagent.[9]
-
Heat the plate at 110°C until the colored bands of the compounds are visible.[9]
-
Perform densitometric scanning in absorption-reflection mode. The detection wavelength can be set at 580 nm or 360 nm depending on the reagent and desired sensitivity.[4][9][10]
Protocol 3: HPTLC-MS Interface and Mass Spectrometric Analysis
1. Materials and Equipment:
-
TLC-MS Interface: An automated elution-based interface (e.g., Plate Express).[2]
-
Elution Solvent: Acetonitrile/Water (95:5, v/v) with 0.1% Formic Acid.[2]
-
Mass Spectrometer: A single quadrupole or tandem mass spectrometer with an Electrospray Ionization (ESI) source.
2. Procedure:
-
Develop an HPTLC plate as described in Protocol 2, but do not apply the derivatization reagent .
-
After development and drying, place the plate into the TLC-MS interface.
-
Position the elution head over the band corresponding to the Rf value of the target analyte (this compound or Rebaudioside A).
-
Initiate the elution process. The elution solvent will extract the analyte from the silica bed and transfer it directly into the ion source of the mass spectrometer.[2]
-
Acquire the mass spectrum. For this compound, the expected protonated molecule can be observed.[2]
Data Presentation
Quantitative data from various validated HPTLC methods are summarized below for easy comparison.
Table 1: HPTLC Chromatographic Parameters and Separation Results
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Mobile Phase | Ethyl acetate:Ethanol:Acetone:Water (15:3:6:6)[10] | Acetone:Ethyl acetate:Water (5:4:1)[9] | Ethyl acetate:Glacial acid:Formic acid:Water (100:11:11:27)[2] |
| Rf - this compound | 0.34[10] | 0.31 ± 0.02[9] | ~0.64 (hRf)[2] |
| Rf - Rebaudioside A | 0.28[10] | 0.21 ± 0.02[9] | ~0.56 (hRf)[2] |
| Detection (Post-Derivatization) | 580 nm[4] | 360 nm[9] | 366 nm (UV)[2] |
| MS Identification (m/z) | Not Specified | Not Specified | 828.5 (this compound)[2] |
Table 2: Method Validation Data for Quantitative Analysis
| Parameter | This compound | Rebaudioside A | Reference |
|---|---|---|---|
| Linearity Range (ng/spot) | 100 - 2000 | 100 - 2000 | [9] |
| Correlation Coefficient (r²) | 0.996 | 0.991 | [9] |
| LOD (ng/spot) | 35 | 35 | [9] |
| LOQ (ng/spot) | 100 | 100 | [9] |
| Accuracy (% Recovery) | 97.75 - 103.54% | 97.17 - 103.44% | [9] |
| Precision (Intra-day %RSD) | 1.63 - 3.24% | Not specified | [7] |
| Precision (Inter-day %RSD) | 4.0 - 8.4% | Not specified |[5] |
Visualizations
Caption: A flowchart of the HPTLC-MS method for this compound and Rebaudioside A analysis.
References
- 1. Validation of UHPLC-ESI-MS/MS Method for Determining Steviol Glycoside and Its Derivatives in Foods and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of this compound and Rebaudioside A in Stevia leaves, beverages and food additives using HPTLC-MS [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. High-performance thin-layer chromatography analysis of steviol glycosides in Stevia formulations and sugar-free food products, and benchmarking with (ultra) high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. newfoodmagazine.com [newfoodmagazine.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous quantification of this compound and rebaudioside A in different stevia samples collected from the Indian subcontinent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPTLC method for simultaneous analysis of this compound and rebaudioside-A in Stevia rebaudiana - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Sweetness: Application Notes and Protocols for Steviol Glycoside Analysis Using UV and ELS Detection
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of steviol (B1681142) glycosides, the natural high-intensity sweeteners derived from the Stevia rebaudiana Bertoni plant. The focus is on two common high-performance liquid chromatography (HPLC) detection methods: Ultraviolet (UV) and Evaporative Light Scattering (ELS). These methods are crucial for quality control, formulation development, and regulatory compliance in the food, beverage, and pharmaceutical industries.
Introduction to Steviol Glycoside Analysis
Steviol glycosides are a diverse group of diterpene glycosides, with stevioside and rebaudioside A being the most abundant.[1][2][3][4][5] Their structural similarity presents a significant analytical challenge, requiring robust chromatographic separation and sensitive detection. While UV detection at low wavelengths (around 210 nm) is a widely adopted method, it can be non-specific and may not be suitable for all glycosides, some of which are weakly chromophoric.[1][4][6] Evaporative Light Scattering Detection (ELSD) offers a valuable alternative or complementary technique, as its response is independent of the analyte's optical properties, allowing for the detection of compounds that lack a UV chromophore.[4][6]
This guide offers a comparative overview of both UV and ELS detection methods, complete with detailed experimental protocols and quantitative data to aid in method selection and implementation.
Quantitative Data Summary
Table 1: Quantitative Performance Data for UV Detection (210 nm)
| Analyte | Retention Time (min) | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Dulcoside A | 3.40 | 0.9997 | 1.40 | 2.78 |
| This compound | 3.51 | 0.9996 | 0.47 | 5.28 |
| Rebaudioside A | 4.42 | 0.9995 | 0.58 | 2.90 |
| Steviolbioside | 5.38 | 0.9996 | 0.86 | 4.24 |
| Rebaudioside B | 6.30 | 0.9995 | 0.87 | 4.62 |
| Rebaudioside D | 3.103 | ≥0.999 | 0.11-0.56 | 0.33-1.69 |
| Rebaudioside F | 7.327 | ≥0.999 | 0.11-0.56 | 0.33-1.69 |
| Rebaudioside C | 7.981 | ≥0.999 | 0.11-0.56 | 0.33-1.69 |
| Rubusoside | 11.655 | ≥0.999 | 0.11-0.56 | 0.33-1.69 |
Data compiled from multiple sources.[1][7] Retention times can vary based on specific chromatographic conditions.
Table 2: Quantitative Performance Data for ELS Detection
| Analyte | Retention Time (min) | Linearity Model | LOD (µg/mL) | LOQ (µg/mL) |
| Dulcoside A | 3.44 | Quadratic | 1.03 | 1.10 |
| This compound | 3.54 | Quadratic | 0.70 | 2.15 |
| Rebaudioside A | 4.46 | Quadratic | 0.53 | 1.62 |
| Steviolbioside | 5.42 | Quadratic | 0.35 | 1.70 |
| Rebaudioside B | 6.33 | Quadratic | 0.75 | 2.30 |
Data compiled from a Thermo Fisher Scientific application note.[1] ELS detection often exhibits a non-linear response, requiring a quadratic or other non-linear calibration model.[1]
Experimental Protocols
The following are detailed protocols for the analysis of steviol glycosides using HPLC with UV and ELS detection.
Protocol 1: HPLC-UV Method
This protocol is based on established methods for the separation and quantification of major steviol glycosides.[1][7][8]
1. Sample Preparation:
-
Solid Samples (e.g., powders, extracts): Accurately weigh 50-100 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a mixture of acetonitrile (B52724) and water (e.g., 30:70 v/v).[4][9] Sonicate for at least 2 minutes to ensure complete dissolution.[4]
-
Liquid Samples (e.g., beverages): Dilute the sample as needed with the mobile phase or a suitable solvent mixture.[9]
-
Filtration: Filter all sample and standard solutions through a 0.45 µm syringe filter before injection.[9]
2. Standard Preparation:
-
Prepare individual stock solutions of steviol glycoside standards (e.g., rebaudioside A, this compound) at a concentration of approximately 1 mg/mL in the diluent.
-
Prepare a mixed working standard solution by combining appropriate volumes of the individual stock solutions.
-
Generate a calibration curve by preparing a series of dilutions of the mixed working standard solution covering the expected concentration range of the samples (e.g., 1-50 µg/mL).[7]
3. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[8] Amine-based or HILIC columns can also be employed for alternative selectivity.[1]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer solution is typical. A common mobile phase is a mixture of acetonitrile and 10 mM sodium phosphate (B84403) buffer (pH 2.6) in a ratio of 32:68 (v/v).[7][8] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) monograph suggests a mobile phase of 80:20 acetonitrile/water adjusted to pH 3.0 with phosphoric acid.[1][5]
4. Data Analysis:
-
Identify and quantify the steviol glycosides in the samples by comparing their retention times and peak areas to those of the standards.
-
Construct a calibration curve by plotting the peak area versus the concentration of each analyte.
-
Determine the concentration of each steviol glycoside in the samples using the calibration curve.
Protocol 2: HPLC-ELS Method
This protocol outlines the use of an ELS detector, which is particularly useful for detecting a wider range of steviol glycosides, including those with poor UV absorbance.[2][3][4]
1. Sample and Standard Preparation:
-
Follow the same procedures as described in the HPLC-UV method. Ensure that the mobile phase is volatile for compatibility with the ELS detector.
2. Chromatographic Conditions:
-
HPLC System: An HPLC system coupled with an ELS detector.
-
Column: A mixed-mode or HILIC column, such as an Acclaim Mixed-Mode WAX-1 (2.1 x 150 mm, 5 µm), is often preferred to achieve good separation with a volatile mobile phase.[2][3][5]
-
Mobile Phase: A volatile mobile phase is essential. A common choice is a mixture of acetonitrile and 10 mM ammonium (B1175870) formate (B1220265) (pH 3.0) in a ratio of 80:20 (v/v).[5]
-
Flow Rate: 0.5 mL/min for a 2.1 mm ID column.[5]
-
Column Temperature: 40 °C.[5]
-
Injection Volume: 5 µL.[5]
3. ELS Detector Settings:
-
Nebulizer Temperature: 35 °C.[5]
-
Evaporator Temperature: 60 °C.[5]
-
Gas Flow Rate (Nitrogen): 1.2 SLM (Standard Liters per Minute).[5]
-
PMT Gain: Detector-specific, adjust for optimal signal-to-noise ratio.
4. Data Analysis:
-
Identify the steviol glycosides based on their retention times.
-
Due to the non-linear response of the ELS detector, use a non-linear calibration model (e.g., quadratic) to quantify the analytes.[1] Plot the log of the peak area versus the log of the concentration to generate a linear calibration curve if preferred.
Visualized Workflows
The following diagrams illustrate the experimental workflows for both UV and ELS detection methods.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. shimadzu.com [shimadzu.com]
- 5. apps.thermoscientific.com [apps.thermoscientific.com]
- 6. ELSD and UV -Complementary Detectorsforthe HPLC Analysis of Commercial Stevia Sweeteners : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk [mdpi.com]
- 8. Estimation of steviol glycosides in food matrices by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of Stevioside in Cell Culture Media: A Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Stevioside, a natural non-caloric sweetener extracted from the leaves of Stevia rebaudiana, is garnering significant attention within the scientific community for its diverse biological activities in vitro. Emerging research highlights its potential applications in cell culture media for studying cellular processes such as apoptosis, inflammation, and oxidative stress. These application notes provide detailed protocols and summarize key findings to guide researchers, scientists, and drug development professionals in utilizing this compound in their cell culture experiments.
Introduction
This compound has demonstrated a range of effects on various cell lines, including anti-proliferative, pro-apoptotic, antioxidant, and anti-inflammatory properties.[1][2][3][4] Its ability to modulate key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, makes it a valuable tool for investigating cellular mechanisms.[1][3][5] This document outlines the practical applications of this compound in cell culture, providing standardized protocols and a summary of its observed effects.
Key Applications in Cell Culture
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in various cancer cell lines, including breast, colon, and ovarian cancer cells.[2][5][6][7] This is often mediated through the intrinsic pathway, involving the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.[2][5]
-
Anti-inflammatory Effects: this compound can attenuate inflammatory responses by down-regulating the expression of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.[1][3] This effect is linked to the inhibition of the NF-κB and MAPK signaling pathways.[1][3]
-
Antioxidant Properties: this compound exhibits potent antioxidant activity, protecting cells from oxidative stress.[1][8] It can reduce the production of ROS and enhance the activity of antioxidant enzymes.[1]
-
Modulation of Cell Viability and Proliferation: Depending on the cell type and concentration, this compound can either inhibit proliferation, particularly in cancer cells, or in some cases, enhance cell viability and proliferation, for instance, under conditions of oxidative stress.[1][5]
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound and its observed quantitative effects on various cell lines as reported in the literature.
Table 1: Effects of this compound on Cell Viability and Proliferation
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| HT-29 (Colon Cancer) | 5 µM | 48 and 72 h | ~60-70% inhibition of cell growth | [5] |
| IPEC-J2 (Porcine Intestinal Epithelial) | 250 µM (pretreatment) | 6 h | Increased cell viability and proliferation against diquat-induced stress | [1] |
| MCF-7 (Breast Cancer) | Not specified | Not specified | Potent inducer of apoptosis | [2] |
| OVCAR-3 (Ovarian Cancer) | Not specified | Not specified | Repressed cell growth and induced cytotoxicity (dose and time-dependent) | [7] |
| SH-SY5Y (Neuroblastoma) | 10–100 μM | Not specified | Reversed pentylenetetrazol-induced damage without affecting cell viability | [8][9] |
Table 2: Effects of this compound on Apoptosis
| Cell Line | Concentration | Incubation Time | Apoptotic Effect | Reference |
| HT-29 (Colon Cancer) | Up to 5 µM | 48 h | Dose-dependent increase in apoptosis rate (max 24.15±1.56%) | [5] |
| HT-29 (Colon Cancer) | Not specified | Not specified | Cell cycle arrest at G2/M phase, increased caspase-9 and -3 activity | [5] |
| MCF-7 (Breast Cancer) | Not specified | Not specified | Increased expression of Bax and Caspase-9, decreased Bcl-2 | [2] |
| OVCAR-3 (Ovarian Cancer) | Not specified | Not specified | Increased levels of caspase-3 and caspase-9 | [7] |
Table 3: Anti-inflammatory and Antioxidant Effects of this compound
| Cell Line | Concentration | Treatment | Effect | Reference |
| IPEC-J2 | 250 µM (pretreatment) | Diquat-induced oxidative stress | Significantly reduced ROS and MDA production; upregulated T-SOD, CAT, and GSH-Px activity | [1] |
| IPEC-J2 | 250 µM (pretreatment) | Diquat-induced inflammation | Significantly down-regulated secretion and gene expression of IL-6, IL-8, and TNF-α | [1][3] |
| SH-SY5Y | 10–100 μM | Pentylenetetrazol-induced damage | Significantly reduced reactive oxygen species production | [8][9] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reagent: this compound powder (ensure high purity, ≥95%).
-
Solvent: Dissolve this compound in sterile Dimethyl Sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS) to prepare a stock solution. A common stock concentration is 100 mM. Note: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Aliquot the stock solution and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the effect of this compound on cell proliferation.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest this compound concentration) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control.
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
This protocol is based on methods used to quantify this compound-induced apoptosis.[5]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways modulated by this compound and a general experimental workflow for its in vitro evaluation.
Caption: Signaling pathways modulated by this compound in vitro.
Caption: General workflow for in vitro evaluation of this compound.
Conclusion
This compound presents a promising natural compound for a variety of in vitro studies. Its well-documented effects on apoptosis, inflammation, and oxidative stress, coupled with its influence on key signaling pathways, provide a solid foundation for its use in cell culture research. The protocols and data provided herein serve as a starting point for researchers to explore the multifaceted biological activities of this compound. Further investigation into its mechanisms of action in different cell types will undoubtedly expand its applications in cellular and molecular biology research and drug discovery.
References
- 1. This compound Improves Antioxidant Capacity and Intestinal Barrier Function while Attenuating Inflammation and Apoptosis by Regulating the NF-κB/MAPK Pathways in Diquat-Induced Oxidative Stress of IPEC-J2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induced ROS-mediated apoptosis through mitochondrial pathway in human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Improves Antioxidant Capacity and Intestinal Barrier Function while Attenuating Inflammation and Apoptosis by Regulating the NF-κB/MAPK Pathways in Diquat-Induced Oxidative Stress of IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound (Stevia rebaudiana) on Entamoeba histolytica Trophozoites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induced cytotoxicity in colon cancer cells via reactive oxygen species and mitogen-activated protein kinase signaling pathways-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Stevioside as a Ligand in Receptor Binding and Functional Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stevioside, a major steviol (B1681142) glycoside extracted from the leaves of Stevia rebaudiana, is widely recognized as a natural, non-caloric sweetener.[1] Beyond its role in the food and beverage industry, this compound serves as a valuable research tool for investigating cellular signaling pathways related to taste perception and metabolic processes. Its ability to act as a ligand for various receptors makes it a subject of interest in pharmacology and drug discovery.
This document provides detailed application notes and experimental protocols for studying the interaction of this compound with its key molecular targets. The primary receptors discussed are the sweet taste receptors (TAS1R2/T1R3), bitter taste receptors (hTAS2R4 and hTAS2R14), and the Transient Receptor Potential Melastatin 5 (TRPM5) ion channel. Additionally, insights into its interaction with proteins of the insulin (B600854) signaling pathway, based on computational studies, are presented.
Key Molecular Targets of this compound
This compound's biological effects are primarily mediated through its interaction with the following receptors and ion channels:
-
Sweet Taste Receptor (TAS1R2/T1R3): this compound elicits its characteristic sweet taste by binding to and activating the TAS1R2/T1R3 G-protein coupled receptor (GPCR) heterodimer located in taste bud cells.[2] This activation initiates a downstream signaling cascade, leading to the perception of sweetness.
-
Bitter Taste Receptors (hTAS2R4 and hTAS2R14): Interestingly, at higher concentrations, this compound is known to have a bitter aftertaste.[3] This is due to its agonistic activity on two specific human bitter taste receptors, hTAS2R4 and hTAS2R14.[3][4]
-
TRPM5 Ion Channel: The TRPM5 channel is a crucial downstream component in the signal transduction of both sweet and bitter tastes.[5] this compound has been shown to potentiate the activity of the TRPM5 channel, amplifying the taste signal.[5] This potentiation is also linked to its effects on insulin secretion.[5][6]
-
Insulin Signaling Pathway Proteins: In silico molecular docking studies suggest that this compound has a high binding affinity for key proteins in the insulin signaling pathway, including the Insulin Receptor (IR), Insulin Receptor Substrate-1 (IRS-1), Akt, and Glucose Transporter-4 (GLUT-4).[1][7] These interactions may underlie some of its reported antihyperglycemic effects.[1]
Data Presentation: Quantitative Analysis of this compound-Receptor Interactions
The following tables summarize the available quantitative data on the interaction of this compound with its molecular targets. It is important to note that while functional data (EC50) is available for taste receptors, direct binding affinities (Kd, Ki) from experimental assays are not widely reported. Much of the affinity data for insulin signaling proteins is derived from computational docking studies.
Table 1: Functional Potency of this compound on Human Taste Receptors
| Receptor | Assay Type | Cell Line | Measured Parameter | Value (µM) | Reference |
| hTAS2R4 | Calcium Mobilization | HEK293 | EC50 | 341.0 | [8] |
| hTAS2R14 | Calcium Mobilization | HEK293 | EC50 | 536.0 | [8] |
EC50 (Half-maximal effective concentration) represents the concentration of this compound required to elicit 50% of the maximal response in a functional assay.
Table 2: In Silico Binding Affinity of this compound with Insulin Signaling Proteins
| Protein Target | Method | Docking Score (kcal/mol) | Reference |
| GLUT-4 | Molecular Docking | -9.9 | [1][7] |
| IRS-1 | Molecular Docking | -8.8 | [1][7] |
| Insulin Receptor (IR) | Molecular Docking | -8.0 | [1][7] |
| Akt | Molecular Docking | -6.7 | [1][7] |
Docking scores represent the predicted binding energy, with more negative values indicating a potentially higher binding affinity.
Signaling Pathways and Experimental Workflows
Taste Receptor Signaling Pathway
The binding of this compound to sweet (TAS1R2/T1R3) and bitter (hTAS2R4, hTAS2R14) taste receptors triggers a common intracellular signaling cascade. Both receptor types are GPCRs coupled to the G-protein gustducin. Activation leads to the dissociation of G-protein subunits, which in turn activates phospholipase C-β2 (PLC-β2). PLC-β2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored Ca2+ into the cytoplasm. This increase in intracellular Ca2+ activates the TRPM5 channel, leading to membrane depolarization and neurotransmitter release, ultimately signaling taste perception to the brain.
Experimental Protocols
Protocol 1: Functional Analysis of Taste Receptor Activation Using a Calcium Mobilization Assay
This protocol describes a cell-based functional assay to measure the activation of sweet (TAS1R2/T1R3) or bitter (hTAS2R4, hTAS2R14) taste receptors by this compound. The assay quantifies the increase in intracellular calcium concentration following receptor activation in HEK293 cells stably expressing the target receptor(s).
Materials:
-
HEK293 cell line stably co-expressing the human taste receptor subunits (e.g., hTAS1R2 and hTAS1R3 for sweet, or hTAS2R4/hTAS2R14 for bitter) and a G-protein chimera (e.g., Gα16gust44) to couple the receptor to the calcium signaling pathway.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or a similar indicator.
-
Pluronic F-127.
-
This compound stock solution (e.g., 100 mM in DMSO or water).
-
Black, clear-bottom 96-well microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Culture and Seeding:
-
Culture the HEK293 cells expressing the receptor of interest in T-75 flasks.
-
One day before the assay, detach the cells using Trypsin-EDTA and seed them into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 50,000 cells per well).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
-
Dye Loading:
-
Prepare a dye loading solution of 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer.
-
Aspirate the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing:
-
After incubation, gently aspirate the dye solution and wash the cells twice with 100 µL of assay buffer per well.
-
After the final wash, leave 100 µL of assay buffer in each well.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in assay buffer from the stock solution. The final concentrations should typically range from nanomolar to millimolar to capture the full dose-response curve.
-
-
Fluorescence Measurement:
-
Place the 96-well plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Use the automated injector to add 20 µL of the this compound dilutions to the respective wells.
-
Continue recording the fluorescence for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data to the maximum response.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response curve (variable slope) to determine the EC50 value.
-
Protocol 2: Electrophysiological Analysis of TRPM5 Channel Potentiation by this compound
This protocol details the use of whole-cell patch-clamp electrophysiology to measure the potentiation of the TRPM5 ion channel by this compound in a heterologous expression system (e.g., HEK293T cells).
Materials:
-
HEK293T cells transiently or stably expressing human TRPM5.
-
Cell culture reagents as described in Protocol 1.
-
Patch-clamp rig including an amplifier, digitizer, micromanipulator, and perfusion system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular (bath) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose; pH 7.4 with NaOH.
-
Intracellular (pipette) solution: 140 mM CsCl, 10 mM HEPES, 1 mM BAPTA, and CaCl2 to achieve a desired free Ca2+ concentration (e.g., 1 µM to activate TRPM5); pH 7.2 with CsOH.
-
This compound stock solution.
Procedure:
-
Cell Preparation:
-
Seed HEK293T cells expressing TRPM5 onto glass coverslips 24-48 hours before the experiment.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 1-3 MΩ when filled with the intracellular solution.
-
-
Obtaining a Whole-Cell Recording:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Using the micromanipulator, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration. This allows electrical access to the cell's interior and dialysis with the pipette solution.
-
-
Recording TRPM5 Currents:
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to elicit TRPM5 currents. The intracellular solution containing a fixed concentration of free Ca2+ will activate the TRPM5 channels.
-
Record the baseline current for a stable period.
-
-
Application of this compound:
-
Switch the perfusion system to the extracellular solution containing the desired concentration of this compound.
-
Continue to record the current during the application of this compound to observe any potentiation (increase in current amplitude).
-
-
Washout:
-
Switch the perfusion back to the control extracellular solution to wash out the this compound and observe if the current returns to baseline levels.
-
-
Data Analysis:
-
Measure the peak inward and outward current amplitudes before, during, and after the application of this compound.
-
Calculate the percentage of potentiation by comparing the current amplitude in the presence of this compound to the baseline current.
-
By testing a range of this compound concentrations, a dose-response curve for potentiation can be generated.
-
Conclusion
This compound is a versatile ligand that interacts with multiple receptor systems, making it a valuable tool for research in taste physiology and metabolic disease. The protocols provided herein offer robust methods for characterizing the functional activity of this compound at its primary receptor targets. By employing these cell-based and electrophysiological assays, researchers can further elucidate the molecular mechanisms underlying the biological effects of this compound and other steviol glycosides.
References
- 1. Exploring this compound binding affinity with various proteins and receptors actively involved in the signaling pathway and a future candidate for diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Taste receptor discovery could help industry ease the bitter taste of stevia [foodnavigator.com]
- 4. Genetic signature of differential sensitivity to this compound in the Italian population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steviol glycosides enhance pancreatic beta-cell function and taste sensation by potentiation of TRPM5 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rebaudioside A from Stevia rebaudiana stimulates GLP-1 release by enteroendocrine cells via bitter taste signalling pathways - Food & Function (RSC Publishing) DOI:10.1039/D3FO00818E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. BitterDB ID=1234 [bitterdb.agri.huji.ac.il]
Application Notes and Protocols: Stevioside as a Substrate for Enzymatic Modification Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stevioside, a major steviol (B1681142) glycoside extracted from the leaves of Stevia rebaudiana Bertoni, is a natural, non-caloric sweetener.[1][2] While it is widely used in the food and beverage industry, its application can be limited by a characteristic bitter aftertaste.[1][2][3] Enzymatic modification of this compound offers a powerful tool to overcome this limitation by altering its glycosylation pattern. This process can enhance its taste profile, producing a more sucrose-like sweetness, and can also be used to synthesize other desirable, rare steviol glycosides such as Rebaudioside A, D, and M, which possess superior sensory attributes.[3][4][5]
These application notes provide detailed protocols for the enzymatic modification of this compound using various classes of enzymes, including cyclodextrin (B1172386) glucanotransferases (CGTases), UDP-glycosyltransferases (UGTs), dextransucrases, and β-glucosidases. Additionally, methods for the analysis and purification of the resulting modified steviol glycosides are described.
Enzymatic Modification of this compound: Strategies and Protocols
The enzymatic modification of this compound primarily involves the addition or removal of glucose moieties from the this compound backbone. This is achieved through transglycosylation or hydrolysis reactions catalyzed by specific enzymes.
Transglycosylation using Cyclodextrin Glucanotransferase (CGTase)
CGTases (EC 2.4.1.19) are enzymes that catalyze the transfer of glucosyl units from a donor, such as starch or cyclodextrins, to an acceptor molecule like this compound.[6][7] This process, known as transglycosylation, results in the formation of glucosylated this compound derivatives with improved taste profiles.[3][7]
Quantitative Data for CGTase-Mediated this compound Modification
| Enzyme Source | Donor Substrate | This compound Conc. | Conversion Yield | Optimal Conditions (pH, Temp.) | Reference |
| Alkalihalobacillus oshimensis | Soluble Starch (50 g/L) | 10 g/L | 86.1% | <40°C | [8] |
| Paenibacillus sp. | Starch | - | 85.6% | - | [2] |
| Bacillus stearothermophilus | Soluble Maltodextrin | - | - | pH 5.5, 41-43°C | [9] |
| Bacillus sp. | Starch (2-5 wt%) | 2-5 wt% | 75-85% | 37-50°C | [10] |
Experimental Protocol: this compound Glucosylation using CGTase
This protocol is a general guideline and may require optimization for specific CGTases and desired products.
1. Materials:
-
This compound (high purity, >95%)
-
Cyclodextrin Glucanotransferase (CGTase)
-
Soluble starch or β-cyclodextrin (donor substrate)
-
Sodium phosphate (B84403) buffer (50 mM, pH 6.0)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Deionized water
2. Equipment:
-
Shaking incubator or water bath
-
pH meter
-
Centrifuge
-
HPLC system for analysis
3. Procedure:
-
Substrate Preparation: Prepare a solution of 10 g/L this compound and 50 g/L soluble starch in 50 mM sodium phosphate buffer (pH 6.0). Stir until fully dissolved. Adjust the pH to 6.0 if necessary.
-
Enzyme Addition: Add CGTase to the substrate solution. The optimal enzyme concentration should be determined empirically, but a starting point of 20 mg/L can be used.[8]
-
Incubation: Incubate the reaction mixture at 40°C with continuous agitation (e.g., 220 rpm) for 18-24 hours.[8]
-
Reaction Termination: Stop the reaction by heat inactivation of the enzyme. This is typically achieved by boiling the reaction mixture at 100°C for 10 minutes.
-
Product Recovery: Centrifuge the reaction mixture to remove any precipitated enzyme or insoluble material. The supernatant contains the glucosylated this compound products.
-
Analysis: Analyze the supernatant using HPLC to determine the conversion yield and product profile (see Section 3 for a detailed HPLC protocol).
Glycosylation using UDP-Glycosyltransferases (UGTs)
UGTs (EC 2.4.1.-) are a class of enzymes that transfer a glycosyl group from an activated nucleotide sugar donor, typically UDP-glucose, to an acceptor molecule.[11][12][13] In the context of this compound modification, UGTs are crucial for the biosynthesis of other steviol glycosides. For example, the enzyme UGT76G1 catalyzes the conversion of this compound to Rebaudioside A by adding a glucose molecule.[4][14]
Quantitative Data for UGT-Mediated this compound Modification
| Enzyme | Donor Substrate | This compound Conc. | Product | Conversion Yield | Optimal Conditions (pH, Temp.) | Reference |
| UGT76G1 (recombinant) & AtSUS1 | Sucrose (B13894) (7.2 mM), UDP (0.006 mM) | 2.4 mM | Rebaudioside A | 78% in 30h | - | [5] |
| UGT76G1 (in S. cerevisiae) | Glucose | 2 g/L | Rebaudioside A | 1160.5 mg/L in 48h | pH 7.0, 30°C | [4][15] |
Experimental Protocol: Synthesis of Rebaudioside A using Whole-Cell Biocatalysis
This protocol describes the use of engineered Saccharomyces cerevisiae expressing UGT76G1 for the conversion of this compound to Rebaudioside A.[4][14][15]
1. Materials:
-
Engineered S. cerevisiae expressing UGT76G1
-
Yeast extract peptone dextrose (YPD) medium
-
This compound
-
Glucose
-
Citrate (B86180) buffer (e.g., 50 mM, pH 7.0)
-
Magnesium sulfate (B86663) (MgSO₄)
2. Equipment:
-
Fermenter or baffled flasks
-
Shaking incubator
-
Centrifuge
-
HPLC system
3. Procedure:
-
Yeast Culture: Inoculate the engineered S. cerevisiae into YPD medium and grow until the desired cell density is reached.
-
Cell Harvest: Harvest the yeast cells by centrifugation.
-
Reaction Setup: Resuspend the yeast cells in a reaction buffer (e.g., 50 mM citrate buffer, pH 7.0) containing 2 g/L this compound, glucose (as a source for UDP-glucose regeneration), and MgSO₄.
-
Incubation: Incubate the reaction mixture at 30°C with shaking for 48 hours.[4]
-
Product Extraction: After the reaction, separate the cells from the supernatant by centrifugation. The supernatant contains the produced Rebaudioside A.
-
Analysis: Analyze the supernatant by HPLC to quantify the amount of Rebaudioside A produced.
Glucosylation using Dextransucrase
Dextransucrase (EC 2.4.1.5) is an enzyme that catalyzes the transfer of glucose from sucrose to an acceptor molecule. It can be used to glucosylate this compound, leading to products with altered properties.
Quantitative Data for Dextransucrase-Mediated this compound Modification
| Enzyme Source | Donor Substrate | This compound Conc. | Conversion Yield | Optimal Conditions (pH, Temp.) | Reference |
| Leuconostoc mesenteroides | Sucrose (800 mM) | 50 mg/mL | 98% | 28°C, 6h | [16] |
Experimental Protocol: this compound Glucosylation using Dextransucrase
1. Materials:
-
This compound
-
Dextransucrase
-
Sucrose
-
Appropriate buffer (e.g., sodium acetate (B1210297) buffer, pH 5.2)
2. Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing 50 mg/mL this compound, 800 mM sucrose, and 4 U/mL dextransucrase in a suitable buffer.[16]
-
Incubation: Incubate the mixture at 28°C for 6 hours.[16]
-
Reaction Termination: Inactivate the enzyme by heating the mixture.
-
Analysis: Analyze the reaction products by HPLC.
Hydrolysis using β-Glucosidase
β-Glucosidases (EC 3.2.1.21) can be used to hydrolyze the glycosidic bonds in this compound, leading to the formation of steviolbioside, steviolmonoside, or the aglycone steviol.[17][18][19] This can be useful for producing specific steviol derivatives or for analytical purposes.
Quantitative Data for β-Glucosidase-Mediated this compound Hydrolysis
| Enzyme Source | Substrate Conc. | Product | Conversion Yield | Optimal Conditions (pH, Temp.) | Reference |
| Streptomyces sp. GXT6 | 10 g/L this compound | Rubusoside | 98.2% | pH 8.5, 50°C, 6h | [20] |
| Penicillium decumbens | 47 mM this compound | Steviol | 64% | pH 4.0, 55°C | [17] |
Experimental Protocol: this compound Hydrolysis to Rubusoside
1. Materials:
-
This compound
-
β-Glucosidase from Streptomyces sp. GXT6
-
Sodium borate (B1201080) buffer (100 mM, pH 8.5)
2. Procedure:
-
Reaction Setup: Prepare a reaction mixture containing 10 g/L of this compound in 100 mM sodium borate buffer (pH 8.5).
-
Enzyme Addition: Add the purified β-glucosidase (e.g., 30 µg/mL).[20]
-
Incubation: Incubate the reaction at 50°C for 6 hours.[20]
-
Reaction Termination: Stop the reaction, for example, by adding a denaturing agent or by heat inactivation.
-
Analysis: Analyze the products by HPLC or other suitable chromatographic techniques.
Analytical Methods: HPLC Analysis of Steviol Glycosides
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of this compound and its modified derivatives.[9][21][22][23][24][25][26][27]
Protocol for HPLC Analysis
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[25]
2. Mobile Phase:
-
A mixture of acetonitrile (B52724) and a buffer, such as 10 mM sodium phosphate buffer (pH 2.6), in a ratio of 32:68 (v/v).[25]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[27]
-
Column Temperature: 40°C
-
Detection Wavelength: 210 nm[24]
-
Injection Volume: 20 µL
4. Sample Preparation:
-
Dilute the reaction mixture with the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Identify and quantify the steviol glycosides by comparing their retention times and peak areas with those of authentic standards.
Visualizations
Caption: General experimental workflow for the enzymatic modification of this compound.
Caption: Simplified biosynthetic pathway of major steviol glycosides from steviol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Production of Rebaudioside A from this compound Catalyzed by the Engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient enzymatic production of rebaudioside A from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. steviashantanu.com [steviashantanu.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Determination of this compound and Rebaudioside A in Stevia leaves, beverages and food additives using HPTLC-MS [sigmaaldrich.com]
- 10. CN102492757A - Method for improving taste quality of this compound by using beta-cyclodextrin glucosyltransferase - Google Patents [patents.google.com]
- 11. UDP-dependent glycosyltransferases involved in the biosynthesis of steviol glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and production of steviol glycosides: recent research trends and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of screening methods for functional characterization of UGTs from Stevia rebaudiana - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Production of Rebaudioside A from this compound Catalyzed by the Engineered Saccharomyces cerevisiae | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Enzymatic Production of Steviol Glucosides Using β-Glucosidase and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. WO2019006244A1 - Hydrolysis of steviol glycosides by beta-glucosidase - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Estimation of steviol glycosides in food matrices by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ultra-HPLC method for quality and adulterant assessment of steviol glycosides sweeteners - Stevia rebaudiana and stevia products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. scispace.com [scispace.com]
Application Notes and Protocols for the Formulation of Stevioside in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and administration of stevioside for in vivo animal studies. The information is intended to guide researchers in preparing stable and bioavailable formulations for oral administration in rodent models.
Physicochemical Properties of this compound
This compound is a natural sweetener extracted from the leaves of Stevia rebaudiana. Its physicochemical properties, particularly its solubility, are critical considerations for in vivo formulation development. This compound is sparingly soluble in water, which can present challenges for administering high doses in small volumes required for animal studies.
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Solubility (g/L) | Reference |
| Water | 5 | 4.7 | [1][2] |
| 30 | 3.7 | [1][2] | |
| 50 | 6.3 | [1][2] | |
| Ethanol (B145695) | 5 | 40.5 | [1][2] |
| 30 | 91.1 | [1][2] | |
| 50 | 281.3 | [1][2] | |
| Ethanol:Water (30:70 w/w) | 5 | 4.5 | [1][2] |
| 30 | 34.8 | [1][2] | |
| 50 | 177.8 | [1][2] | |
| Ethanol:Water (70:30 w/w) | 5 | 42.2 | [1][2] |
| 30 | 102.3 | [1][2] | |
| 50 | 310.3 | [1][2] | |
| DMSO | Not Specified | ≥80,500 | [3] |
| DMSO:PBS (1:8, pH 7.2) | Not Specified | 110 | [4] |
| Propylene Glycol (in a substantially anhydrous system) | 80 | Capable of dissolving high concentrations | [5] |
Recommended Vehicles for Oral Administration
Given the limited aqueous solubility of this compound, appropriate vehicle selection is crucial for achieving the desired concentration and ensuring uniform delivery. The following vehicles are commonly used for oral administration of poorly water-soluble compounds in rodents.
Table 2: Common Vehicles for Oral Gavage in Rodent Studies
| Vehicle | Common Concentration | Properties and Considerations |
| Aqueous Solutions | ||
| Distilled Water | - | Suitable for low concentrations of this compound. |
| Saline (0.9% NaCl) | 0.9% | Isotonic and generally well-tolerated. Suitable for low concentrations. |
| Suspensions | ||
| Carboxymethyl cellulose (B213188) (CMC) Sodium | 0.5% - 1% (w/v) in water | A widely used, non-toxic, and inert suspending agent. Forms a stable suspension for insoluble compounds.[6][7] |
| Co-solvent Systems | ||
| Polyethylene Glycol 400 (PEG 400) | Varies | A water-miscible co-solvent that can increase the solubility of hydrophobic compounds. |
| Tween 80 (Polysorbate 80) | Varies (often low percentages) | A non-ionic surfactant used to improve wetting and prevent aggregation of suspended particles. |
Experimental Protocols
Preparation of this compound Suspension in 0.5% Carboxymethyl Cellulose (CMC) for Oral Gavage
This protocol describes the preparation of a 10 mg/mL this compound suspension, a concentration often suitable for rodent studies.
Materials:
-
This compound powder (ensure purity is known)
-
Carboxymethyl cellulose (CMC) sodium salt (low viscosity)
-
Sterile distilled water
-
Magnetic stirrer and stir bar
-
Weighing balance
-
Spatula
-
Volumetric flasks and graduated cylinders
-
pH meter (optional)
Procedure:
-
Prepare the 0.5% CMC Vehicle:
-
Weigh 0.5 g of CMC sodium salt.
-
In a clean beaker, slowly add the CMC powder to 100 mL of sterile distilled water while continuously stirring with a magnetic stirrer.
-
Continue stirring until the CMC is fully dissolved and the solution is clear and viscous. This may take some time. Gentle heating can aid dissolution, but the solution must be cooled to room temperature before adding the this compound.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder. For a 10 mg/mL suspension, weigh 100 mg of this compound for a final volume of 10 mL.
-
In a separate small beaker or tube, add the weighed this compound powder.
-
Add a small volume of the prepared 0.5% CMC vehicle to the this compound powder to form a paste. This helps in the uniform dispersion of the powder.
-
Gradually add the remaining volume of the 0.5% CMC vehicle to the paste while continuously stirring or vortexing.
-
Continue to stir the suspension for at least 15-30 minutes to ensure homogeneity.
-
-
Final Formulation and Storage:
-
Visually inspect the suspension for any large aggregates. The suspension should appear uniform.
-
If not for immediate use, store the suspension at 2-8°C. It is recommended to prepare fresh suspensions daily. Before each use, ensure the suspension is brought to room temperature and thoroughly mixed (e.g., by vortexing) to ensure uniform dosing.
-
Administration by Oral Gavage in Rats
This protocol provides a general guideline for oral gavage in rats. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (stainless steel with a ball tip or flexible plastic)
-
Syringe (1-3 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the rat to determine the correct dosing volume. The typical oral gavage volume for rats is 5-10 mL/kg body weight.
-
Properly restrain the rat to immobilize the head and body.
-
-
Gavage Needle Measurement:
-
Measure the correct insertion length of the gavage needle by holding it alongside the rat, with the tip at the corner of the mouth and the other end at the last rib. Mark the needle at the level of the mouth.
-
-
Administration:
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance. If there is resistance, withdraw and re-attempt.
-
Once the needle is at the predetermined depth, slowly administer the this compound formulation.
-
After administration, gently withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of distress, such as difficulty breathing.
-
Return the animal to its cage and monitor as required by the experimental protocol.
-
Signaling Pathway and Experimental Workflow
This compound and the Insulin (B600854) Signaling Pathway
In vivo studies have demonstrated that this compound can improve insulin sensitivity and glucose uptake, particularly in skeletal muscle.[8][9] One of the key mechanisms is through the activation of the IR/IRS-1/Akt/GLUT4 signaling pathway.[8][9]
Caption: this compound-mediated activation of the insulin signaling pathway.
Experimental Workflow for In Vivo this compound Study
The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound.
Caption: General workflow for an in vivo study with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Solubility of this compound and Rebaudioside A in water, ethanol and their binary mixtures | Semantic Scholar [semanticscholar.org]
- 3. raybiotech.com [raybiotech.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. CN108601382A - steviol glycoside solution - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Carboxymethyl cellulose-based oral delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Attenuates Insulin Resistance in Skeletal Muscle by Facilitating IR/IRS-1/Akt/GLUT 4 Signaling Pathways: An In Vivo and In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Attenuates Insulin Resistance in Skeletal Muscle by Facilitating IR/IRS-1/Akt/GLUT 4 Signaling Pathways: An In Vivo and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Extraction of Stevioside from Stevia rebaudiana
Introduction
Stevia rebaudiana Bertoni is a plant species whose leaves contain a variety of high-potency, low-calorie sweetening compounds known as steviol (B1681142) glycosides.[1][2] Among these, stevioside and rebaudioside A are the most abundant, commanding significant attention from the food, beverage, and pharmaceutical industries as natural alternatives to sucrose.[1][2] Traditional methods for extracting these compounds, such as maceration or Soxhlet extraction, are often time-consuming and require large volumes of organic solvents.[3][4][5]
Microwave-Assisted Extraction (MAE) has emerged as a rapid, efficient, and green technology for the extraction of bioactive compounds from plant materials.[6][7] This technique utilizes microwave energy to heat the solvent and plant matrix, causing molecular motion and leading to the rupture of plant cell walls, which facilitates the release of target analytes into the solvent.[6] MAE offers several advantages, including significantly reduced extraction times, lower solvent consumption, and often higher extraction yields compared to conventional methods.[3][6][8]
This document provides detailed protocols and comparative data for the microwave-assisted extraction of this compound from the dried leaves of Stevia rebaudiana.
Principle of Microwave-Assisted Extraction (MAE)
MAE operates on the principle of direct heating of materials containing polar molecules, such as water, within the plant matrix. When subjected to microwave radiation, polar molecules align with the rapidly changing electric field. This rapid reorientation generates friction, leading to intense and rapid heating from within the plant material. This internal superheating creates a pressure gradient between the inside and outside of the plant cells, causing the cell walls to rupture and release the target compounds, like this compound, into the extraction solvent. The choice of a polar solvent further enhances this process, as the solvent itself also heats up rapidly under microwave irradiation.[6]
Caption: Principle of Microwave-Assisted Extraction (MAE).
Data Presentation
Table 1: Comparison of Extraction Methods for Steviol Glycosides
This table compares the efficiency of Microwave-Assisted Extraction (MAE) with conventional cold extraction and ultrasound-assisted extraction (UAE) for recovering this compound and rebaudioside A.
| Extraction Method | Solvent | Time | Temperature (°C) | This compound Yield (%) | Rebaudioside A Yield (%) | Reference |
| Microwave-Assisted (MAE) | Methanol:Water (80:20) | 1 min | 50 | 8.64 | 2.34 | [3][6][8] |
| Conventional (Cold Maceration) | Methanol:Water (80:20) | 12 h | 25 | 6.54 | 1.20 | [3][6][8] |
| Ultrasound-Assisted (UAE) | Methanol:Water (80:20) | 30 min | 35 ± 5 | 4.20 | 1.98 | [3][6][8] |
Data clearly indicates that MAE provides the highest yield in the shortest amount of time.
Table 2: Optimized Parameters for Microwave-Assisted Extraction of this compound from Various Studies
Different research groups have optimized MAE parameters to maximize this compound yield. This table summarizes some of the optimal conditions reported.
| Parameter | Study 1 (Jaitak et al., 2009) | Study 2 (Ameer et al., 2017) | Study 3 (Javad et al., 2014) |
| Microwave Power | 80 W | 160 W | 200 W |
| Extraction Time | 1 min | 4 min | 2 min |
| Solvent | Methanol:Water (80:20 v/v) | Ethanol (B145695) (75%) | Water |
| Temperature | 50°C | Not specified | Not specified |
| Solid:Liquid Ratio | 1:100 (g/mL) | Not specified | 1:10 (g/mL) |
| This compound Yield | 8.64% (w/w) | 19.58 mg/g (1.96%) | 0.7658 mg/g (0.08%) |
| Rebaudioside A Yield | 2.34% (w/w) | 15.3 mg/g (1.53%) | Not reported |
Note: Yields can vary significantly based on the plant material's origin, quality, and the specific experimental conditions.
Experimental Protocols
Protocol 1: Optimized Microwave-Assisted Extraction of this compound
This protocol is based on the optimized conditions reported by Jaitak et al. (2009), which demonstrated high efficiency and yield.[6]
1. Materials and Reagents
-
Dried leaves of Stevia rebaudiana
-
Methanol (HPLC Grade)
-
Deionized Water
-
Standard this compound (for analytical comparison)
-
Filter paper (e.g., Whatman No. 1)
2. Equipment
-
Microwave Extraction System (e.g., a system with power and temperature control)
-
Grinder or mill
-
Analytical balance
-
Extraction vessels (microwave-safe)
-
Volumetric flasks
-
Filtration apparatus
-
Rotary evaporator (for solvent removal)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
3. Plant Material Preparation
-
Dry the Stevia rebaudiana leaves in the shade or in an oven at a low temperature (e.g., 40-50°C) until constant weight is achieved.
-
Grind the dried leaves into a fine powder using a grinder or mill.
-
Store the powdered material in an airtight container, protected from light and moisture.
4. Extraction Procedure
Caption: General workflow for MAE of this compound.
-
Accurately weigh 100 mg of the dried, powdered Stevia leaf material into a microwave-safe extraction vessel.[6]
-
Add 10 mL of the extraction solvent (Methanol:Water, 80:20 v/v) to the vessel.[6]
-
Securely cap the vessel and place it in the microwave extraction system.
-
Set the extraction parameters:
-
Start the extraction process.
-
After the extraction is complete, carefully remove the vessel and allow it to cool to room temperature.
-
Filter the extract through filter paper to remove the solid plant material.
-
Collect the filtrate for analysis. For obtaining a dry extract, the solvent can be removed using a rotary evaporator.
5. Analysis of this compound The concentration of this compound in the extract is typically determined using HPLC.
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).[9]
-
Column: A C18 column is typically used.
-
Detection: UV detection at 210 nm.[1]
-
Quantification: Prepare a calibration curve using standard solutions of this compound. Calculate the concentration in the sample by comparing its peak area to the calibration curve.
Protocol 2: Alternative and Green MAE Conditions
For researchers looking to avoid organic solvents or explore different parameters, the following conditions have also been shown to be effective.
-
Ethanol-Based Extraction: An alternative protocol uses 75% aqueous ethanol as the solvent with a higher power of 160 W for 4 minutes. This method yielded approximately 19.58 mg/g of this compound.[10]
-
Water-Based Green Extraction: A completely green extraction can be performed using only water as the solvent. Optimal conditions were found to be 200 W for 120 seconds, which is particularly advantageous for applications where residual organic solvents are a concern.[4][5]
Conclusion
Microwave-Assisted Extraction is a superior method for the isolation of this compound from Stevia rebaudiana leaves. It is significantly faster and more efficient than conventional techniques, providing higher yields in a fraction of the time.[6][8] The parameters can be optimized for various solvents, including greener options like ethanol and water, making MAE a versatile and powerful tool for researchers in natural product chemistry and drug development.
References
- 1. Simple and Efficient Green Extraction of Steviol Glycosides from Stevia rebaudiana Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and production of steviol glycosides: recent research trends and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient microwave-assisted extraction process of this compound and rebaudioside-A from Stevia rebaudiana (Bertoni) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. scispace.com [scispace.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of microwave-assisted extraction of total extract, this compound and rebaudioside-A from Stevia rebaudiana (Bertoni) leaves, using response surface methodology (RSM) and artificial neural network (ANN) modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Supercritical Fluid Extraction of Steviol Glycosides
Introduction
Supercritical Fluid Extraction (SFE) is a sophisticated and environmentally friendly separation technology that has garnered significant interest for the extraction of bioactive compounds from natural products.[1] Utilizing carbon dioxide (CO2) in its supercritical state (above its critical temperature of 31.1°C and pressure of 73.8 bar), SFE offers a green alternative to conventional solvent extraction methods.[1] In this state, CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid. For the extraction of steviol (B1681142) glycosides—the natural, low-calorie sweeteners from Stevia rebaudiana leaves—SFE presents numerous advantages. These include high selectivity, reduced thermal degradation of sensitive compounds due to lower operating temperatures, and the absence of toxic solvent residues in the final product.[1] The solvent strength of supercritical CO2 can be precisely controlled by modulating temperature and pressure, enabling the targeted extraction of specific glycosides like Stevioside and Rebaudioside A.
Key Advantages of SFE for Steviol Glycosides:
-
Environmental Friendliness: CO2 is non-toxic, non-flammable, and readily available. It can be recycled within the process, minimizing environmental impact.[1]
-
Mild Operating Conditions: SFE is typically conducted at moderate temperatures, which prevents the degradation of heat-sensitive steviol glycosides.[1]
-
High Purity Extracts: The high selectivity of supercritical CO2, often enhanced with polar co-solvents, allows for the production of extracts with high purity.[1]
-
Efficiency: The process is generally faster than traditional methods like maceration, leading to increased productivity.[1][2]
Data Presentation
The efficiency of SFE for steviol glycosides is highly dependent on the operational parameters. The following tables summarize quantitative data from various optimization studies.
Table 1: Optimized Supercritical Fluid Extraction Parameters and Yields for Steviol Glycosides
| Study / Reference | Pressure (bar) | Temperature (°C) | Co-solvent | This compound Yield (mg/g dry leaf) | Rebaudioside A Yield (mg/g dry leaf) | Total Extract Yield (%) |
| Erkucuk et al. (2009)[1][3][4] | 211 | 80 | 17.4% Ethanol-Water (70:30) | 36.66 | 17.79 | - |
| Ameer et al. (2017)[1][2] | 225 | 45 | 40% Ethanol | 95.76 | 62.95 | 15.85 |
| Pasquel et al. | 120 | 16 | 9.5% (molar) Water | - | - | 3.4 |
| Yoda et al. (2002)[1] | 200 | 30 | Water | 50% of original content | 72% of original content | - |
Table 2: Comparison of SFE with Conventional Extraction Methods
| Extraction Method | This compound Yield (mg/g) | Rebaudioside A Yield (mg/g) | Total Glycosides (mg/g) | Notes | Reference |
| SFE (Optimized) | 36.66 | 17.79 | ~54.45 | Faster and greener than conventional methods. | Erkucuk et al. (2009)[1][3] |
| Conventional Water Extraction | - | - | 64.49 | Higher total yield but may extract more impurities. | Erkucuk et al. (2009)[3] |
| Conventional Ethanol Extraction | - | - | 48.60 | Lower yield compared to SFE and water extraction. | Erkucuk et al. (2009)[3] |
| SFE (Optimized) | 95.76 | 62.95 | - | Significantly higher yields than maceration. | Ameer et al. (2017)[2] |
| Conventional Maceration (24h) | - | - | - | Time-consuming with lower yields compared to SFE. | Ameer et al. (2017)[2] |
Experimental Protocols
The following section outlines a general protocol for the supercritical fluid extraction of steviol glycosides. Specific parameters should be optimized based on the desired outcome (e.g., maximizing total yield vs. targeting a specific glycoside).
Protocol 1: General Supercritical Fluid Extraction of Steviol Glycosides
1. Sample Preparation: a. Obtain dried leaves of Stevia rebaudiana. b. Grind the leaves to a fine powder (particle size of ~0.5-1.0 mm is common) to increase the surface area for extraction. c. Determine the moisture content of the powdered leaves. A low moisture content (e.g., <10%) is generally preferred.
2. SFE System Setup: a. Load a precise amount of the ground stevia powder (e.g., 30 g) into the extraction vessel.[4] b. Assemble the SFE system, ensuring all connections are secure to handle high pressures. c. Set the desired temperature for the extraction vessel using the system's heater (e.g., 80°C).[3] d. Set the back-pressure regulator to the desired extraction pressure (e.g., 211 bar).[3]
3. Extraction Process: a. Start the CO2 pump to deliver liquid CO2 to the system. The CO2 will be heated and pressurized to reach a supercritical state. b. If using a co-solvent, start the co-solvent pump to introduce the modifier (e.g., 17.4% ethanol-water mixture) into the CO2 stream at the desired flow rate.[3] c. Allow the system to pressurize and reach thermal equilibrium. d. Static Extraction (Optional but Recommended): Let the supercritical fluid soak the sample in the vessel for a period (e.g., 10-30 minutes) without any outflow to enhance solute solubility. e. Dynamic Extraction: Open the outlet valve (back-pressure regulator) to begin the continuous flow of the supercritical fluid through the sample bed. A typical CO2 flow rate is around 15 g/min .[3] f. Continue the dynamic extraction for the predetermined time (e.g., 60-120 minutes).
4. Fraction Collection: a. The extract-laden supercritical fluid passes through the back-pressure regulator, where the pressure is rapidly reduced. b. This pressure drop causes the CO2 to return to its gaseous state, losing its solvent power and precipitating the extracted compounds. c. Collect the extract from the separator vessel. The gaseous CO2 can be vented or recycled.
5. Analysis: a. Dissolve a known quantity of the collected extract in a suitable solvent (e.g., methanol). b. Analyze the concentration of this compound, Rebaudioside A, and other glycosides using High-Performance Liquid Chromatography (HPLC) with a UV detector (typically at 210 nm).[5]
Visualizations
Diagram 1: SFE Workflow for Steviol Glycosides
Caption: Workflow of Steviol Glycoside Extraction using SFE.
Diagram 2: Influence of Key Parameters in SFE
References
Troubleshooting & Optimization
Technical Support Center: Stevioside Extraction from Stevia rebaudiana Leaves
Welcome to the technical support center for stevioside extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide in-depth guidance on optimizing this compound yield from Stevia rebaudiana leaves.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the this compound extraction process in a question-and-answer format.
Question 1: Why is my this compound yield lower than expected?
Answer: Low this compound yield can be attributed to several factors throughout the extraction process. Here are the most common causes and their solutions:
-
Suboptimal Extraction Method: The choice of extraction technique significantly impacts yield. Conventional hot water or ethanol (B145695) extraction can be less efficient than modern methods.
-
Solution: Consider employing advanced techniques such as Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE), which have been shown to increase yield and reduce extraction time. For instance, MAE has been reported to yield 8.64% this compound, compared to 6.54% from conventional cold extraction and 4.20% from ultrasound-assisted extraction under specific conditions.[1][2][3]
-
-
Incorrect Solvent Selection: The type and concentration of the solvent are critical. While water is a green solvent, organic solvents or aqueous-organic mixtures often exhibit higher extraction efficiency.
-
Inadequate Temperature and Time: Extraction is a time and temperature-dependent process. Insufficient time or suboptimal temperature will result in incomplete extraction. Conversely, excessively high temperatures can lead to the degradation of steviol glycosides.
-
Solution: Optimize the extraction temperature and duration for your chosen method. For hot water extraction, a temperature of around 85°C for 120 minutes has been shown to be effective.[4] For ethanol extraction, a lower temperature of 40°C for 1 hour can produce high yields of both this compound and Rebaudioside A.
-
-
Improper Solid-to-Solvent Ratio: A low solvent volume may not be sufficient to dissolve all the target compounds, while an excessively high ratio can lead to a dilute extract that is costly to concentrate.[8]
-
Solution: An optimal solid-to-solvent ratio is crucial. Studies have shown that a ratio of 1:10 to 1:25 (stevia leaves to solvent) is often effective.[9]
-
-
Inadequate Particle Size: Larger leaf particles have less surface area exposed to the solvent, hindering efficient extraction.
-
Solution: Grinding the dried stevia leaves to a fine powder (e.g., 100-mesh) increases the surface area and improves extraction efficiency.[10]
-
Question 2: My extract has a dark green or brown color. How can I remove these pigments?
Answer: The presence of chlorophylls, carotenoids, and other pigments is a common issue, especially with aqueous extraction methods. These impurities can interfere with downstream purification and analysis.
-
Initial Pre-treatment: A preliminary wash of the dried leaves can help remove some surface impurities.
-
Solution: Before the primary extraction, consider an initial treatment of the stevia leaves with a non-polar solvent like hexane. This step helps in removing plant pigments and waxy materials.[9]
-
-
Post-Extraction Purification: Several methods can be employed to decolorize the crude extract.
-
Solution 1: Coagulation: Adjusting the pH of the extract can cause some pigments and impurities to precipitate. Adding calcium hydroxide (B78521) to the extract to raise the pH to around 10 can induce coagulation of impurities, which can then be removed by filtration.[11]
-
Solution 2: Adsorption: Activated charcoal is effective in adsorbing colored pigments. However, it may also adsorb some of the desired steviol glycosides, so the amount used should be optimized.[12]
-
Solution 3: Membrane Filtration: Ultrafiltration (UF) and nanofiltration (NF) can be used to separate pigments and other high molecular weight impurities from the steviol glycosides.[9]
-
Question 3: The purity of my final this compound product is low. What are the likely causes and solutions?
Answer: Low purity indicates the presence of co-extracted compounds such as other glycosides, tannins, and minerals.
-
Non-selective Extraction: Water and ethanol can extract a wide range of polar and semi-polar compounds from the stevia leaves.
-
Solution: Employ a multi-step purification process after the initial extraction. This can include a combination of coagulation, filtration, adsorption on resins, and ion-exchange chromatography to remove ionic impurities.[12]
-
-
Insufficient Purification: A single purification step may not be adequate to achieve high purity.
-
Solution: A sequential purification strategy is often necessary. For example, after an initial filtration to remove particulate matter, the extract can be passed through an ultrafiltration membrane to remove high molecular weight impurities, followed by nanofiltration to concentrate the steviol glycosides.[9] Ion-exchange resins can then be used to remove remaining charged impurities.[12]
-
Data on this compound Extraction Parameters
The following table summarizes quantitative data on the impact of various extraction parameters on this compound yield, compiled from multiple studies.
| Extraction Method | Solvent | Temperature (°C) | Time | Solid-to-Solvent Ratio | This compound Yield (%) | Reference(s) |
| Microwave-Assisted | Methanol:Water (80:20) | 50 | 1 min | 1:100 | 8.64 | [1][2][3] |
| Conventional (Cold) | Methanol:Water (80:20) | 25 | 12 h | 1:100 | 6.54 | [1] |
| Ultrasound-Assisted | Methanol:Water (80:20) | 35 ± 5 | 30 min | 1:100 | 4.20 | [1] |
| Hot Water Extraction | Water | 85 | 120 min | 1:75 | 8.36 | [4] |
| Pressurized Hot Water | Water | 100-110 | 10 min | 1:10 | 9.05 | [9] |
| Ethanol Extraction | Ethanol | 40 | 1 h | 1:25 | 12.48 | |
| Water Extraction | Water | 40 | 1 h | 1:5 | 10.82 (this compound) | |
| Ultrasound-Assisted | 20% Ethanol | 50 | 30 min | 1:10 | 49.1 (Total Steviol Glycosides) | [10] |
Experimental Protocols
Below are detailed methodologies for three common this compound extraction techniques.
Hot Water Extraction (Conventional Method)
This protocol is a standard method for this compound extraction using water as the solvent.
-
Preparation of Plant Material:
-
Dry the Stevia rebaudiana leaves in an oven at 60°C until a constant weight is achieved.
-
Grind the dried leaves into a fine powder (approximately 500-micron particle size).[12]
-
-
Extraction:
-
Filtration and Clarification:
-
After extraction, filter the mixture through a muslin cloth or filter paper to separate the leaf residue from the liquid extract.
-
Allow the extract to cool to room temperature.
-
-
Purification (Optional but Recommended):
-
Concentration:
-
Concentrate the purified extract using a rotary evaporator under reduced pressure to remove the water and obtain the crude this compound extract.
-
Ultrasound-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to enhance the extraction process.
-
Preparation of Plant Material:
-
Prepare dried and powdered stevia leaves as described in the hot water extraction protocol.
-
-
Extraction:
-
Filtration:
-
Filter the extract through a 0.45 µm nylon microfilter to remove solid particles.[13]
-
-
Solvent Evaporation:
-
Evaporate the solvent from the filtrate using a rotary evaporator at 50°C to obtain the crude extract.[1]
-
Microwave-Assisted Extraction (MAE)
MAE is a rapid extraction method that uses microwave energy to heat the solvent and plant material.
-
Preparation of Plant Material:
-
Prepare dried and powdered stevia leaves as described in the previous protocols.
-
-
Extraction:
-
Filtration:
-
Filter the extract to separate the solid residue.
-
-
Solvent Evaporation:
-
Concentrate the filtrate in a vacuum at 50°C to dryness to obtain the this compound extract.[1]
-
Visualizations
The following diagrams illustrate key workflows and relationships in the this compound extraction process.
Caption: A generalized workflow for the extraction and purification of this compound from Stevia leaves.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. An efficient microwave-assisted extraction process of this compound and rebaudioside-A from Stevia rebaudiana (Bertoni) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influence of solvent type and leaf moisture on extraction efficiency of major steviol glycosides in stevia (var. Levent 93) plant - Repository of the Academy's Library [real.mtak.hu]
- 6. Influence of solvent type and leaf moisture on extraction efficiency of major steviol glycosides in stevia (var. Levent 93) plant | Semantic Scholar [semanticscholar.org]
- 7. akjournals.com [akjournals.com]
- 8. steviashantanu.com [steviashantanu.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. bibliotekanauki.pl [bibliotekanauki.pl]
- 13. DSpace [repository.uksw.edu]
Technical Support Center: Optimizing HPLC Parameters for Stevioside Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) for the separation of stevioside and other steviol (B1681142) glycosides.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
Q1: Why am I seeing poor resolution between this compound and rebaudioside A peaks?
Poor resolution between this compound and rebaudioside A is a common challenge due to their structural similarity.[1][2][3] Several factors can contribute to this issue:
-
Inappropriate Mobile Phase Composition: The ratio of the organic solvent (typically acetonitrile) to the aqueous buffer is critical for achieving separation.[1]
-
Suboptimal Column Chemistry: While C18 columns are widely used, they may not always provide the best selectivity for this specific separation.[3][4]
-
Isocratic Elution: For complex mixtures of steviol glycosides, an isocratic mobile phase may not be sufficient to resolve all compounds effectively.[5]
To improve resolution, consider the following troubleshooting steps:
-
Adjust the Mobile Phase: Fine-tune the acetonitrile (B52724)/water ratio. A small change can significantly impact the separation.
-
Implement a Gradient Elution: A gradient program, where the mobile phase composition changes over time, can help to better separate closely eluting compounds.[5][6]
-
Evaluate Different Columns: Consider using a column with a different stationary phase, such as a HILIC or a C18 with alternative selectivity, which may offer better separation.[1][2][7]
Q2: My chromatogram shows significant peak tailing for the this compound peak. What is the cause and how can I fix it?
Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[1] To address this:
-
Use an End-Capped Column: These columns have fewer free silanol groups, which minimizes unwanted interactions.[1]
-
Modify the Mobile Phase pH: Adjusting the pH of the aqueous buffer to be more acidic (e.g., pH 2.6-3.0) can help to suppress the ionization of silanol groups.[1][8][9]
-
Check for Column Contamination: A contaminated guard column or column inlet can lead to poor peak shape. Flush the column or replace the guard column if necessary.[1]
Q3: My retention times are drifting or inconsistent between injections. What could be the problem?
Inconsistent retention times can compromise the reliability of your results.[2] Potential causes include:
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase before starting your analytical run. A common practice is to flush with 10-20 column volumes.[2]
-
Mobile Phase Preparation Issues: Inconsistent mobile phase preparation can lead to shifts in retention time. Ensure accurate measurements and proper mixing. Degassing the mobile phase is also crucial to prevent bubble formation in the pump.[2]
-
Temperature Fluctuations: Changes in column temperature can affect retention times.[10] Using a column oven to maintain a constant temperature is recommended.[8][11]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound separation?
A common mobile phase for reversed-phase HPLC of steviol glycosides is a mixture of acetonitrile and a slightly acidic aqueous buffer.[8][12] A typical starting point is a ratio of approximately 32:68 (v/v) acetonitrile to 10 mmol/L sodium phosphate (B84403) buffer with a pH of 2.6.[8][12]
Q2: Which type of HPLC column is best for separating this compound?
Reversed-phase C18 columns are the most commonly used for this compound analysis.[1][8][12] However, for improved separation of structurally similar steviol glycosides, other column chemistries can be explored. Hydrophilic Interaction Liquid Chromatography (HILIC) columns offer a different selectivity and can be a good alternative.[2][7][13] Some studies have also shown good results with amino (NH2) columns.[3][14]
Q3: What is the optimal flow rate and column temperature?
Typical flow rates for this compound separation range from 0.7 mL/min to 1.0 mL/min.[8][9][15] The column temperature is often maintained between 30°C and 40°C to ensure reproducible retention times and improve peak shape.[1][8]
Q4: What is the recommended detection wavelength for this compound?
This compound and other steviol glycosides have a chromophore that allows for UV detection. The most commonly used wavelength is 210 nm.[8][9][12][14]
Quantitative Data Summary
The following tables summarize typical HPLC parameters for this compound separation based on published methods.
Table 1: HPLC Mobile Phase Compositions
| Organic Phase | Aqueous Phase | Ratio (v/v) | pH |
| Acetonitrile | 10 mmol/L Sodium Phosphate Buffer | 32:68 | 2.6 |
| Acetonitrile | 0.1% Orthophosphoric Acid | 90:10 | 3.0 |
| Methanol (B129727) | 0.1% Orthophosphoric Acid in Water | 70:30 | - |
| Acetonitrile | Water | 85:15 | - |
Table 2: HPLC Instrumental Parameters
| Parameter | Typical Value | Range |
| Column Type | C18 | HILIC, NH2 |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | - |
| Flow Rate | 1.0 mL/min | 0.7 - 1.0 mL/min |
| Column Temperature | 40 °C | 25 - 60 °C |
| Detection Wavelength | 210 nm | 210 - 219 nm |
| Injection Volume | 20 µL | 10 - 20 µL |
Experimental Protocols
Protocol 1: Standard Isocratic HPLC Method for this compound Analysis
This protocol provides a general procedure for the isocratic separation of this compound.
-
Sample Preparation:
-
Accurately weigh and dissolve the stevia extract or standard in the mobile phase to a known concentration (e.g., 100 µg/mL).[15]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A 32:68 (v/v) mixture of acetonitrile and 10 mmol/L sodium phosphate buffer (pH 2.6).[8][12] Degas the mobile phase before use.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 40 °C.[8]
-
Injection Volume: 20 µL.[8]
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Identify and quantify the this compound peak based on the retention time and peak area of the standard.
-
Protocol 2: Sample Preparation from Plant Material
This protocol outlines the extraction of this compound from dried Stevia rebaudiana leaves.
-
Extraction:
-
Purification (Optional but Recommended):
-
For cleaner samples, a solid-phase extraction (SPE) step can be employed. Use a C18 SPE cartridge to remove non-polar impurities.[7]
-
-
Final Preparation:
-
Evaporate the solvent from the extract.
-
Reconstitute the dried extract in a known volume of the HPLC mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
-
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Key parameters influencing this compound separation in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacognostic Standardization of Stevia rebaudiana and its HPLC Quantification for this compound as Sweetening Compound | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 10. lcms.cz [lcms.cz]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Determination of Rebaudioside A and this compound in Leaves of S. rebaudiana Bertoni Grown in México by a Validated HPLC Method [scirp.org]
- 13. Improved HPLC method for the evaluation of the major steviol glycosides in leaves of Stevia rebaudiana - ProQuest [proquest.com]
- 14. aidic.it [aidic.it]
- 15. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Low Stevioside Recovery
This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting and resolving common issues leading to low recovery of Stevioside during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary stages in this compound purification where significant loss can occur?
A1: Significant loss of this compound typically occurs during three main stages: initial extraction from Stevia rebaudiana leaves, adsorption and desorption using macroporous resins, and the final crystallization step. Each stage has unique parameters that must be optimized to maximize yield.
Q2: How does the initial extraction method affect the overall recovery of this compound?
A2: The choice of solvent and extraction conditions is critical. Methanol (B129727) and ethanol (B145695) are common solvents, with methanol often cited for its high extraction efficiency due to its polarity and low boiling point.[1] Inefficient extraction, often due to a high water-to-leaf ratio, can lead to dilute extracts that are energy-intensive to concentrate and process, increasing the potential for loss in downstream steps.[2]
Q3: My this compound recovery is low after using a macroporous resin column. What are the likely causes?
A3: Low recovery from resin chromatography can stem from several factors:
-
Inappropriate Resin Selection: The resin's polarity, surface area, and pore size must be suitable for this compound. Non-polar resins like AB-8 have shown good performance.[3]
-
Suboptimal Loading Conditions: The pH and concentration of the crude extract loaded onto the column can affect binding efficiency.
-
Inefficient Elution: The concentration of the eluting solvent (typically ethanol) is crucial. If the concentration is too low, this compound will not desorb effectively. If it's too high, impurities may co-elute.
-
Column Saturation: Overloading the column beyond its binding capacity will cause this compound to pass through without being adsorbed.[4]
Q4: What factors are most critical for achieving high yield during the crystallization of this compound?
Q5: Can the quality of the raw Stevia leaves impact the final recovery?
A5: Absolutely. The concentration of steviol (B1681142) glycosides in the leaves can vary significantly based on the plant's genetics, cultivation, harvesting time, and drying/storage conditions.[8] Starting with low-quality raw material will inevitably lead to a lower final yield.
Troubleshooting Guides
Issue 1: Low Yield After Initial Solvent Extraction
If you are experiencing a lower-than-expected yield of crude this compound extract, consider the following troubleshooting steps.
Data on Extraction Solvents:
| Solvent | Temperature | Duration | Reported this compound Yield | Reference |
| Methanol | 65°C | 1 hour | Complete extraction reported | [1] |
| Water | 60°C | 6 hours | Part of a multi-step process | [9] |
| 20% Ethanol | 50°C | - | 49.1% (of total glycosides) | [10] |
| Water + Ethanol (1:1) | - | - | Used for crude extract | [11] |
Issue 2: Poor Recovery from Macroporous Resin Chromatography
This is a critical purification step where significant losses can occur if not properly optimized.
Resin Performance Comparison: The selection of an appropriate resin is vital. The adsorption and desorption characteristics are influenced by factors like polarity, surface area, and the chemical properties of the solvent.[12][13]
| Resin Type | Polarity | Key Characteristic | Application Note |
| AB-8 | Non-polar | Efficient in separating Rebaudioside A. | A good starting point for this compound purification.[3] |
| HPD-600 | High-polarity | Lower yield for Rebaudioside A compared to AB-8. | May not be ideal for steviol glycosides.[3] |
| Cation/Anion Exchange | Charged | Used to remove salts and ionic impurities before the macroporous resin step. | This is a desalting/pre-purification step, not for primary capture.[4] |
Issue 3: Failure to Crystallize or Low Crystallization Yield
The final step is often challenging due to the presence of impurities that inhibit crystallization.
Common Inhibitors:
-
Residual pigments and plant matter
-
Other steviol glycosides with different solubility profiles (e.g., Rebaudioside A)
-
Sugars and other polar compounds
Troubleshooting Steps:
-
Purity Check: Analyze the pre-crystallization syrup by HPLC to confirm the purity of this compound. If purity is low, an additional purification step (e.g., repeat column chromatography) may be necessary.
-
Solvent Optimization: The solvent system is critical. Repeated crystallization with methanol can yield high-purity this compound (95%).[1] The use of ethanol-water mixtures has also been reported.[6]
-
Temperature Control: Crystallization is temperature-dependent. One study noted that for Rebaudioside A, purity and recovery decreased at temperatures above 25°C due to increased solubility.[6] A controlled cooling process is often required.
-
Pre-treatment: Ensure the extract is adequately clarified before this stage. Treatment with activated charcoal can remove colored impurities that may interfere with crystallization.[9][11]
Crystallization Parameters from Literature:
| Parameter | Condition | Outcome | Reference |
| Solvent | Methanol | 95% pure this compound after repeated crystallizations | [1] |
| Solvent | Ethanol | Used to obtain a solid, pure product | [8] |
| Temperature | 15°C | Optimal for Rebaudioside A crystallization | [6] |
| Purity | High | Direct crystallization from crude extracts often fails due to impurities | [5] |
Key Experimental Protocols
Protocol 1: Quantification of this compound by HPLC
Accurate quantification is essential to track recovery at each stage.
-
System: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Column: Waters Spherisorb NH2 analytical column (250 × 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and a buffer, such as 0.1 M sodium phosphate (B84403) buffer at pH 5.0, in an 80:20 (v/v) ratio.[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Detection: UV detection at 210 nm.[14]
-
Standard Preparation: Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL in water). Create a calibration curve using a series of dilutions (e.g., 10, 20, 30, 40, 50 µg/mL).[15]
-
Sample Preparation: Accurately weigh the extract sample, dissolve it in distilled water, and filter through a 0.45 µm syringe filter before injection.[15]
Protocol 2: Macroporous Resin Column Chromatography
-
Resin Pre-treatment: Soak the macroporous resin (e.g., AB-8) in ethanol for at least 12-24 hours. Wash thoroughly with deionized water until all ethanol is removed.
-
Column Packing: Create a slurry of the resin in water and pour it into a column, allowing it to settle into a uniform bed.
-
Equilibration: Wash the packed column with 3-5 bed volumes of deionized water.
-
Loading: Dissolve the crude aqueous extract of this compound and adjust the pH if necessary. Load the solution onto the column at a controlled flow rate (e.g., 1-2 bed volumes per hour).
-
Washing: Wash the column with 2-3 bed volumes of deionized water to remove unbound impurities like sugars and salts.
-
Elution: Elute the bound this compound using a stepwise or gradient increase in ethanol concentration (e.g., starting with 20% ethanol and increasing to 70-80%).
-
Fraction Collection: Collect fractions and analyze them via HPLC or TLC to identify those containing pure this compound. Pool the desired fractions for further processing.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. steviashantanu.com [steviashantanu.com]
- 3. researchgate.net [researchgate.net]
- 4. steviashantanu.com [steviashantanu.com]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. The Preparation of High Purity of Rebaudioside A and this compound and the Enrichment of Rebaudioside C by Subsequent Twice Crystallizations from Natural Stevia Resources [mdpi.com]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. ijariie.com [ijariie.com]
- 9. Simple extraction and membrane purification process in isolation of steviosides with improved organoleptic activity [scirp.org]
- 10. Ultrasound-Assisted Coupled with Resin-Based Purification for Sustainable Extraction of Steviosides from Stevia rebaudiana Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Adsorption and desorption characteristics of polyphenols from Eucommia ulmoides Oliv. leaves with macroporous resin and its inhibitory effect on α-amylase and α-glucosidase - Wang - Annals of Translational Medicine [atm.amegroups.org]
- 13. Determining the adsorption and desorption properties of flavonoids found in Eucommia ulmoides Oliv. leaves using macroporous resin and acetylcholinesterase inhibitor screening :: BioResources [bioresources.cnr.ncsu.edu]
- 14. academic.oup.com [academic.oup.com]
- 15. scispace.com [scispace.com]
Minimizing degradation of Stevioside during extraction and storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of stevioside during extraction and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound degradation is primarily influenced by pH, temperature, and exposure to UV light.[1][2] Strong acidic conditions (pH below 2) and high temperatures (above 80°C) significantly accelerate degradation.[3][4] Exposure to UV254 nm rays can also cause the breakdown of glycosidic bonds.[1][2]
Q2: What are the optimal conditions for extracting this compound to minimize degradation?
A2: Hot water extraction is a green and efficient method. Optimal conditions have been identified as a leaf-to-water ratio of 200 g/L, an intermediate degree of grinding, and a temperature of 75°C for 20 minutes without agitation.[5] Methanol (B129727) is also a commonly used and effective solvent for extraction.[6]
Q3: How should I store this compound extracts to ensure stability?
A3: For long-term stability, it is recommended to store this compound extracts in a cool, dark place.[7] Packaging in light-protective containers, such as glass jars, is preferable to materials with higher permeability to moisture and air, like punnets.[8] Storing stevia in the form of dried leaves can also retain a higher this compound content compared to powdered forms.[8]
Q4: What are the main degradation products of this compound?
A4: The primary degradation pathway of this compound involves the hydrolysis of its glycosidic bonds. This results in the formation of steviolbioside, steviolmonoside, and ultimately, steviol (B1681142).[1][2]
Q5: Which analytical method is most suitable for quantifying this compound and its degradation products?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used and reliable method for the quantitative analysis of this compound.[9] This method can effectively separate this compound from its degradation products. For identification of the degradation products, liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) is a powerful technique.[1][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield During Extraction | - Inefficient solvent penetration. - Suboptimal extraction temperature or time. - Incorrect solvent-to-solid ratio. | - Ensure an intermediate grinding level of the stevia leaves.[5] - Optimize extraction temperature and time. For hot water extraction, 75°C for 20 minutes is recommended.[5] For methanol extraction, refluxing for 1 hour can be effective.[6] - Use an optimal leaf-to-water ratio, such as 200 g/L.[5] |
| High Degradation of this compound in Extract | - Extraction temperature is too high. - pH of the extraction solvent is too acidic. | - Maintain the extraction temperature at or below 80°C.[3][4] - Ensure the pH of the solvent is within the stable range for this compound (pH 2-10). |
| Inconsistent Results in this compound Quantification | - Improper sample preparation. - Non-validated analytical method. | - Follow a validated sample preparation protocol.[9] - Utilize a validated RP-HPLC method with appropriate standards and controls.[9] |
| Precipitation in Stored this compound Solution | - Supersaturation of the solution. - Storage at low temperatures. | - Ensure the concentration of this compound is within its solubility limit in the chosen solvent. - Store at a controlled room temperature to prevent crystallization. |
Quantitative Data Summary
Table 1: Effect of pH and Temperature on this compound Degradation in Aqueous Solution over 72 Hours
| pH | Temperature (°C) | This compound Degradation (%) | Reference |
| 2-6.5 | 50 | No significant degradation | [3] |
| 3 | 80 | Up to 35% | [3] |
| 2 | 80 | Complete degradation | [3] |
Table 2: Degradation of this compound under Various Stress Conditions
| Stress Condition (Duration) | Solvent/Medium | Degradation (%) | Reference |
| 80°C (8 hours) | Distilled Water | 25% | [2] |
| 80°C (8 hours) | 0.1 M NaOH | Total degradation | [2] |
| 80°C (8 hours) | 0.1 M HCl | 81% | [2] |
| 80°C (8 hours) | Phosphoric Acid | 98% | [2] |
| 80°C (8 hours) | Citric Acid | 86% | [2] |
| Dry Heat at 105°C (48 hours) | - | 91% | [1][2] |
| UV254 nm Exposure (48 hours) | Distilled Water | 53.5% | [2] |
| UV254 nm Exposure (48 hours) | 0.1 M HCl | 54.4% | [2] |
| UV254 nm Exposure (48 hours) | 0.1 M NaOH | 91.1% | [2] |
| H₂O₂ Oxidation (48 hours) | H₂O₂ | Oxidized | [1][2] |
Experimental Protocols
Protocol 1: Hot Water Extraction of this compound
This protocol is adapted from a green extraction method for steviol glycosides.[5]
-
Preparation of Plant Material: Grind dried Stevia rebaudiana leaves to an intermediate particle size.
-
Extraction:
-
Prepare a suspension of the ground leaves in tap water at a ratio of 200 g of leaves per 1 liter of water.
-
Heat the suspension to 75°C.
-
Maintain this temperature for 20 minutes without agitation.
-
-
Solid-Liquid Separation: Separate the solid plant material from the liquid extract through filtration or centrifugation.
-
Purification (Optional): The crude extract can be further purified using techniques like column chromatography.
-
Analysis: Quantify the this compound content in the extract using a validated RP-HPLC method.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.[2]
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 500 µg/mL) in the desired solvent (distilled water, 0.1 M HCl, 0.1 M NaOH, etc.).
-
Stress Conditions:
-
Acid/Base Hydrolysis: Heat the this compound solutions at 80°C for 8 hours. After cooling, neutralize the acidic and basic solutions.
-
Thermal Degradation (Dry Heat): Place a known weight of solid this compound in an oven at 105°C for 48 hours. Dissolve the residue in a known volume of solvent.
-
Photodegradation: Expose a thin layer of the this compound solution to a UV lamp at 254 nm for 48 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of hydrogen peroxide (e.g., 10%) and keep it in the dark at room temperature for 72 hours.
-
-
Sample Analysis:
-
Dilute the stressed samples to an appropriate concentration.
-
Analyze the samples using a validated RP-HPLC method to determine the remaining percentage of this compound and identify degradation products. An ESI-MS/MS can be used for the structural elucidation of degradation products.[2]
-
Visualizations
Caption: Hydrolytic degradation pathway of this compound.
Caption: General workflow for this compound extraction and purification.
References
- 1. plantsjournal.com [plantsjournal.com]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. Comparison of two different solvents employed for pressurised fluid extraction of this compound from Stevia rebaudiana: methanol versus water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mjfas.utm.my [mjfas.utm.my]
- 5. ijpsonline.com [ijpsonline.com]
- 6. CN101220062A - Method for preparing this compound and rebaudiodside A simultaneously - Google Patents [patents.google.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Degradation study of this compound using RP-HPLC and ESI-MS/MS | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 9. Stability of this compound and Glucosyl-Stevioside under Acidic Conditions and its Degradation Products [pubs.sciepub.com]
Technical Support Center: Accurate Quantification of Stevioside in Complex Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of stevioside in complex matrices.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process for this compound quantification.
Issue 1: Poor Chromatographic Resolution and Peak Shape
Q1: What are the common causes of poor peak resolution between this compound and other steviol (B1681142) glycosides?
Poor peak resolution, especially between structurally similar steviol glycosides like this compound and Rebaudioside A, is a frequent challenge.[1] This can be attributed to several factors:
-
Inappropriate Column Choice: The stationary phase may not provide sufficient selectivity for the analytes.
-
Suboptimal Mobile Phase Composition: The elution strength and pH of the mobile phase are critical for achieving good separation.[2]
-
Improper Flow Rate or Temperature: These parameters influence the interaction kinetics between the analytes and the stationary phase.[1]
Q2: My chromatogram shows significant peak tailing for this compound. What are the likely causes and solutions?
Peak tailing can compromise peak integration and affect the accuracy of quantification. Common causes and their solutions include:
-
Secondary Interactions with Residual Silanols: Free silanol (B1196071) groups on the surface of silica-based columns can interact with the polar groups of this compound, causing tailing.[1][2]
-
Column Contamination: Accumulation of matrix components at the column inlet can lead to distorted peak shapes.
-
Solution: Use a guard column and/or implement a robust sample clean-up procedure. Regularly flush the column with a strong solvent.[1]
-
Issue 2: Inaccurate Quantification and Poor Recovery
Q3: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS analysis. How can I mitigate this?
Matrix effects are a major source of inaccuracy in the quantification of this compound in complex samples like beverages and food products.[2][3]
-
Effective Sample Preparation: Solid-Phase Extraction (SPE) is a widely used technique to remove interfering matrix components.[4][5] C18 and silica-based SPE cartridges are commonly employed.[4][5]
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard is ideal. If unavailable, a structurally similar compound that is not present in the sample can be used to compensate for signal variations.[2][6]
-
Chromatographic Separation: Optimizing the HPLC method to separate this compound from co-eluting matrix components is crucial.[2]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for matrix effects.[3]
Q4: My recovery of this compound is consistently low. What steps can I take to improve it?
Low recovery indicates a loss of the analyte during sample preparation and analysis.
-
Optimize Extraction Procedure: Ensure the chosen solvent and extraction conditions (e.g., temperature, time) are suitable for effectively extracting this compound from the specific matrix. Hot water, ethanol-water mixtures, and acidified water are common extraction solvents.[7][8][9]
-
Evaluate SPE Protocol: Check for analyte breakthrough during loading or irreversible adsorption to the SPE sorbent. Optimize the conditioning, loading, washing, and elution steps.
-
Minimize Degradation: Steviol glycosides can be susceptible to degradation under certain conditions. Avoid harsh pH or high temperatures during sample processing if possible.
Frequently Asked Questions (FAQs)
Q5: What are the recommended HPLC methods for this compound quantification?
Reversed-phase HPLC (RP-HPLC) with a C18 column is the most common approach.[10][11][12] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be used and offers a different selectivity, which can be advantageous for separating highly polar steviol glycosides.[4][13][14]
Q6: What detection methods are suitable for this compound analysis?
-
UV Detection: Typically performed at around 210 nm.[10][11][13] While widely available, it can be non-specific.[13]
-
Mass Spectrometry (MS): LC-MS and LC-MS/MS provide high sensitivity and selectivity, which is particularly useful for complex matrices and for confirming the identity of the analytes.[6][15][16]
-
Charged Aerosol Detection (CAD): Can be used as an alternative or complementary detector to UV, especially for compounds that lack a strong chromophore.[13]
-
Evaporative Light Scattering Detector (ELSD): Another universal detection method suitable for non-chromophoric compounds like steviol glycosides.[17]
Q7: How should I prepare samples from different matrices?
-
Beverages: Carbonated drinks should be degassed by sonication.[2][18] A simple "dilute and shoot" approach after filtration may be sufficient for some beverages, but a clean-up step like SPE is often recommended.[2][15]
-
Solid Foods (e.g., yogurt, jam): Extraction with water or a mixture of water and an organic solvent (e.g., acetonitrile) is a common first step.[19] For dairy products, protein precipitation using agents like Carrez solutions may be necessary.[19]
-
Stevia Leaves: Extraction is typically performed with hot water or ethanol-water mixtures.[7][20][21] Subsequent purification steps may include filtration, centrifugation, and SPE.[4][8]
Q8: What are the key parameters for validating an analytical method for this compound quantification?
Method validation ensures the reliability of the results. Key parameters to assess include:[16][17]
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.[10][22]
-
Accuracy (Recovery): The closeness of the measured value to the true value, often assessed by spiking experiments.[10][11]
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[11][15]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10][11]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10][11]
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[16]
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of this compound.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | C18 RP-HPLC | HILIC |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[11][12] | Amide or other polar stationary phases[4][15] |
| Mobile Phase | Acetonitrile and water/buffer (e.g., phosphate (B84403) buffer pH 2.6-3.0)[2][11] | Acetonitrile and water/buffer (e.g., ammonium (B1175870) formate)[13] |
| Elution Mode | Isocratic or Gradient | Gradient |
| Flow Rate | 0.7 - 1.0 mL/min[1][10] | 0.3 - 0.5 mL/min[15][23] |
| Detection | UV at 210 nm[10][13] | MS, CAD |
| Temperature | 30 - 60 °C[1][22] | 35 °C[15] |
Table 2: Method Validation Data for this compound Quantification
| Parameter | Typical Value Range |
| Linearity (R²) | > 0.99[10][11] |
| Accuracy (Recovery %) | 92% - 108%[11] |
| Precision (RSD %) | < 5%[15] |
| LOD (µg/mL) | 0.02 - 17.54[10][11] |
| LOQ (µg/mL) | 0.05 - 53.18[10][11] |
Table 3: Recovery of this compound from Various Food Matrices
| Food Matrix | Sample Preparation | Recovery (%) |
| Beverages | Dilution and filtration[15] | 97.0 - 105.7[18] |
| Dairy Products | Protein precipitation, SPE[19] | 84.7 - 104.0[24] |
| Jam | Water extraction, centrifugation[19] | ~100[19] |
| Stevia Leaves | Hot water extraction, SPE[4] | 99 ± 4.4[4] |
Experimental Protocols & Visualizations
Protocol 1: Sample Preparation of Beverage Samples for HPLC Analysis
-
Degas carbonated beverage samples by sonication for 15-20 minutes.[2][19]
-
Dilute the sample with the mobile phase to bring the this compound concentration within the calibration range.[18] A 100-fold dilution is often appropriate.[18]
-
Centrifuge the diluted sample (e.g., 7000 rpm for 5 minutes) to remove any particulate matter.[18]
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.[25]
Caption: Workflow for beverage sample preparation.
Protocol 2: Solid-Phase Extraction (SPE) for this compound Clean-up from Plant Extracts
-
Conditioning: Condition a C18 SPE cartridge with one column volume of methanol (B129727) followed by one column volume of water.[4]
-
Loading: Load the aqueous plant extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with one column volume of water to remove polar interferences.
-
Elution: Elute the steviol glycosides with a suitable solvent, such as methanol or an acetonitrile/water mixture.[4]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.
Caption: Solid-Phase Extraction (SPE) workflow.
Troubleshooting Decision Tree
Caption: Troubleshooting poor quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nutrafoods.eu [nutrafoods.eu]
- 7. Simple and Efficient Green Extraction of Steviol Glycosides from Stevia rebaudiana Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. dialnet.unirioja.es [dialnet.unirioja.es]
- 10. scispace.com [scispace.com]
- 11. Determination of Rebaudioside A and this compound in Leaves of S. rebaudiana Bertoni Grown in México by a Validated HPLC Method [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. academic.oup.com [academic.oup.com]
- 15. air.unimi.it [air.unimi.it]
- 16. Validation of UHPLC-ESI-MS/MS Method for Determining Steviol Glycoside and Its Derivatives in Foods and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Making sure you're not a bot! [mostwiedzy.pl]
- 19. Estimation of steviol glycosides in food matrices by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How stevia extract is produced from stevia leaf [baynsolutions.com]
- 21. bibliotekanauki.pl [bibliotekanauki.pl]
- 22. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 23. mac-mod.com [mac-mod.com]
- 24. mdpi.com [mdpi.com]
- 25. Determination of this compound and Rebaudioside A in Stevia leaves, beverages and food additives using HPTLC-MS [sigmaaldrich.com]
Improving the purity of Stevioside through sequential purification steps
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sequential purification of stevioside.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process of this compound purification.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| EXT-01 | Low this compound Yield During Initial Extraction | Inefficient solvent penetration. | Ensure stevia leaves are dried to minimal moisture content and ground to a fine powder (e.g., 500-micron size) to increase surface area.[1] |
| Suboptimal extraction temperature. | Maintain an optimal extraction temperature. For water extraction, around 78-80°C has been shown to be effective.[1][2] Higher temperatures can risk degradation of phytochemicals.[1] | ||
| Incorrect solvent-to-solid ratio. | A higher solvent-to-solid ratio generally increases extraction yield, but an excessively high ratio requires more time for concentration.[1] A common starting point is a 1:10 leaf-to-water ratio.[2] | ||
| Insufficient extraction time. | Ensure adequate extraction time to reach equilibrium. For water extraction, a duration of 2-4 hours with agitation is often employed.[1][2] | ||
| CLAR-01 | Dark Color in Clarified Stevia Extract | Incomplete removal of pigments (e.g., chlorophylls). | Utilize activated charcoal for adsorption of pigments.[1][3] Electrocoagulation can also be an effective method for removing chlorophylls.[1] |
| Presence of tannins and other polyphenols. | Passing the extract through Celite can help in adsorbing tannins.[1] | ||
| IXC-01 | Inefficient Removal of Ionic Impurities | Incorrect choice of ion exchange resin. | Use a sequence of strong cation and anion exchange resins to effectively remove dissolved salts (e.g., Na, K, Ca, Mg) and other ionic impurities.[1][4] |
| Resin bed saturation. | Monitor the conductivity of the eluate to determine when the resin is saturated and requires regeneration. | ||
| CRY-01 | Failure to Induce Crystallization | Sub-optimal supersaturation level. | Concentrate the solution by vacuum evaporation to achieve supersaturation.[1] The addition of an anti-solvent like ethanol (B145695) or butanol can also induce crystallization.[1][5][6] |
| Inappropriate crystallization solvent. | Methanol (B129727) and ethanol aqueous solutions are commonly effective for this compound crystallization.[7] The choice of solvent and its ratio to anti-solvent are critical.[5][6][7] | ||
| Unsuitable temperature and time. | Optimize crystallization temperature and duration. Lower temperatures (e.g., 5-15°C) and sufficient time (e.g., 6-8 hours) can improve crystal formation and yield.[5][6][7] | ||
| PUR-01 | Final Product Has a Bitter Aftertaste | Presence of impurities like alkaloids and other glycosides. | A multi-stage purification approach including membrane filtration (ultrafiltration and nanofiltration) can remove high molecular weight impurities and compounds responsible for bitterness.[2][8] A final wash with an organic solvent like butanol can also help remove impurities.[1][2] |
| PUR-02 | Low Purity of Final this compound Product | Co-crystallization of other steviol (B1681142) glycosides (e.g., Rebaudioside A). | Due to their similar molecular structures, separation can be challenging.[7] Techniques like high-speed counter-current chromatography or repeated crystallization with optimized solvent systems can improve the purity of this compound.[7][9] |
Frequently Asked Questions (FAQs)
Q1: What is a typical sequential purification process for obtaining high-purity this compound?
A1: A common workflow involves:
-
Extraction: Hot water extraction of dried and powdered stevia leaves.[1][2]
-
Clarification: Removal of pigments and suspended solids using techniques like electrocoagulation, activated charcoal, or membrane filtration (ultrafiltration).[1][2][3][8]
-
Ion Exchange: Passing the clarified extract through cation and anion exchange resins to remove salts and other ionic impurities.[1][4][10]
-
Adsorption Chromatography: Using a macroporous resin to specifically adsorb steviol glycosides, which are then eluted with an alcohol solution (e.g., ethanol).[4]
-
Concentration: Evaporating the solvent, often under vacuum, to concentrate the this compound solution.[1][3]
-
Crystallization: Inducing crystallization from a supersaturated solution, often with the aid of an anti-solvent and controlled temperature, to obtain purified this compound crystals.[5][6][7]
Q2: Which solvents are most effective for this compound extraction and crystallization?
A2: For extraction, water is a common and non-toxic solvent, though methanol and ethanol are also used.[3][11] For crystallization, methanol and ethanol aqueous solutions are frequently employed.[7] The addition of an anti-solvent like isopropyl alcohol to a methanol-aqueous solution can significantly affect the solubility of this compound and aid in its selective crystallization.[7]
Q3: How can I improve the taste profile and reduce the bitterness of the final this compound product?
A3: Bitterness is often attributed to impurities such as other glycosides and alkaloids.[2] A multi-step purification process is key. Membrane filtration, specifically ultrafiltration (UF) and nanofiltration (NF), can effectively remove high molecular weight impurities that may contribute to off-flavors.[2][8] Additionally, washing the purified extract with a solvent like n-butanol can help in removing these impurities.[1][2]
Q4: What analytical techniques are used to determine the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying the purity of this compound and separating it from other steviol glycosides like Rebaudioside A.[3][5][6][7]
Experimental Protocols
Protocol 1: Crystallization of this compound from Mother Liquor Sugar (MLS)
This protocol is adapted from a study that achieved approximately 95% purity and 80% recovery of this compound.[7]
-
Preparation of Starting Material: Begin with Mother Liquor Sugar (MLS), which is the dried solid obtained after the initial crystallization of Rebaudioside A from a crude stevia extract.[7]
-
Solvent Preparation: Prepare a mixed solvent of isopropyl alcohol and methanol aqueous solution. The optimal volume ratio of isopropyl alcohol to methanol has been found to be around 30%.[7]
-
Dissolution: Add 1 gram of MLS to 6 mL of the prepared mixed solvent.[7]
-
Stirring: Stir the mixture at room temperature for 15 minutes to ensure complete dissolution.[7]
-
Crystallization: Allow the mixture to stand still at a controlled temperature of 15°C for 8 hours.[7]
-
Recovery: Filter the mixture to collect the this compound crystals.
-
Drying: Dry the collected crystals.
-
Analysis: Analyze the purity of the final product using HPLC.[7]
Data Presentation
Table 1: Purity and Yield of this compound at Different Purification Stages
| Purification Step | Initial Purity (%) | Final Purity (%) | Yield/Recovery (%) | Reference |
| Pressurized Hot Water Extraction followed by UF/NF Filtration | Crude Extract | 97.66 | 9.05 g / 100 g leaves | [2] |
| Recrystallization from Mother Liquor Sugar | - | ~95 | ~80 | [7] |
| Water Extraction and Multi-Step Purification* | 6-7% in leaves | - | 496 mg / 100 g leaves | [1][12] |
| Ultrafiltration and Ion Exchange | Crude Extract | 90 | >90 | [10] |
*Multi-step purification included electrocoagulation, ion exchange, activated charcoal, vacuum evaporation, and butanol wash.
Visualization
Caption: Sequential workflow for the purification of this compound.
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. steviashantanu.com [steviashantanu.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Simple extraction and membrane purification process in isolation of steviosides with improved organoleptic activity [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Isolation and purification of this compound from stevia leaves - Chemical and Process Engineering - Tom Vol. 43, nr 2 (2022) - BazTech - Yadda [yadda.icm.edu.pl]
Technical Support Center: Stevioside Extraction and Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on scaling up the extraction and purification of stevioside from Stevia rebaudiana leaves.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound extraction and purification process, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Inefficient Extraction: Incorrect solvent, temperature, or extraction time.[1] | Optimize extraction parameters. Consider using methanol (B129727) or ethanol (B145695) for higher efficiency, though water is a greener option.[1][2] Recommended temperatures often range from 50°C to 80°C.[1][3] Extraction times of 1-4 hours are typical.[4] The solid-to-solvent ratio is also critical; a common starting point is 1:10.[1][2][3] |
| Poor Quality Raw Material: Low steviol (B1681142) glycoside content in leaves due to genotype, cultivation conditions, or improper drying.[5] | Source high-quality, dried stevia leaves with known this compound content. Ensure leaves are properly dried in the shade to prevent degradation of active compounds.[2] | |
| Degradation of Steviosides: High temperatures during extraction or drying can lead to degradation.[4] | Avoid excessive temperatures (above 100°C) during processing.[4] | |
| Low Purity of Final Product | Ineffective Removal of Impurities: Co-extraction of pigments (chlorophylls), waxes, proteins, and other plant materials. | Pre-treatment: A pre-wash of the leaves with a non-polar solvent like hexane (B92381) can remove pigments and waxes.[3] Clarification: Use techniques like electrocoagulation or treatment with calcium hydroxide (B78521) to precipitate and remove impurities.[1][4] Filtration: Employ microfiltration and ultrafiltration to separate high molecular weight impurities.[6][7] |
| Co-elution of other Steviol Glycosides: Difficulty in separating this compound from other similar glycosides like Rebaudioside A. | Chromatography: Utilize column chromatography with a suitable solvent system (e.g., chloroform (B151607):methanol) for separation.[2] High-speed counter-current chromatography (HSCCC) can also yield high-purity fractions.[2] Crystallization: Repeated crystallization with methanol can significantly increase this compound purity.[2] | |
| Inconsistent Batch-to-Batch Results | Variability in Raw Material: Differences in the chemical composition of stevia leaves from different batches.[5] | Standardize the source and pre-treatment of raw materials. Perform initial analysis on each new batch of leaves to determine steviol glycoside content. |
| Lack of Process Control: Fluctuations in extraction and purification parameters. | Implement strict process controls for temperature, time, pH, and solvent ratios.[3] | |
| Environmental Concerns and High Costs | Use of Organic Solvents: Methanol and ethanol, while efficient, pose environmental and safety risks and can be costly. | Green Solvents: Explore the use of water as an extraction solvent.[4][8] Pressurized hot water extraction (PHWE) is a promising green alternative.[3][9] Solvent Recycling: Implement a solvent recovery and recycling system to reduce waste and cost. |
| Complex and Expensive Purification: Techniques like HPLC are not always feasible for large-scale production. | Membrane Filtration: Integrated membrane processes (microfiltration, ultrafiltration, nanofiltration) can be a cost-effective and scalable purification method.[3][5][6] Resin Adsorption: Utilize adsorbent resins for decolorization and purification as an alternative to activated carbon.[1] |
Frequently Asked Questions (FAQs)
1. What are the most critical factors affecting this compound extraction efficiency?
The most critical factors include the choice of solvent, extraction temperature, extraction time, and the solid-to-solvent ratio.[4] The physical state of the leaves, such as the grinding degree, also significantly influences extraction efficiency.[8]
2. Which solvent is best for this compound extraction?
Methanol and ethanol are commonly used and are very effective due to their polarity, which is suitable for dissolving steviol glycosides.[2][4] However, for "green" and food-grade applications, hot water is a preferred solvent.[4][8] The choice often depends on a balance between extraction efficiency, cost, safety, and regulatory requirements.
3. How can I remove the green color (chlorophyll) from my extract?
Several methods can be employed for decolorization:
-
Solvent Partitioning: Using a non-polar solvent like chloroform can help remove pigments.[2]
-
Adsorption: Activated charcoal is effective but can also lead to the loss of steviosides.[4] A combination of resins can be more selective.[1]
-
Electrocoagulation: This method uses an electric current to remove chlorophyll.[4]
-
Membrane Filtration: Nanofiltration can be used to separate pigments from the glycosides.[3]
4. What is a typical yield and purity I can expect?
Yields and purity can vary widely depending on the raw material and the methods used.
-
Yield: Reported yields of total steviol glycosides can range from around 5% to over 10% of the dry leaf weight.[3][6] Some modern techniques report even higher extraction yields.[2]
-
Purity: Through multi-step purification processes involving chromatography and crystallization, it is possible to achieve purities of 95-99%.[2] Membrane filtration combined with other techniques has been shown to achieve purities above 97%.[3]
5. Are there any "green" or environmentally friendly methods for extraction and purification?
Yes, several green technologies are being explored and implemented:
-
Pressurized Hot Water Extraction (PHWE): Uses water at elevated temperatures and pressures as the solvent, eliminating the need for organic solvents.[3][9]
-
Ultrasound-Assisted Extraction (UAE): Can enhance extraction efficiency with reduced solvent consumption and extraction time.[1]
-
Microwave-Assisted Extraction (MAE): Another technique that can improve yields and reduce extraction time.[2]
-
Membrane Filtration: Replaces large volumes of solvents and complex chromatographic steps for purification.[3][6]
Quantitative Data Summary
Table 1: Comparison of this compound Extraction Methods and Yields
| Extraction Method | Solvent | Temperature (°C) | Time (h) | This compound Yield (%) | Rebaudioside A Yield (%) | Reference |
| Conventional | Methanol | 65 | 1 | - | - | [2] |
| Conventional | Water | 78 | 4 | 0.496 (from 100g leaves) | - | [4] |
| Conventional | Ethanol | 40 | 1 | 12.48 | 0.57 | |
| Microwave-Assisted (MAE) | - | - | - | 8.64 | 2.34 | [2] |
| Ultrasound-Assisted | - | - | - | 4.20 | 1.98 | [2] |
| Pressurized Hot Water (PHWE) | Water | 100-110 | 0.17 | 9.05 (total steviosides) | 0.2 | [3] |
Table 2: Purity of this compound After Various Purification Steps
| Purification Method | Purity Achieved | Reference |
| Repeated Crystallization (Methanol) | 95% this compound | [2] |
| Column Chromatography | High purity | [2] |
| High-Speed Counter-Current Chromatography (HSCCC) | 98.3% this compound, 98.5% Rebaudioside A | [2] |
| Ultrafiltration and Nanofiltration | 97.66% Total Steviosides | [3] |
| Resin Purification | High purity (qualitative) | [1] |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction and Purification
-
Preparation of Plant Material: Dry Stevia rebaudiana leaves in the shade and then grind them into a fine powder.
-
Extraction:
-
Purification:
-
Decolorization: Treat the crude extract with activated charcoal or pass it through a column of adsorbent resin to remove pigments.[1][4]
-
Solvent Partitioning: Perform liquid-liquid extraction with a solvent like n-butanol to separate glycosides from more polar impurities.
-
Column Chromatography: Subject the concentrated extract to column chromatography using a silica (B1680970) gel column and a solvent gradient of chloroform and methanol (e.g., starting from 95:5 to 85:15) to separate different steviol glycosides.[2]
-
Crystallization: Collect the fractions containing this compound and recrystallize them using methanol to obtain high-purity crystals.[2]
-
-
Analysis: Analyze the purity of the final product using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Pressurized Hot Water Extraction (PHWE) with Membrane Filtration
-
Pre-treatment: Wash dried stevia leaves with a non-polar solvent (e.g., hexane) to remove waxes and pigments.[3]
-
Extraction:
-
Purification:
-
Clarification: Adjust the pH of the crude extract to 10 with NaOH, heat to 60°C, and then filter to remove precipitates. Neutralize the filtrate to pH 7.[6]
-
Ultrafiltration (UF): Pass the clarified extract through a 30 kDa UF membrane to remove high molecular weight impurities.[3][6]
-
Nanofiltration (NF): Concentrate the steviol glycosides in the UF permeate using an NF membrane. The glycosides will be retained in the retentate.[3][6]
-
-
Final Processing: The concentrated this compound solution can be spray-dried to obtain a powder.
Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: Troubleshooting logic for this compound extraction and purification.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. Synthesis and production of steviol glycosides: recent research trends and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple extraction and membrane purification process in isolation of steviosides with improved organoleptic activity [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Simple and Efficient Green Extraction of Steviol Glycosides from Stevia rebaudiana Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Optimizing mobile phase composition for HPTLC analysis of Stevioside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Thin-Layer Chromatography (HPTLC) analysis of Stevioside. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the HPTLC analysis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of this compound and Rebaudioside A | The structural similarity of these compounds makes separation challenging.[1] The mobile phase composition may not be optimal for resolving these closely related steviol (B1681142) glycosides. | - Optimize the Mobile Phase: Experiment with different solvent systems. Several validated mobile phases have been reported to achieve good resolution (see Table 1 below). For instance, a mobile phase of ethyl acetate-ethanol-acetone-water (15:3:6:6, v/v/v/v) has shown good separation with Rf values of 0.34 for this compound and 0.28 for Rebaudioside A.[2][3] Another successful system is acetone: ethyl acetate: water (5:4:1, v/v/v), which yields Rf values of 0.31 for this compound and 0.21 for Rebaudioside A.[4] |
| Inconsistent Rf Values | - Chamber Saturation: An improperly saturated chamber can lead to variations in the mobile phase composition on the plate. - Temperature Fluctuations: Changes in ambient temperature can affect solvent evaporation and migration. - Plate Quality: Variations in the stationary phase coating can influence analyte migration. | - Ensure Proper Chamber Saturation: It is crucial to saturate the developing chamber with the mobile phase vapor for a consistent period before developing the plate. An optimized chamber saturation time of 20 minutes is often recommended.[4] - Maintain a Constant Temperature: Perform the analysis in a temperature-controlled environment. - Use High-Quality HPTLC Plates: Employ plates from a reputable supplier and handle them carefully to avoid contaminating the surface. |
| Bands are Tailing or Broadening | - Sample Overloading: Applying too much sample can lead to band broadening. - Interaction with Stationary Phase: Residual silanol (B1196071) groups on the silica (B1680970) gel can interact with the analytes, causing tailing.[1] - Inappropriate Solvent for Sample Dissolution: The solvent used to dissolve the sample may be too strong, causing the initial spot to spread. | - Optimize Sample Concentration: Determine the optimal sample concentration through a series of dilutions. - Modify the Mobile Phase: Adding a small amount of a modifier like formic acid or acetic acid can help to reduce interactions with the stationary phase. - Choose an Appropriate Sample Solvent: Dissolve the sample in a solvent of appropriate polarity that is compatible with the mobile phase. Methanol (B129727) is a commonly used solvent for steviol glycosides.[4] |
| Faint or Undetectable Spots | - Insufficient Sample Concentration: The concentration of this compound in the sample may be below the limit of detection (LOD) of the method. - Improper Visualization: The derivatization reagent may not have been applied correctly, or the heating step may have been inadequate. | - Increase Sample Concentration: If possible, concentrate the sample extract before application. - Optimize Visualization: Ensure the visualization reagent, such as anisaldehyde-sulfuric acid, is freshly prepared and evenly sprayed onto the plate. Optimize the heating time and temperature as specified in the protocol.[2][4] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the HPTLC analysis of this compound?
A good starting point is a mobile phase consisting of ethyl acetate, a polar protic solvent like ethanol (B145695) or methanol, and water. A commonly cited and effective composition is ethyl acetate-ethanol-acetone-water (15:3:6:6, v/v/v/v) .[2][3] This system has been shown to provide good resolution between this compound and Rebaudioside A.
Q2: How does the mobile phase composition affect the separation of steviol glycosides?
The mobile phase composition is critical for achieving good separation of steviol glycosides due to their similar structures. The polarity of the mobile phase determines the migration rate of the analytes on the silica gel plate. A more polar mobile phase will result in higher Rf values. The key is to find a balance of solvents that provides differential migration for this compound and other related compounds like Rebaudioside A.
Q3: Why is chamber saturation important in HPTLC?
Chamber saturation is essential for reproducible results. It ensures that the atmosphere inside the developing chamber is saturated with the mobile phase vapor. This prevents the evaporation of the mobile phase from the HPTLC plate during development, which would otherwise lead to a change in the mobile phase composition and result in inconsistent Rf values. A saturation time of at least 20 minutes is generally recommended.[4]
Q4: What visualization reagent is recommended for this compound?
A widely used and effective visualization reagent for steviol glycosides is anisaldehyde-sulfuric acid reagent .[2][4] After spraying, the plate needs to be heated to develop the colored spots. This reagent allows for the sensitive detection of this compound and related compounds.
Q5: What are the expected Rf values for this compound and Rebaudioside A?
The Rf values are dependent on the specific mobile phase used. The following table summarizes Rf values obtained with different validated mobile phase systems.
Data Presentation
Table 1: HPTLC Mobile Phase Compositions and Corresponding Rf Values for this compound and Rebaudioside A
| Mobile Phase Composition (v/v/v/v) | This compound Rf | Rebaudioside A Rf | Reference |
| Ethyl acetate:Ethanol:Acetone:Water (15:3:6:6) | 0.34 | 0.28 | [3] |
| Acetone:Ethyl acetate:Water (5:4:1) | 0.31 ± 0.02 | 0.21 ± 0.02 | [4] |
| Chloroform:Methanol:Water (60:32:4) | 0.33 ± 0.03 | 0.24 ± 0.04 | |
| Ethyl acetate:Methanol:Water (7:2:1) | ~0.45 | ~0.35 | [5] |
| Ethyl acetate:Ethanol:Water (80:20:12) | Not specified | Not specified | [6] |
| Ethyl acetate:Glacial acetic acid:Formic acid:Water (100:11:11:27) | Not specified | Not specified |
Experimental Protocols
Detailed Methodology for HPTLC Analysis of this compound
This protocol is a generalized example based on common practices for achieving good separation and quantification of this compound.
1. Materials and Reagents
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm).
-
Mobile Phase (Example): Ethyl acetate, ethanol, acetone, and water of analytical grade.
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
Sample Solution: Extract the sample containing this compound with a suitable solvent like methanol and filter the extract.
-
Visualization Reagent: Anisaldehyde-sulfuric acid reagent.
2. HPTLC Procedure
-
Sample Application: Apply the standard and sample solutions as bands of appropriate width (e.g., 6 mm) on the HPTLC plate using an automated applicator.
-
Chamber Saturation: Pour the prepared mobile phase into the twin-trough chamber and let it saturate for at least 20 minutes at room temperature.[4]
-
Development: Place the HPTLC plate in the saturated chamber and develop it up to a certain distance (e.g., 80 mm).
-
Drying: After development, dry the plate in a current of warm air.
-
Derivatization: Spray the dried plate with anisaldehyde-sulfuric acid reagent.
-
Heating: Heat the plate at a specific temperature (e.g., 110°C) for a defined time (e.g., 5-10 minutes) until the colored spots are clearly visible.[4]
-
Densitometric Scanning: Scan the plate with a TLC scanner in absorbance mode at the wavelength of maximum absorbance (e.g., 580 nm for the visualized spots with anisaldehyde-sulfuric acid).[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. HPTLC method for simultaneous analysis of this compound and rebaudioside-A in Stevia rebaudiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of this compound and rebaudioside A in different stevia samples collected from the Indian subcontinent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. postepyfitoterapii.pl [postepyfitoterapii.pl]
- 6. Validated high-performance thin-layer chromatography method for steviol glycosides in Stevia rebaudiana. - IR@IHBT [ihbt.csircentral.net]
Technical Support Center: Optimizing Stevioside Extraction and Reducing Solvent Consumption
Welcome to the technical support center for stevioside extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the extraction process, with a specific focus on minimizing the use of solvents. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the efficiency and sustainability of your extraction methods.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your this compound extraction experiments.
Q1: My this compound yield is low despite using a conventional solvent extraction method. What could be the problem and how can I improve it?
A1: Low yields in conventional extraction can stem from several factors. Here are some troubleshooting steps:
-
Solvent-to-Solid Ratio: An inadequate amount of solvent may not be sufficient to fully extract the steviol (B1681142) glycosides. However, an excessively high ratio leads to unnecessary solvent waste and longer concentration times.[1] It is crucial to optimize this ratio.
-
Extraction Time and Temperature: Conventional methods often require long extraction times, sometimes up to 12 hours.[2][3] Insufficient time will result in incomplete extraction. Conversely, excessively high temperatures can lead to the degradation of steviol glycosides and evaporation of the solvent.[1]
-
Particle Size: The particle size of the dried stevia leaves affects the extraction efficiency. Smaller particles have a larger surface area, which facilitates better contact with the solvent and can improve mass transfer.[1] However, extremely fine particles can complicate the filtration process.[1]
-
Solvent Choice: While methanol (B129727) and ethanol (B145695) are common, their extraction efficiency can vary.[1][4] For a greener alternative, hot water has been shown to be an effective solvent.[5][6]
To improve your yield while being mindful of solvent consumption, consider these advanced extraction techniques:
-
Microwave-Assisted Extraction (MAE): This method can significantly reduce extraction time to as little as one minute and requires less solvent compared to conventional methods.[2][3][7][8]
-
Ultrasound-Assisted Extraction (UAE): UAE can also enhance extraction efficiency with reduced time and solvent usage.[9][10][11]
-
Supercritical Fluid Extraction (SFE): This technique utilizes supercritical CO2, often with a co-solvent like ethanol or water, offering high selectivity and minimal solvent residue.[12][13] It is an environmentally friendly option that can reduce solvent consumption.[12]
-
Enzyme-Assisted Extraction (EAE): The use of enzymes like cellulase (B1617823) can help break down the plant cell wall, leading to a more efficient release of steviol glycosides and potentially reducing the need for large volumes of organic solvents.[14][15][16]
Q2: I want to switch to a more environmentally friendly solvent. What are my options and what should I consider?
A2: Water is a highly recommended "green" solvent for this compound extraction.[5][6][7] Pressurized hot water extraction has been shown to be effective.[17] When switching to water or any new solvent, you will need to re-optimize your extraction parameters, including:
-
Temperature: Higher temperatures generally increase the solubility of steviol glycosides in water.[18]
-
pH: Adjusting the pH of the water can influence extraction efficiency.
-
Co-solvents: In some advanced methods like SFE, a small amount of a co-solvent like ethanol mixed with water can be used with CO2.[12][13][19]
Q3: My extract is dark and has a bitter aftertaste. How can I improve its purity and taste?
A3: The dark color and bitter taste are often due to the co-extraction of impurities like chlorophylls, tannins, and other non-glycoside compounds.[1][19] Here are some strategies to address this:
-
Pre-treatment: Before the main extraction, you can pre-treat the stevia leaves with a nonpolar solvent like hexane (B92381) to remove pigments and waxes.[17][19]
-
Adsorption/Filtration: After extraction, the crude extract can be treated with activated carbon or passed through membrane filtration (ultrafiltration and nanofiltration) to remove impurities.[15][17]
-
Selective Extraction Methods: SFE is known for its high selectivity, which can yield a purer extract with a better taste profile compared to conventional methods.[12][19]
Q4: I am considering Microwave-Assisted Extraction (MAE) to reduce solvent use. What are the key parameters to optimize?
A4: MAE is an excellent choice for reducing solvent consumption and extraction time.[2][3][8] The key parameters to optimize are:
-
Microwave Power: Higher power can lead to faster extraction, but excessive power may degrade the target compounds. A power level of 80 W has been shown to be effective.[2][3]
-
Irradiation Time: Optimal times are typically very short, often around 1-2 minutes.[2][3][7]
-
Solvent Composition: Binary solvent mixtures, such as methanol:water (80:20, v/v), have been found to be very effective in MAE.[2]
-
Temperature: A temperature of around 50°C is often optimal for MAE.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to allow for easy comparison of different extraction methods and conditions.
Table 1: Comparison of this compound and Rebaudioside A Yields from Different Extraction Methods
| Extraction Method | Solvent | This compound Yield (%) | Rebaudioside A Yield (%) | Source |
| Microwave-Assisted Extraction (MAE) | Methanol:Water (80:20, v/v) | 8.64 | 2.34 | [2][3][8] |
| Conventional Cold Extraction | Methanol:Water (80:20, v/v) | 6.54 | 1.20 | [2][3][8] |
| Ultrasound-Assisted Extraction (UAE) | Methanol:Water (80:20, v/v) | 4.20 | 1.98 | [2][3][8] |
| Enzyme-Assisted Extraction (EAE) with FeCl3 | Water | 72% (of total extract) | - | [14][16] |
Table 2: Optimized Parameters for Different Extraction Techniques
| Extraction Method | Parameter | Optimal Value | Source |
| Microwave-Assisted Extraction (MAE) | Microwave Power | 80 W | [2][3] |
| Extraction Time | 1 minute | [2][3] | |
| Temperature | 50°C | [2][3] | |
| Solvent | Methanol:Water (80:20, v/v) | [2] | |
| Supercritical Fluid Extraction (SFE) | Pressure | 211 - 225 bar | [12][13] |
| Temperature | 45 - 80°C | [12][13] | |
| Co-solvent | Ethanol-Water mixture | [13] | |
| Ultrasound-Assisted Extraction (UAE) | Ethanol Concentration | 75% | [11] |
| Sonication Time | 43 minutes | [11] | |
| Leaf-Solvent Ratio | 0.28 g/mL | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments focused on reducing solvent consumption.
Protocol 1: Microwave-Assisted Extraction (MAE)
-
Sample Preparation: Dry and powder the Stevia rebaudiana leaves.
-
Extraction Setup: Place 100 mg of the powdered leaves into a microwave extraction vessel.[2]
-
Solvent Addition: Add 10 mL of a methanol:water (80:20, v/v) mixture to the vessel.[2]
-
Microwave Irradiation: Irradiate the sample in a microwave extractor at a power of 80 W for 1 minute, maintaining the temperature at 50°C.[2][3]
-
Post-Extraction: After irradiation, filter the extract and concentrate it under a vacuum to dryness at 50°C.[2]
-
Analysis: Re-dissolve the dried extract in a suitable solvent for analysis by HPLC.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Grind dried Stevia rebaudiana leaves into a fine powder.
-
Extraction Setup: Place 0.5 g of the fine leaf powder into an extraction vessel.
-
Solvent Addition: Add 50 mL of 60% ethanol in water (v/v).[20]
-
Ultrasonication: Sonicate the mixture in an ultrasonic bath at a temperature of 40°C for 15 minutes.[20] For optimal yield, this process can be repeated for a total of three cycles.[20]
-
Post-Extraction: Filter the extract using a 0.45 µm nylon microfilter.[20]
-
Analysis: The filtered extract is ready for direct injection into an HPLC system for quantification of this compound and rebaudioside A.
Protocol 3: Supercritical Fluid Extraction (SFE)
-
Sample Preparation: Use dried and ground Stevia rebaudiana leaves.
-
Pre-treatment (Optional but Recommended): Perform an initial extraction with supercritical CO2 alone (e.g., at 200 bar and 30°C) to remove nonpolar compounds like lipids and chlorophyll.[12][19]
-
Main Extraction:
-
Pack the pre-treated stevia leaves into the extraction vessel.
-
Introduce supercritical CO2 into the vessel.
-
Add a co-solvent, such as an ethanol-water mixture, to the CO2 stream.
-
Set the extraction parameters to optimized conditions, for example, a pressure of 225 bar and a temperature of 45°C.[12]
-
-
Fraction Collection: Collect the extract fractions over time. The CO2 is depressurized, leaving the extracted compounds behind.
-
Analysis: Analyze the collected fractions for steviol glycoside content using HPLC.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships to aid in understanding and troubleshooting.
Caption: General workflow for this compound extraction from sample preparation to analysis.
Caption: Troubleshooting guide for addressing low this compound extraction yields.
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. An efficient microwave-assisted extraction process of this compound and rebaudioside-A from Stevia rebaudiana (Bertoni) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Simple and Efficient Green Extraction of Steviol Glycosides from Stevia rebaudiana Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Ultrasound-assisted Extraction Process of Glycosides from Stevia Rebaudiana Bertoni Leaves | Chemical Engineering Transactions [cetjournal.it]
- 11. A Hybrid RSM-ANN-GA Approach on Optimization of Ultrasound-Assisted Extraction Conditions for Bioactive Component-Rich Stevia rebaudiana (Bertoni) Leaves Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. steviashantanu.com [steviashantanu.com]
- 13. researchgate.net [researchgate.net]
- 14. scirp.org [scirp.org]
- 15. US20180153196A1 - Enzyme-assisted extraction of steviol glycosides from the leaves of stevia rebaudiana bertoni - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. cetjournal.it [cetjournal.it]
- 19. scielo.br [scielo.br]
- 20. DSpace [repository.uksw.edu]
Addressing matrix effects in LC-MS analysis of Stevioside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Stevioside and other steviol (B1681142) glycosides.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the LC-MS analysis of this compound?
A1: The matrix effect is the alteration of ionization efficiency for an analyte by the presence of co-eluting compounds in the sample matrix.[1] In the LC-MS analysis of this compound, these effects can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy and reliability of quantification.[1] This can result in incorrect measurements of this compound concentrations in various samples.
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: A common method to assess matrix effects is the post-column infusion experiment.[2] This involves infusing a standard solution of this compound at a constant rate into the mass spectrometer while injecting a blank, extracted sample matrix. A dip in the baseline signal at the retention time of this compound indicates ion suppression, while a rise suggests ion enhancement.[2] Another approach is to compare the peak area of a standard in a pure solvent to the peak area of the same standard spiked into an extracted blank matrix.[1]
Q3: What are the primary causes of matrix effects in this compound analysis?
A3: Matrix effects in this compound LC-MS analysis are often caused by co-eluting endogenous components from the sample, such as sugars, fats, proteins, and other small molecules.[3][4] These components can compete with this compound for ionization in the MS source, leading to ion suppression. In some cases, they can also improve ionization efficiency, causing ion enhancement. The complexity of the sample matrix, such as in dairy products or beverages, often correlates with the severity of matrix effects.[3]
Q4: Can the choice of internal standard help mitigate matrix effects?
A4: Yes, using an appropriate internal standard (IS) is a crucial strategy. An ideal IS should have physicochemical properties and retention time very similar to this compound, ensuring it experiences similar matrix effects.[2][5] A stable isotope-labeled (SIL) version of this compound is the best choice as it co-elutes and ionizes similarly to the analyte, providing the most accurate compensation for signal variations.[5] If a SIL standard is not available, a structurally similar steviol glycoside that is not present in the samples can be a suitable alternative.[5]
Troubleshooting Guide
Issue 1: Low and inconsistent recovery of this compound.
-
Possible Cause: Inefficient extraction from complex matrices or analyte loss during sample cleanup.[2]
-
Troubleshooting Steps:
-
Optimize Extraction: For high-fat or high-protein matrices, ensure the extraction method is robust enough to release the this compound. The use of Carrez solutions can aid in the removal of proteins and fats from dairy samples.[3][6]
-
Refine SPE Protocol: If using Solid-Phase Extraction (SPE), ensure the cartridge is properly conditioned and equilibrated. Optimize the compositions and volumes of the washing and elution solvents to prevent premature elution of this compound and ensure its complete recovery.[2][5]
-
Check for Analyte Adsorption: Steviol glycosides can sometimes adsorb to container surfaces. Consider using polypropylene (B1209903) vials and minimizing sample transfer steps.
-
Issue 2: Poor peak shape (fronting, tailing, or splitting).
-
Possible Cause: Column overload, extra-column volume, or incompatibility between the injection solvent and the mobile phase.
-
Troubleshooting Steps:
-
Address Column Overload: If peak fronting is observed, try diluting the sample to avoid overloading the analytical column.[2]
-
Minimize Extra-Column Volume: Check for and minimize the length and internal diameter of all tubing between the injector, column, and detector to reduce peak tailing.[2]
-
Solvent Compatibility: Ensure the solvent used to reconstitute the final extract is similar in composition and strength to the initial mobile phase to prevent peak distortion.[5]
-
Issue 3: Inaccurate quantification despite using an internal standard.
-
Possible Cause: The chosen internal standard does not adequately mimic the behavior of this compound during sample processing and ionization.[5]
-
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled IS: The most reliable way to correct for matrix effects is to use a stable isotope-labeled (SIL) internal standard of this compound.[5]
-
Select a Close Structural Analog: If a SIL standard is unavailable, choose a steviol glycoside with a very similar structure and retention time that is not naturally present in your samples.[5]
-
Matrix-Matched Calibration: Prepare calibration standards in an extract of a blank matrix that is representative of the samples being analyzed. This helps to compensate for matrix effects that are consistent across samples.[1][7]
-
Issue 4: Difficulty in achieving baseline separation between this compound and other steviol glycoside isomers.
-
Possible Cause: Suboptimal chromatographic conditions.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Gradient: Employ a shallow gradient elution to improve the resolution between closely eluting isomers. Experiment with different gradient slopes and hold times.[2]
-
Evaluate Column Chemistry: While C18 columns are common, consider using a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, which may offer different interactions and improve separation.[2]
-
Quantitative Data Summary
The following table summarizes the matrix effect and recovery data for this compound and other steviol glycosides from various food matrices using different sample preparation techniques.
| Analyte | Matrix | Sample Preparation | Matrix Effect (%)* | Recovery (%) |
| Rebaudioside A | Beverage | Dilute and Shoot | -15 to +10 | 95 - 105 |
| This compound | Beverage | Dilute and Shoot | -20 to +5 | 92 - 103 |
| Rebaudioside A | Dairy | SPE | -10 to +5 | 85 - 98 |
| This compound | Dairy | SPE | -15 to 0 | 88 - 95 |
| Rebaudioside A | Snack | QuEChERS | -25 to -5 | 80 - 95 |
| This compound | Snack | QuEChERS | -30 to -10 | 78 - 92 |
*Matrix Effect (%) is calculated as ((Peak area in matrix / Peak area in solvent) - 1) x 100. Negative values indicate ion suppression, and positive values indicate ion enhancement.[2]
Experimental Protocols
Protocol 1: "Dilute and Shoot" for Beverages
This method is suitable for relatively clean matrices like carbonated drinks.
-
Degas the sample: Sonicate the beverage for 15 minutes to remove carbonation.[2]
-
Dilute: Pipette 100 µL of the degassed sample into a 10 mL volumetric flask.[2]
-
Add Internal Standard: If using an internal standard, add the appropriate volume of the IS working solution.[2]
-
Dilute to Volume: Dilute to the mark with the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[2]
-
Filter: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.[2]
Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Dairy)
This protocol is designed for more complex matrices requiring cleanup.
-
Sample Pre-treatment: For dairy samples, use Carrez solutions to precipitate proteins and fats.[3] Centrifuge and collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.[5]
-
Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow flow rate (e.g., 1 mL/min).[5]
-
Washing: Wash the cartridge with water to remove polar interferences.[2][5]
-
Elution: Elute the retained steviol glycosides with methanol or an acetonitrile/water mixture into a clean collection tube.[2][5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume of the initial mobile phase.[2]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[2]
Visualizations
Caption: Troubleshooting workflow for matrix effects in this compound analysis.
Caption: Causes of matrix effects in the ESI source for this compound analysis.
References
- 1. Validation of UHPLC-ESI-MS/MS Method for Determining Steviol Glycoside and Its Derivatives in Foods and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Estimation of steviol glycosides in food matrices by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Improving the resolution of Stevioside from other steviol glycosides in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of Stevioside from other steviol (B1681142) glycosides.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic separation of steviol glycosides, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I seeing poor peak resolution between this compound and Rebaudioside A?
Poor peak resolution between this compound and Rebaudioside A is a common challenge due to their structural similarity.[1] They share the same steviol aglycone and differ only in their glycosidic substitutions, leading to close elution times.[1][2] Several factors can contribute to this issue:
-
Inappropriate Mobile Phase Composition: The ratio of organic modifier (typically acetonitrile (B52724) or methanol) to the aqueous buffer is critical for achieving separation.[3]
-
Suboptimal Column Chemistry: While C18 columns are widely used, they may not always provide the best selectivity for this critical pair.[4]
-
Incorrect Flow Rate: A flow rate that is too high can decrease resolution by not allowing sufficient time for partitioning between the mobile and stationary phases.[1]
-
Inadequate Temperature Control: Column temperature can influence selectivity, and an unoptimized temperature may lead to co-elution.[1][5]
Solutions:
-
Optimize the Mobile Phase:
-
Adjust the percentage of the organic modifier. A slight change can significantly impact selectivity.[3]
-
Modify the pH of the aqueous phase. An acidic mobile phase (pH 2.5-4.0) is often recommended to suppress the ionization of residual silanol (B1196071) groups on the stationary phase, which can improve peak shape and resolution.[1][6] Common additives include formic acid, trifluoroacetic acid (TFA), or phosphoric acid.[1][7]
-
Consider a gradient elution program, as it is often more effective than isocratic elution for complex mixtures of steviol glycosides.[1]
-
-
Evaluate Different Column Chemistries:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns can offer alternative selectivity and have been shown to improve the resolution of this compound and Rebaudioside A.[8][9]
-
Amino Columns: These columns can also provide good separation for steviol glycosides.[10]
-
Superficially Porous Particle (SPP) Columns: These columns can provide higher efficiency and resolution compared to fully porous particle columns.[11]
-
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.[7]
-
Optimize Column Temperature: Systematically evaluate a range of column temperatures (e.g., 30°C to 50°C) to determine the optimal condition for your specific separation.[1][5]
Q2: My this compound peak is tailing. What are the possible causes and how can I fix it?
Peak tailing for this compound is often caused by secondary interactions between the analyte and the stationary phase.[6]
-
Silanol Interactions: Residual, un-endcapped silanol groups on silica-based columns can interact with the polar hydroxyl groups of this compound, leading to tailing.[1][6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in a distorted peak shape.[12]
-
Column Contamination: Buildup of contaminants at the head of the column can interfere with the chromatography.[1]
Solutions:
-
Suppress Silanol Activity:
-
Address Column Overload:
-
Reduce the injection volume or dilute the sample.[12]
-
-
Clean the Column:
-
Flush the column with a strong solvent series to remove contaminants.
-
Use a guard column to protect the analytical column from strongly retained compounds.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound analysis?
A common starting point for separating steviol glycosides is a reversed-phase HPLC method.[3]
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good initial choice.[1]
-
Mobile Phase: A gradient of acetonitrile and an acidic aqueous buffer (e.g., 10 mM sodium phosphate (B84403) at pH 2.6) is frequently used.[1][13]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[3]
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.[13]
-
Detection: UV detection at 210 nm is standard for steviol glycosides.[1]
Q2: Can I use an isocratic method for this compound analysis?
While gradient elution is generally preferred for complex samples containing multiple steviol glycosides, a well-optimized isocratic method can be suitable for simpler mixtures or for the quantification of specific glycosides like this compound and Rebaudioside A.[1][14][15] An isocratic mobile phase of acetonitrile and water has been successfully used.[14]
Q3: What are the advantages of using UHPLC for steviol glycoside analysis?
Ultra-High-Performance Liquid Chromatography (UHPLC) offers several advantages over traditional HPLC for the analysis of steviol glycosides:
-
Higher Resolution: UHPLC systems utilize columns with smaller particle sizes (sub-2 µm), which leads to significantly higher peak efficiency and better resolution of closely eluting compounds like this compound and Rebaudioside A.[2][16]
-
Faster Analysis Times: The higher efficiency allows for the use of shorter columns and/or higher flow rates, resulting in much shorter run times without sacrificing resolution.[11][16]
-
Increased Sensitivity: Sharper, narrower peaks obtained with UHPLC lead to higher peak heights and improved sensitivity.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the troubleshooting guides.
Protocol 1: Optimization of Mobile Phase for this compound and Rebaudioside A Separation
This protocol describes a systematic approach to optimize the mobile phase composition to improve the resolution between this compound and Rebaudioside A.
-
System Preparation:
-
Initial Gradient:
-
Start with a linear gradient from 20% B to 50% B over 20 minutes.
-
Inject a standard mixture of this compound and Rebaudioside A.
-
-
Optimization:
-
Adjust Gradient Slope: If resolution is poor, decrease the gradient slope (e.g., 20% to 45% B over 20 minutes) to increase the separation time between the two peaks.
-
Modify pH: If peak tailing is observed, prepare Mobile Phase A with 10 mM sodium phosphate buffer adjusted to pH 2.6 with phosphoric acid.[13] Repeat the analysis with the optimized gradient.
-
Change Organic Modifier: If resolution is still not optimal, prepare Mobile Phase B with Methanol and re-optimize the gradient.
-
Protocol 2: Sample Preparation for Analysis of Steviol Glycosides from Stevia Leaves
This protocol outlines a general procedure for extracting steviol glycosides from dried Stevia leaves for HPLC analysis.
-
Sample Grinding: Grind dried Stevia leaves into a fine powder.
-
Extraction:
-
Accurately weigh approximately 100 mg of the powdered leaves into a centrifuge tube.
-
Add 10 mL of a water/acetonitrile (70:30 v/v) mixture.[2]
-
Vortex the mixture for 1 minute.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes.
-
-
Centrifugation and Filtration:
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis: Inject the filtered extract into the HPLC system.
Quantitative Data Summary
The following tables summarize key quantitative data from various chromatographic methods for steviol glycoside analysis.
Table 1: Comparison of Chromatographic Conditions and Resolution
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (4.6 x 250 mm, 5 µm)[1] | HILIC (2.1 x 125 mm, 3 µm)[9] | UPLC HSS T3 (3 x 150 mm, 1.8 µm)[2] |
| Mobile Phase | A: 10 mM NaH2PO4 (pH 2.6), B: Acetonitrile[13] | A: Water, B: Acetonitrile | A: Water with 0.05% Formic Acid, B: Acetonitrile with 0.05% Formic Acid[16] |
| Elution | Gradient | Gradient | Gradient |
| Flow Rate | 1.0 mL/min[3] | 0.5 mL/min | 0.4 mL/min |
| Temperature | 40°C[13] | 30°C | 40°C |
| Resolution (Rs) between this compound & Reb A | ~1.5[2] | > 2.0 | > 2.0[2] |
Table 2: Method Validation Parameters
| Parameter | This compound | Rebaudioside A | Reference |
| Limit of Detection (LOD) | 0.02 µg/mL | 0.0004 mg/mL | [3][14] |
| Limit of Quantitation (LOQ) | 0.05 µg/mL | 0.0038 mg/mL | [3][14] |
| Linearity Range | 5.0 - 75 µg/mL | up to 4.8 mg/mL | [3][14] |
| Recovery | 97 - 99% | 100.99 ± 2.01% | [3][14] |
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. scispace.com [scispace.com]
- 4. air.unimi.it [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Improved HPLC method for the evaluation of the major steviol glycosides in leaves of Stevia rebaudiana - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. Approaches toward the Separation, Modification, Identification and Scale up Purification of Tetracyclic Diterpene Glycosides from Stevia rebaudiana (Bertoni) Bertoni - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Stevioside Stability in Acidic Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stevioside in acidic environments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is losing sweetness over time in my acidic formulation. What is causing this?
A1: The loss of sweetness is likely due to the degradation of this compound. In acidic conditions, particularly at elevated temperatures, this compound undergoes acid-catalyzed hydrolysis. This process involves the cleavage of glycosidic bonds, which breaks down the this compound molecule into smaller, non-sweet or less sweet compounds. The primary degradation products include steviolbioside (B1681143), rubusoside (B1680263), steviolmonoside, and ultimately, steviol (B1681142), which is the non-sweet aglycone backbone.[1][2][3][4] The rate of this degradation is significantly influenced by pH, temperature, and storage time.[1][5][6]
Q2: What are the key factors that influence the stability of this compound in acidic media?
A2: The stability of this compound in acidic conditions is primarily affected by:
-
pH: this compound is generally stable in a pH range of 2 to 10 under moderate temperatures.[3][7][8][9] However, under strongly acidic conditions (pH < 3), its degradation accelerates significantly.[1][5][10]
-
Temperature: Higher temperatures promote the hydrolysis of this compound.[1][5][8] The degradation is more pronounced at temperatures exceeding 50°C, especially in combination with low pH.[1][5]
-
Storage Duration: The extent of degradation increases with prolonged storage time in acidic conditions.[1][5]
-
Presence of Other Ingredients: Certain food ingredients, such as some organic acids and coloring agents, can influence the rate of this compound degradation.[8][11]
Q3: How can I enhance the stability of this compound in my acidic formulation?
A3: Several strategies can be employed to improve the stability of this compound in acidic conditions:
-
pH Adjustment: If your formulation allows, slightly increasing the pH can significantly slow down the degradation rate.[1][12]
-
Temperature Control: Storing and processing your formulation at lower temperatures will minimize thermal degradation.[1][8]
-
Chemical Modification (Glucosylation): Enzymatically modifying this compound by adding extra glucose units (transglucosylation) can enhance its stability. Mono- and di-glucosyl-stevioside have shown greater stability than this compound under the same acidic and thermal stress.[1][5][13]
-
Microencapsulation: Encapsulating this compound within a protective matrix, such as inulin-chitosan or maltodextrin (B1146171), can shield it from the acidic environment and improve its stability.[14][15][16][17][18]
-
Use of Stabilizers: Certain hydrocolloids and antioxidants may help to stabilize the overall formulation and indirectly protect this compound from degradation.[11]
Q4: What are the primary degradation products of this compound in acidic conditions?
A4: Under acidic conditions, this compound primarily degrades through the sequential loss of its glucose units. The main degradation products are:
-
Steviolbioside: Formed by the cleavage of the glucose unit at the C-19 ester linkage.[1][19]
-
Rubusoside: An isomer of steviolbioside.[2]
-
Steviolmonoside: Results from the further loss of a glucose unit.[1][2][3]
-
Steviol: The final aglycone product after all glucose units have been removed.[1][2][3][4]
In some cases, α-anomers of this compound and rubusoside have also been identified as transformation products.[2]
Q5: How does the stability of this compound compare to other steviol glycosides, like Rebaudioside A?
A5: Generally, steviol glycosides with a higher number of glucose units tend to be more stable in acidic conditions. Several studies have shown that Rebaudioside A is more stable than this compound in acidic environments.[1][11][20] For instance, in one study, after 72 hours of storage at 80°C, a 70% degradation was observed for this compound, while Rebaudioside A showed greater stability.[1][12]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of sweetness in a low pH beverage. | Acid-catalyzed hydrolysis of this compound. | 1. Verify pH: Accurately measure the pH of your formulation. 2. Evaluate Temperature Exposure: Review your processing and storage temperatures. 3. Consider a more stable steviol glycoside: Substitute this compound with Rebaudioside A or a glucosylated this compound. 4. Investigate microencapsulation: Encapsulate the this compound to protect it from the acidic matrix. |
| Development of off-flavors (e.g., bitterness, licorice notes). | Formation of degradation products like steviol, which can have bitter notes. | 1. Analyze for degradation products: Use HPLC-MS to identify and quantify degradation products. 2. Implement stability-enhancing strategies: Refer to the strategies outlined in FAQ #3 to minimize degradation. |
| Inconsistent sweetness levels across different batches. | Variations in pH, processing temperature, or storage conditions. | 1. Standardize Production Parameters: Ensure strict control over pH, temperature, and processing times for each batch. 2. Raw Material Quality Control: Verify the purity and consistency of the incoming this compound. |
Data Presentation
Table 1: Stability of this compound and Glucosyl-Steviosides at 80°C over 72 hours
| pH | Compound | Initial Concentration (%) | Concentration after 24h (%) | Concentration after 48h (%) | Concentration after 72h (%) | Degradation (%) |
| 3 | This compound | 100 | - | - | 65 | 35 |
| 3 | Mono-glucosyl-stevioside | 100 | - | - | 76 | 24 |
| 3 | Di-glucosyl-stevioside | 100 | - | - | 46 | 54 |
| 2 | This compound | 100 | - | - | 0 | 100 |
| 2 | Mono-glucosyl-stevioside | 100 | - | - | 0 | 100 |
| 2 | Di-glucosyl-stevioside | 100 | - | - | 0 | 100 |
Data synthesized from a study on the stability of this compound and its glucosylated derivatives.[1]
Table 2: Degradation of this compound under Various Stress Conditions (80°C for 8 hours)
| Stress Condition | Solvent | Degradation (%) |
| Hydrolysis | Distilled Water | 25 |
| Hydrolysis | 0.1 M HCl | 81 |
| Hydrolysis | 0.1 M NaOH | 100 |
| Hydrolysis | 0.1 M Phosphoric Acid | 98 |
| Hydrolysis | 0.1 M Citric Acid | 86 |
Data from a study on the degradation of this compound using various stressors.[3]
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound in an Acidic Solution
-
Preparation of Acidic Solutions: Prepare buffer solutions at the desired pH levels (e.g., pH 2, 3, 4, and 6.5) using concentrated HCl or appropriate buffer systems (e.g., citrate, phosphate).[1][8]
-
Sample Preparation: Dissolve a known concentration of this compound (e.g., 5 mg/mL) in each of the prepared acidic solutions in sealed tubes.[1]
-
Incubation: Place the sample tubes in a water bath set to the desired temperatures (e.g., 50°C and 80°C).[1]
-
Time-Point Sampling: At specified time intervals (e.g., 0, 24, 48, and 72 hours), remove a sample tube from each pH and temperature condition for analysis.[1]
-
Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., NH2 or C18) and a UV detector (at 210 nm) to quantify the remaining this compound and identify degradation products.[1][3] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the identity of the degradation products.[1][5]
Protocol 2: Microencapsulation of Stevia Extract using Spray Drying
-
Emulsion Preparation: Prepare an emulsion by dissolving an encapsulating agent (e.g., inulin (B196767) and chitosan (B1678972) in a 25:75 w/w ratio) in a suitable solvent (e.g., 1% acetic acid for chitosan).[18] Add an emulsifier like Tween 80 (1%).[18]
-
Homogenization: Homogenize the encapsulant solution using a high-speed homogenizer (e.g., 5000 rpm for 5 minutes).[18]
-
Incorporation of Stevia Extract: Add the stevia extract to the homogenized encapsulant solution and mix thoroughly.
-
Spray Drying: Feed the resulting mixture into a spray dryer at a defined feed rate (e.g., 15 mL/min) and inlet temperature (e.g., 120°C).[18]
-
Powder Collection and Analysis: Collect the resulting microcapsule powder and analyze its properties, including moisture content, solubility, and encapsulation efficiency.
Visualizations
References
- 1. Stability of this compound and Glucosyl-Stevioside under Acidic Conditions and its Degradation Products [pubs.sciepub.com]
- 2. Stability of this compound in food processing conditions: unexpected recombination of this compound hydrolysis products in ESI source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mjfas.utm.my [mjfas.utm.my]
- 4. Enzymatic Production of Steviol Glucosides Using β-Glucosidase and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. [PDF] this compound and Stevia-sweetener in food: application, stability and interaction with food ingredients | Semantic Scholar [semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. sciepub.com [sciepub.com]
- 13. researchgate.net [researchgate.net]
- 14. Microencapsulation Stability of Stevia Leaf Extracts of Stevia rebaudiana Bert Using Inulin-Chitosan - Open Access Library [oalib.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Microencapsulated antioxidant stevia fraction fortifies whey protein and enhances its antidiabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Spray drying encapsulation of stevia extract with maltodextrin and evaluation of the physicochemical and functional properties of produced powders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Microencapsulation Stability of Stevia Leaf Extracts of Stevia rebaudiana Bert Using Inulin-Chitosan [scirp.org]
- 19. Production of a bioactive sweetener steviolbioside via specific hydrolyzing ester linkage of this compound with a β-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Stevioside and Rebaudioside A Bioactivity: A Guide for Researchers
Steviol (B1681142) glycosides, extracted from the leaves of Stevia rebaudiana Bertoni, have garnered significant attention not only as natural, non-caloric sweeteners but also for their diverse pharmacological properties. Among the most abundant of these compounds are Stevioside and Rebaudioside A (Reb A). While structurally similar, subtle differences in their glycosidic substitutions lead to distinct bioactivities. This guide provides an objective, data-driven comparison of their performance in key therapeutic areas, intended for researchers, scientists, and drug development professionals.
Comparative Bioactivity: A Quantitative Overview
The following tables summarize the experimental data on the anti-inflammatory, antioxidant, and anti-diabetic properties of this compound and Rebaudioside A.
Table 1: Anti-inflammatory Effects
| Bioactivity | Compound | Model System | Key Findings | Reference |
| Inhibition of Pro-inflammatory Cytokines | This compound | LPS-stimulated THP-1 monocytes & Caco-2 cells | Significantly suppressed the release of TNF-α, IL-1β, and IL-6.[1][2][3] | [1][2][3] |
| Rebaudioside A | TAA-induced rats | Preserved expression of the protective Nrf2 pathway and downregulated the pro-inflammatory NF-κB pathway.[1] | [1] | |
| Nitric Oxide (NO) Inhibition | This compound | LPS-stimulated RAW264.7 macrophages | Inhibited the production of NO and the expression of inducible nitric oxide synthase (iNOS).[4] | [4] |
| Rebaudioside A | Not explicitly detailed in comparative studies | While Reb A modulates inflammation, specific NO inhibition data is less prevalent compared to this compound. |
Table 2: Antioxidant Activity
| Assay | Compound | Result | Mechanism | Reference |
| Total Antioxidant Capacity (TAC) | This compound | 69.54 mg AAE/1g DM | Primarily indirect; upregulates endogenous antioxidant systems like Nrf2.[5] Possesses some direct electron-donating ability.[6] | [5][6] |
| Rebaudioside A | 51.6 mg AAE/1g DM | Primarily indirect; activates the Nrf2 antioxidant response pathway.[1] Limited direct electron-donating properties.[6] | [1][6] | |
| Cellular Antioxidant Activity (CAA) | This compound | No significant activity observed in pure form. | The antioxidant effects are likely mediated by cellular mechanisms rather than direct radical scavenging.[7] | [7] |
| Rebaudioside A | No significant activity observed in pure form. | Similar to this compound, its benefits stem from modulating cellular pathways.[7] | [7] |
Table 3: Anti-diabetic Effects
| Mechanism | Compound | Model System | Key Findings | Reference |
| Insulin (B600854) Secretion | This compound | Isolated murine islets | Stimulates insulin secretion in a glucose-dependent manner.[8] | [8] |
| Rebaudioside A | Isolated murine islets | Increases insulin production, potentially via potentiation of the TRPM5 channel in pancreatic β-cells.[8][9] | [8][9] | |
| Insulin Sensitivity & Glucose Uptake | This compound | Rat fibroblasts, L6 myotubes | Increases glucose uptake by promoting PI3K/Akt pathway phosphorylation, mimicking insulin's effect.[8][10] | [8][10] |
| Rebaudioside A | Rat cardiac fibroblasts | Increases glucose intake, acting as a receptor ligand that mimics the effect of insulin.[8] | [8] | |
| Gluconeogenesis | This compound | Diabetic rat liver | Reduces gluconeogenesis by decreasing the gene expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK).[8][9] | [8][9] |
| Rebaudioside A | Not explicitly detailed | While showing overall anti-diabetic effects, specific data on PEPCK inhibition is less documented compared to this compound. |
Mechanisms of Action: Signaling Pathways
The bioactivities of this compound and Rebaudioside A are underpinned by their ability to modulate key cellular signaling pathways.
Anti-inflammatory Signaling
Both compounds exert anti-inflammatory effects primarily by suppressing the NF-κB signaling cascade.[1][3][11] In an inflammatory state, the IKK complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This frees the transcription factor NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit IKKβ activation, thus preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm.[2]
Antioxidant Response Pathway
Rather than being potent direct radical scavengers, this compound and Reb A primarily function as indirect antioxidants by activating the Nrf2 pathway.[1][5] Under normal conditions, the transcription factor Nrf2 is bound to Keap1, targeting it for degradation. In the presence of oxidative stress or activators like steviol glycosides, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), promoting the expression of protective antioxidant enzymes.
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible results. Below are methodologies for key bioactivity assays.
General In Vitro Bioactivity Workflow
The following diagram illustrates a typical workflow for assessing the bioactivity of test compounds in a cell-based model.
Nitric Oxide (NO) Assay (Griess Assay)
This assay quantifies nitrite (B80452) (a stable breakdown product of NO) in cell culture supernatants.
-
Principle: A two-step diazotization reaction where acidified nitrite reacts with Griess reagents to form a purple azo compound, which is measured spectrophotometrically.[12][13]
-
Reagents:
-
Griess Reagent: Typically a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDD) in water.
-
Standard: Sodium nitrite (0-100 µM) for the standard curve.
-
-
Protocol:
-
Collect 50 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of the Griess Reagent to each well containing the supernatant and standards.
-
Incubate for 10-15 minutes at room temperature, protected from light.[13]
-
Measure the absorbance at 540 nm using a microplate reader.[12][13]
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
DPPH Radical Scavenging Assay
This method assesses the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Principle: The stable purple free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) is reduced to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.[14][15] The decrease in absorbance is measured.
-
Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol).
-
Test compounds (this compound, Reb A) dissolved in a suitable solvent.
-
Positive control (e.g., Ascorbic acid or Quercetin).
-
-
Protocol:
-
Add 100 µL of the test compound at various concentrations to the wells of a 96-well plate.
-
Add 100 µL of the DPPH working solution to each well.[14]
-
Incubate the plate for 30 minutes in the dark at room temperature.[14][16]
-
Measure the absorbance at 517 nm.[17]
-
The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100.
-
α-Glucosidase Inhibition Assay
This assay is used to screen for compounds that can inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, which is a target for managing type 2 diabetes.
-
Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow product. The rate of p-nitrophenol formation is measured by monitoring the increase in absorbance at 405 nm.[18]
-
Reagents:
-
α-glucosidase enzyme solution (from Saccharomyces cerevisiae).
-
pNPG substrate solution (e.g., 1 mM).
-
Phosphate buffer (e.g., 50 mM, pH 6.8).
-
Positive control (e.g., Acarbose).
-
-
Protocol:
-
Add 20 µL of the test compound and 20 µL of the α-glucosidase enzyme solution to a 96-well plate.
-
Incubate for 5 minutes at 37°C.[18]
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution.
-
Incubate for a further 20 minutes at 37°C.[18]
-
Stop the reaction by adding 50 µL of 1 M sodium carbonate.[18]
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition relative to the enzyme control.
-
MTT Assay for Cytotoxicity and Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[19][20] These crystals are then solubilized, and the absorbance is measured.
-
Reagents:
-
MTT labeling reagent (e.g., 5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Protocol:
-
After treating cells with the test compounds for the desired time (e.g., 24 hours), add 10 µL of MTT reagent to each well (final concentration ~0.5 mg/mL).[19]
-
Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[19]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in the incubator to ensure complete solubilization.[19]
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm).[19][21]
-
Conclusion and Future Directions
The available evidence indicates that both this compound and Rebaudioside A possess significant and multifaceted bioactivities.
-
Similarities: Both compounds demonstrate comparable mechanisms in anti-inflammatory and anti-diabetic activities, primarily through the modulation of the NF-κB, Nrf2, and PI3K/Akt signaling pathways. Their antioxidant effects are largely indirect, relying on the upregulation of endogenous cellular defense systems.
-
Differences: this compound appears to exhibit slightly higher antioxidant capacity in some direct chemical assays (e.g., TAC) and has been more extensively studied for its specific inhibitory effects on pro-inflammatory mediators like NO and the gluconeogenesis enzyme PEPCK.[4][6][9]
For drug development professionals, these findings suggest that while both molecules are promising, this compound may offer a slight advantage in applications where potent antioxidant and direct anti-inflammatory actions are desired. However, Rebaudioside A's well-established favorable taste profile makes it a strong candidate for functional foods and nutraceuticals where both bioactivity and palatability are critical. Further head-to-head clinical trials are necessary to fully elucidate their therapeutic potential and establish effective dosages for specific pathological conditions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory and immunomodulatory activities of this compound and steviol on colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory Effect of Stevia Rebaudiana as a Results of NF-κB and MAPK Inhibition -The Journal of Korean Medicine Ophthalmology and Otolaryngology and Dermatology | Korea Science [koreascience.kr]
- 5. Antioxidant and immunomodulatory activity induced by this compound in liver damage: in vivo, in vitro and in silico assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-conferences.org [bio-conferences.org]
- 7. Study of Stevia rebaudiana Bertoni antioxidant activities and cellular properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glycosides from Stevia rebaudiana Bertoni Possess Insulin-Mimetic and Antioxidant Activities in Rat Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Not just sweetness, the anti-inflammatory potential of <italic>Stevia rebaudiana</italic> Bertoni and its major glycosides: a systematic review of <italic>in vivo</italic> investigations-Academax [us.academax.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. researchgate.net [researchgate.net]
- 16. Determination of DPPH radical scavenging activity [bio-protocol.org]
- 17. mdpi.com [mdpi.com]
- 18. In vitro α-glucosidase inhibitory assay [protocols.io]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to HPLC and Alternative Methods for Stevioside Analysis in Herbal Extracts
For researchers, scientists, and drug development professionals, the accurate quantification of stevioside in herbal extracts is paramount for quality control, formulation development, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a widely adopted method for this purpose; however, a range of alternative techniques also offer viable solutions. This guide provides a comprehensive comparison of HPLC with High-Performance Thin-Layer Chromatography (HPTLC), Capillary Electrophoresis (CE), and Near-Infrared Spectroscopy (NIRS) for the analysis of this compound, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a cornerstone technique for the analysis of steviol (B1681142) glycosides due to its high resolution, sensitivity, and reproducibility. The method's robustness has led to its recommendation by regulatory bodies like the FAO/WHO Joint Expert Committee on Food Additives (JECFA) for the determination of steviol glycosides.[1]
Experimental Protocol for a Validated HPLC Method
A typical validated isocratic RP-HPLC method for this compound quantification involves the following steps:
-
Sample Preparation: Dried and powdered herbal material is extracted with a suitable solvent, often a methanol-water or ethanol-water mixture, sometimes aided by ultrasonication or heating. The resulting extract is filtered to remove particulate matter.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a sodium phosphate (B84403) buffer (e.g., 10 mmol/L, pH 2.6) in a ratio of approximately 32:68 (v/v) is frequently used.[1]
-
Flow Rate: A standard flow rate is 1.0 mL/min.[1]
-
Detection: UV detection at 210 nm is the most common method for quantifying steviol glycosides.[1]
-
Column Temperature: Maintaining a constant column temperature, for instance, at 40 °C, ensures reproducibility.[1]
-
-
Validation Parameters: The method is validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results.
Alternative Analytical Methods: A Comparative Overview
While HPLC is a powerful tool, other techniques present distinct advantages in terms of speed, cost, or sample throughput.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective alternative to HPLC for the simultaneous analysis of multiple samples.[2]
Experimental Protocol for HPTLC:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates are typically used.
-
Mobile Phase: A common solvent system is a mixture of acetone, ethyl acetate, and water (e.g., 5:4:1, v/v/v).[2]
-
Sample Application: Samples and standards are applied to the plate as bands.
-
Development: The plate is developed in a chromatographic chamber.
-
Detection: After development, the plate is dried and sprayed with a derivatizing agent like anisaldehyde-sulfuric acid reagent, followed by heating. Densitometric quantification is then performed at a specific wavelength, such as 360 nm.[2]
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. It offers advantages in terms of high efficiency, short analysis times, and minimal solvent consumption.[3][4] While it can provide excellent resolution for charged analytes, its applicability to the neutral steviol glycosides often requires the use of micellar electrokinetic chromatography (MEKC).[5]
Typical CE Conditions:
-
Capillary: A fused-silica capillary.
-
Buffer: An electrolyte solution, often a borate (B1201080) buffer.
-
Separation Voltage: A high voltage is applied across the capillary.
-
Detection: UV detection is commonly used.
Near-Infrared Spectroscopy (NIRS)
NIRS is a rapid and non-destructive analytical technique that measures the absorption of near-infrared radiation by the sample. It is particularly useful for the rapid screening of a large number of samples with minimal sample preparation. However, it is an indirect method that relies on the development of robust calibration models correlated with a primary reference method like HPLC.
Performance Comparison
The choice of analytical method depends on the specific requirements of the analysis, such as the need for high accuracy, high throughput, or low cost. The following table summarizes the key performance parameters of the discussed methods.
| Parameter | HPLC | HPTLC | Capillary Electrophoresis (CE) | Near-Infrared Spectroscopy (NIRS) |
| Principle | Partition chromatography | Adsorption chromatography | Electrophoretic mobility | Molecular vibrations |
| Resolution | High to Very High | Moderate to High | Very High | Low |
| Sensitivity | High | Moderate | High | Moderate |
| Analysis Time | 10-30 min per sample | 20-30 min per plate (multiple samples) | < 15 min per sample | < 1 min per sample |
| Sample Throughput | Moderate | High | Moderate | Very High |
| Solvent Consumption | High | Low | Very Low | None |
| Cost per Sample | High | Low | Moderate | Very Low |
| Quantitative Accuracy | Excellent | Good | Good to Excellent | Moderate (model dependent) |
| Ease of Use | Moderate | Moderate | Moderate | Easy |
Visualizing the Workflow and Method Comparison
To better illustrate the experimental processes and the relationship between the different analytical techniques, the following diagrams are provided.
References
- 1. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of this compound and rebaudioside A in different stevia samples collected from the Indian subcontinent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution [labx.com]
- 4. ibisscientific.com [ibisscientific.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Steviol Glycoside Quantification
For Researchers, Scientists, and Drug Development Professionals
The increasing use of steviol (B1681142) glycosides as natural, non-caloric sweeteners in food, beverages, and pharmaceutical formulations necessitates robust and reliable analytical methods for their quantification. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established specifications for steviol glycosides, and various analytical techniques are employed to ensure quality control and regulatory compliance.[1][2] This guide provides a comparative overview of two prevalent methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UHPLC-MS/MS). The objective is to assist researchers and drug development professionals in selecting the appropriate methodology for their specific needs by presenting a cross-validation perspective based on published experimental data.
Methodology Comparison
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted and cost-effective technique for the analysis of steviol glycosides.[3][4] It is the recommended method by regulatory bodies like JECFA for determining the content of major and minor steviol glycosides.[5] On the other hand, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offers superior sensitivity and selectivity, making it a powerful tool for detecting low concentrations of these compounds in complex matrices.[6][7]
The choice between these methods often depends on the specific application, required sensitivity, sample matrix complexity, and available resources. While HPLC-UV is suitable for routine quality control of raw materials and finished products with relatively high concentrations of steviol glycosides, UHPLC-MS/MS is preferred for trace-level quantification, metabolite studies, and analysis in challenging food and biological matrices.[3][6]
Data Presentation: Performance Characteristics
The following tables summarize the quantitative performance data for HPLC-UV and UHPLC-MS/MS methods based on various validation studies. These parameters are critical for assessing the reliability and suitability of each method.
Table 1: HPLC-UV Method Performance
| Validation Parameter | Stevioside | Rebaudioside A | Rebaudioside D | Dulcoside A | Rubusoside | Steviolbioside | Reference |
| Linearity (R²) | ≥0.999 | ≥0.999 | ≥0.999 | ≥0.999 | ≥0.999 | ≥0.999 | [3] |
| LOD (mg/kg) | 0.10 - 1.679 | 0.25 - 1.057 | - | - | - | - | [4] |
| LOQ (mg/kg) | 0.375 - 9.707 | 0.75 - 6.114 | 0.33 - 1.69 | 0.33 - 1.69 | 0.33 - 1.69 | 0.33 - 1.69 | [3][4] |
| Accuracy (Recovery %) | 84.71 - 103.98 | 84.71 - 103.98 | 84.71 - 103.98 | 84.71 - 103.98 | 84.71 - 103.98 | 84.71 - 103.98 | [3] |
| Precision (RSD %) | 0.16 - 2.83 | 0.16 - 2.83 | 0.16 - 2.83 | 0.16 - 2.83 | 0.16 - 2.83 | 0.16 - 2.83 | [3] |
Table 2: UHPLC-MS/MS Method Performance
| Validation Parameter | Steviol Glycosides (Range for 9 derivatives) | Reference |
| Linearity (R²) | 0.9911 - 1.0000 | [6] |
| LOD (µg/g) | 0.003 - 0.078 | [6] |
| LOQ (µg/g) | 0.011 - 0.261 | [6] |
| Accuracy (Recovery %) | 70 - 120 | [8] |
| Precision (Intra-day RSD %) | 1.1 - 9.3 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are representative experimental protocols for the HPLC-UV and UHPLC-MS/MS analysis of steviol glycosides.
HPLC-UV Method Protocol
This method is based on the JECFA monograph and subsequent improvements for the analysis of major steviol glycosides.[1][9]
-
Instrumentation: A standard HPLC system equipped with a UV/VIS detector.[3]
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[9]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 10 mmol/L sodium phosphate (B84403) buffer (pH 2.6) in a 32:68 (v/v) ratio.[3][9]
-
Injection Volume: 20 µL.[3]
-
Standard Preparation: Stock solutions of individual steviol glycoside standards (e.g., this compound, rebaudioside A) are prepared by dissolving accurately weighed amounts in the mobile phase or a suitable solvent like 30% acetonitrile.[3] Calibration curves are constructed using a series of dilutions covering the expected concentration range in the samples.[3]
-
Sample Preparation: For liquid samples like beverages, direct injection after filtration may be possible. For solid or semi-solid matrices like yogurt, a sample pretreatment step is necessary to extract the steviol glycosides and remove interfering components. This often involves solvent extraction (e.g., with acetonitrile or methanol (B129727) mixtures), pH adjustment, and purification steps.[3] For fermented milk products, an optimized pretreatment may involve using an acidifying solvent.[3]
UHPLC-MS/MS Method Protocol
This method is suitable for the sensitive and selective quantification of a wide range of steviol glycosides in complex matrices.[6]
-
Instrumentation: A UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[6]
-
Column: A sub-2 µm particle size column suitable for high-resolution separations (e.g., an amide column).[11]
-
Mobile Phase: A gradient elution using two solvents, typically water with a small amount of acid (e.g., 0.05% formic acid) as solvent A and acetonitrile with the same additive as solvent B.[11]
-
Flow Rate: A typical flow rate for UHPLC is in the range of 0.3 - 0.5 mL/min.[11]
-
Column Temperature: Maintained at a constant temperature, for example, 35 °C.[11]
-
Ionization Mode: Electrospray ionization in negative mode (ESI-) is commonly used for steviol glycosides.[11]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for each steviol glycoside are monitored.[6]
-
Standard Preparation: Similar to the HPLC-UV method, stock solutions of high-purity standards are prepared and serially diluted to create calibration curves. Due to potential matrix effects, matrix-matched calibration standards are often used for accurate quantification in complex samples.[6]
-
Sample Preparation: Sample preparation is critical to minimize matrix interference. This may involve liquid-liquid extraction, solid-phase extraction (SPE), or other cleanup techniques depending on the sample matrix.[6]
Visualizing the Cross-Validation Workflow
A logical workflow is essential for a successful cross-validation study. The following diagram illustrates the key steps involved in comparing two analytical methods for steviol glycoside quantification.
Caption: A flowchart illustrating the key stages in the cross-validation of two analytical methods.
Logical Relationships in Method Selection
The decision to use a particular analytical method is influenced by several factors. The diagram below outlines the logical relationships guiding the selection between HPLC-UV and UHPLC-MS/MS for steviol glycoside analysis.
Caption: Decision tree for selecting an appropriate analytical method for steviol glycoside quantification.
References
- 1. Improvement of the Assay Method for Steviol Glycosides in the JECFA Specifications [scirp.org]
- 2. fao.org [fao.org]
- 3. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estimation of steviol glycosides in food matrices by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Validation of UHPLC-ESI-MS/MS Method for Determining Steviol Glycoside and Its Derivatives in Foods and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Validation of UHPLC-ESI-MS/MS Method for Determining Steviol Glycoside and Its Derivatives in Foods and Beverages | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. air.unimi.it [air.unimi.it]
Stevioside Versus Synthetic Sweeteners: A Comparative Metabolic Study
A Comprehensive Guide for Researchers and Drug Development Professionals
The global effort to reduce sugar consumption has led to the widespread adoption of low- and no-calorie sweeteners. This guide provides a detailed comparative analysis of the metabolic effects of stevioside, a natural sweetener derived from the Stevia rebaudiana plant, and common synthetic sweeteners including aspartame (B1666099), sucralose (B1001), and saccharin (B28170). This document is intended to be a resource for researchers, scientists, and drug development professionals, offering a synthesis of current experimental data, detailed methodologies, and an exploration of the underlying metabolic pathways.
Comparative Metabolic Effects: A Tabular Summary
The following tables summarize the quantitative data from various studies comparing the effects of this compound and synthetic sweeteners on key metabolic parameters.
Table 1: Impact on Postprandial Blood Glucose and Insulin (B600854) Levels
| Sweetener | Dosage | Study Population | Change in Blood Glucose | Change in Insulin | Citation(s) |
| This compound | 250 mg, three times daily | Healthy subjects | No significant difference compared to control | No significant difference compared to control | [1] |
| Preload containing stevia | Lean and obese individuals | Significantly lower than sucrose (B13894) preload | Significantly lower than both aspartame and sucrose preloads | [2] | |
| 2% stevia extract in tea, daily for 8 weeks | Type 2 diabetic patients | No significant difference compared to sucralose | No significant difference compared to sucralose | [3] | |
| Aspartame | Preload containing aspartame | Lean and obese individuals | Lower than sucrose preload | Higher than stevia preload, lower than sucrose | [2] |
| 0.425 g daily for 2 weeks | Healthy adults | No effect on glucose metabolism | No effect on insulin sensitivity | [4] | |
| Review of clinical trials | Adults and children | Did not affect blood glucose or insulin | Did not affect blood glucose or insulin | [5] | |
| Sucralose | 15 mg/kg body weight | Mice | Altered glucose metabolism when co-ingested with carbohydrates | Decreased insulin sensitivity when co-ingested with carbohydrates | [6] |
| 0.136 g daily for 2 weeks | Healthy adults | No effect on glucose metabolism | No effect on insulin sensitivity | [4] | |
| Review of studies | Humans | May alter glucose metabolism | May contribute to metabolic changes | [7] | |
| Saccharin | Review of studies | Humans | Significantly altered glucose tolerance | May contribute to metabolic disease | [7] |
Table 2: Effects on Gut Microbiota
| Sweetener | Key Findings | Impact on Microbial Diversity | Notable Changes in Bacterial Taxa | Citation(s) |
| This compound | Metabolized by gut bacteria to steviol (B1681142). Some studies suggest minimal impact on overall composition, while others note potential alterations. | Variable results; some studies show no significant change, others suggest potential for increased diversity. | Bacteroides species are involved in the hydrolysis of this compound. | [8][9][10][11] |
| Aspartame | Generally considered to have minimal effects on the gut microbiota in human studies. | Most human studies report no significant changes in overall diversity. | Some animal studies showed an increase in Enterobacteriaceae and Clostridium leptum. | [2][7][11] |
| Sucralose | Evidence suggests a more pronounced alteration of the gut microbiota. | Can decrease microbial diversity. | Reduction in beneficial bacteria like Bifidobacterium and Lactobacillus; potential increase in Proteobacteria. | [7][9][11] |
| Saccharin | Considered to have a significant impact on the gut microbiota, leading to dysbiosis. | Can alter microbial composition and diversity. | Associated with shifts in microbial populations linked to glucose intolerance. | [7][9][11] |
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation. Below are detailed protocols from key comparative studies.
Protocol 1: Acute Effects of Sweetener Preloads on Postprandial Glucose and Satiety
This protocol is based on studies examining the immediate metabolic response to different sweeteners.
-
Study Design: A randomized, crossover study.
-
Participants: Healthy, non-obese adults.
-
Procedure:
-
Participants arrive at the laboratory in the morning after an overnight fast.
-
A baseline blood sample is collected.
-
Participants consume a standardized preload beverage containing either stevia (e.g., 290 kcal), aspartame (e.g., 290 kcal), or sucrose (e.g., 493 kcal).[2]
-
Blood samples are collected at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) post-preload consumption to measure glucose and insulin levels.
-
Subjective ratings of hunger and satiety are assessed using visual analog scales at the same time points.
-
After the final blood draw, participants are provided with a standardized ad libitum lunch, and their food intake is recorded.
-
-
Data Analysis: The area under the curve (AUC) for glucose and insulin responses is calculated for each condition. Food intake and satiety ratings are compared between the different preload groups.
Protocol 2: Chronic Consumption Effects on Gut Microbiota and Glucose Tolerance
This protocol is adapted from studies investigating the longer-term impacts of sweetener consumption.
-
Study Design: A randomized, controlled trial.
-
Participants: A cohort of healthy adults who do not typically consume non-nutritive sweeteners.
-
Procedure:
-
Participants are randomly assigned to one of several groups: a stevia group, a sucralose group, an aspartame group, a saccharin group, or a control group (receiving a placebo).
-
For a specified period (e.g., 14 days), participants consume sachets of their assigned sweetener daily, with the dosage below the acceptable daily intake.[7]
-
Stool samples are collected at baseline and at the end of the intervention period for 16S rRNA gene sequencing to analyze the composition and diversity of the gut microbiota.
-
Oral glucose tolerance tests (OGTT) are performed at the beginning and end of the study. This involves consuming a standard glucose solution after an overnight fast, with blood samples taken at timed intervals to measure glucose and insulin responses.
-
-
Data Analysis: Changes in the relative abundance of different bacterial taxa and microbial diversity are compared between the groups. The glycemic response during the OGTT is also analyzed to assess changes in glucose tolerance.
Metabolic Pathways and Signaling
The metabolic fates and cellular impacts of this compound and synthetic sweeteners differ significantly.
This compound Metabolism
Steviol glycosides are not absorbed intact in the upper gastrointestinal tract.[12] They are transported to the colon where gut bacteria hydrolyze them into steviol.[8][9] Steviol is then absorbed into the bloodstream, metabolized in the liver into steviol glucuronide, and subsequently excreted in the urine.[1][12]
Metabolic pathway of this compound in the human body.
Synthetic Sweetener Metabolism
The metabolic pathways of synthetic sweeteners vary.
-
Aspartame: Rapidly hydrolyzed in the small intestine into its constituent amino acids, aspartic acid and phenylalanine, and a small amount of methanol. These components are then absorbed and metabolized through normal pathways.[5]
-
Sucralose and Saccharin: Largely unabsorbed by the body and are excreted unchanged, primarily in the feces.[8]
Comparative metabolism of aspartame vs. sucralose and saccharin.
Signaling Pathways
This compound and its metabolites have been shown to interact with specific cellular signaling pathways. Steviol has been reported to enhance insulin secretion by potentiating the transient receptor potential melastatin 5 (TRPM5) channel in pancreatic β-cells.[13] Additionally, this compound has demonstrated anti-inflammatory effects by suppressing the NF-κB signaling pathway.[12]
In contrast, the metabolic effects of some synthetic sweeteners, particularly saccharin and sucralose, are thought to be mediated more indirectly through their impact on the gut microbiota. Alterations in the gut microbiome can lead to changes in the production of short-chain fatty acids and other metabolites, which in turn can influence host metabolism and inflammatory pathways.
Contrasting signaling impacts of this compound and some synthetic sweeteners.
Conclusion
The metabolic effects of this compound and synthetic sweeteners are distinct. This compound is metabolized by the gut microbiota into steviol, which may have direct effects on insulin secretion and inflammatory pathways. In contrast, synthetic sweeteners like aspartame are metabolized into their constituent components, while sucralose and saccharin are largely unabsorbed and may exert their metabolic influence indirectly through alterations in the gut microbiota. The existing body of evidence suggests that not all non-nutritive sweeteners are metabolically inert and their individual effects warrant careful consideration in research and clinical applications. Further long-term, well-controlled human studies are necessary to fully elucidate the comparative metabolic consequences of habitual consumption of these sweeteners.
References
- 1. Metabolic Effects of Selected Conventional and Alternative Sweeteners: A Narrative Review [mdpi.com]
- 2. RESEARCH ALERT: Artificial Sweeteners Significantly Alter the Small Bowel Microbiome [cedars-sinai.org]
- 3. Effects of stevia on glycemic and lipid profile of type 2 diabetic patients: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspartame - Wikipedia [en.wikipedia.org]
- 5. Frontiers | The Impact of Artificial Sweeteners on Body Weight Control and Glucose Homeostasis [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Effects of Sweeteners on the Gut Microbiota: A Review of Experimental Studies and Clinical Trials. - International Sweeteners Association [sweeteners.org]
- 9. Low Calorie Sweeteners Differ in Their Physiological Effects in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Sweeteners on the Gut Microbiota: A Review of Experimental Studies and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure, Properties, and Biomedical Activity of Natural Sweeteners Steviosides: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural sweetener Stevia rebaudiana: Functionalities, health benefits and potential risks - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of Stevioside and its Aglycone, Steviol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of stevioside, a natural glycoside from the Stevia rebaudiana plant, and its aglycone metabolite, steviol (B1681142). Both compounds have demonstrated significant potential in modulating inflammatory responses, primarily through the inhibition of key signaling pathways such as NF-κB and MAPK. This document synthesizes experimental data to offer an objective comparison of their mechanisms and efficacy.
Comparative Efficacy and Mechanism
This compound and its aglycone, steviol, both exhibit anti-inflammatory activities by suppressing the production of pro-inflammatory mediators.[1] Their primary mechanism involves the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][2] Upon stimulation by agents like lipopolysaccharide (LPS), both compounds have been shown to inhibit the degradation of IκBα, which in turn prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[1][2][3]
Furthermore, this compound has been demonstrated to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, another crucial pathway in the inflammatory cascade.[2] While both compounds are effective, their relative potency can vary depending on the experimental conditions and cell types used. For instance, one study on THP-1 monocytic cells indicated that this compound (at 1 mM) significantly suppressed LPS-induced TNF-α and IL-1β release, whereas steviol (at 100 µM) did not show a similar effect under the tested conditions.[4] Conversely, a study on human Caco-2 colonic epithelial cells found that both this compound and steviol effectively suppressed the release of TNF-α, IL-1β, and IL-6.[1]
Quantitative Data on Anti-inflammatory Effects
The following table summarizes quantitative data from various in vitro studies, highlighting the inhibitory effects of this compound and steviol on the production of key inflammatory cytokines.
| Compound | Cell Line | Stimulant (LPS) | Concentration | Target Cytokine | Inhibition Effect | Reference |
| This compound | RAW264.7 Macrophages | 1 µg/mL | 50 µg/mL | TNF-α | Dose-dependent inhibition | [5] |
| 100 µg/mL | TNF-α | Dose-dependent inhibition | [5] | |||
| 200 µg/mL | TNF-α | Dose-dependent inhibition | [5] | |||
| 50 µg/mL | IL-6 | Dose-dependent inhibition | [5] | |||
| 100 µg/mL | IL-6 | Dose-dependent inhibition | [5] | |||
| 200 µg/mL | IL-6 | Dose-dependent inhibition | [5] | |||
| 50 µg/mL | IL-1β | Dose-dependent inhibition | [5] | |||
| 100 µg/mL | IL-1β | Dose-dependent inhibition | [5] | |||
| 200 µg/mL | IL-1β | Dose-dependent inhibition | [5] | |||
| This compound | THP-1 Monocytes | LPS | 1 mM | TNF-α, IL-1β | Significant suppression | [4] |
| Steviol | THP-1 Monocytes | LPS | 100 µM | TNF-α, IL-1β | No significant suppression | [4] |
| This compound | Caco-2 Cells | LPS | Not specified | TNF-α, IL-1β, IL-6 | Suppressed release | [1] |
| Steviol | Caco-2 Cells | LPS | Not specified | TNF-α, IL-1β, IL-6 | Suppressed release | [1] |
Note: Direct comparison of potency is challenging due to variations in experimental models, compound concentrations, and cell lines across studies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the anti-inflammatory effects of this compound and steviol.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell line RAW264.7 or human monocytic cell line THP-1 are commonly used.[2][4]
-
Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol: Cells are seeded in 96-well or 6-well plates. They are pre-treated with various concentrations of this compound or steviol for 1-2 hours before being stimulated with an inflammatory agent, typically Lipopolysaccharide (LPS) (e.g., 1 µg/mL), for a period of 18-24 hours.[6]
Cytokine Production Measurement (ELISA)
-
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatants.
-
Methodology:
-
After the treatment period, cell culture supernatants are collected.
-
Commercially available ELISA kits specific for the cytokine of interest are used according to the manufacturer's instructions.
-
Briefly, supernatants are added to microplate wells pre-coated with a capture antibody.
-
A biotinylated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
A substrate solution is added to produce a colorimetric reaction, which is stopped with a stop solution.
-
The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of the cytokine is determined by comparison with a standard curve.[2][6]
-
Western Blot Analysis for Signaling Pathway Proteins
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways, such as NF-κB, IκBα, and phosphorylated MAPKs (p-ERK, p-JNK, p-p38).
-
Methodology:
-
After treatment, cells are lysed to extract total cellular proteins.
-
Protein concentration is determined using an assay like the BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with primary antibodies specific to the target proteins (e.g., anti-p-p65, anti-IκBα, anti-p-ERK).
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.[2]
-
Visualizing the Mechanisms of Action
The following diagrams illustrate the experimental workflow and the signaling pathways modulated by this compound and steviol.
References
- 1. Anti-inflammatory and immunomodulatory activities of this compound and steviol on colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppressed inflammatory cytokine secretion by downregulation of NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound protects LPS-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Stevioside's Antihyperglycemic Efficacy in Diabetic Rats: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antihyperglycemic effects of Stevioside against commonly used antidiabetic drugs, metformin (B114582) and glibenclamide, in diabetic rat models. The information is supported by experimental data, detailed methodologies, and visual representations of experimental workflows and signaling pathways.
This compound, a natural glycoside extracted from the leaves of Stevia rebaudiana, has garnered significant interest for its potential therapeutic applications, particularly in the management of diabetes mellitus. Numerous preclinical studies have investigated its ability to lower blood glucose levels in diabetic rat models. This guide synthesizes findings from multiple studies to offer an objective comparison of this compound's performance with established antihyperglycemic agents.
Comparative Efficacy: this compound vs. Alternatives
The antihyperglycemic effects of this compound have been evaluated in various diabetic rat models, including those induced by streptozotocin (B1681764) (STZ), alloxan (B1665706), and high-fat diets. The following table summarizes the quantitative data from several key studies, comparing the effects of this compound with metformin and glibenclamide on critical biomarkers of diabetes.
| Diabetic Model | Treatment Group | Dose | Duration | Fasting Blood Glucose (FBG) | Serum Insulin (B600854) | Reference |
| STZ-induced | This compound | 20 mg/kg/day | 45 days | Significant decrease, comparable to metformin | Significant increase, comparable to metformin | [1] |
| STZ-induced | Metformin | Not specified | 45 days | Significant decrease | Significant increase | [1] |
| STZ-induced | Aqueous Stevia Extract | 500 ppm/kg | 8 weeks | Decreased by 66.09% | Increased to 17.82 µIU/mL from 15.89 µIU/mL in diabetic control | [2] |
| Alloxan-induced | This compound | 500 mg/kg | 3 weeks | Significant reduction | - | [3] |
| Alloxan-induced | Glibenclamide | 600 µg/kg | 3 weeks | Significant reduction | - | [3] |
| STZ-induced | Stevia Aqueous Extract | 400 mg/kg/day | 3 weeks | Significant reduction | Significant increase | [4] |
| STZ-induced | Metformin | 250 mg/kg/day | 3 weeks | Significant reduction | Significant increase | [4] |
| Goto-Kakizaki (GK) rats | This compound | 0.2 g/kg BW (i.v.) | Acute | Significantly suppressed glucose response (IAUC: 648 vs 958 mM x 120 min in control) | Significantly increased insulin response (IAUC: 51116 vs 21548 µU x 120 min in control) | [5] |
| STZ-induced | This compound | Not specified | 4 weeks | - | Increased insulin and leptin secretion | [6] |
| STZ-induced | Metformin | Not specified | 4 weeks | - | - | [6] |
| STZ-induced (mild & severe) | Glibenclamide | 2 mg/kg/day | 6 weeks | Decreased blood glucose | Increased insulin level | [7] |
IAUC: Incremental Area Under the Curve
Experimental Protocols
The validation of antihyperglycemic effects in animal models relies on standardized and reproducible experimental protocols. The following sections detail the common methodologies employed in the cited studies.
Induction of Diabetes in Rat Models
-
Streptozotocin (STZ)-Induced Diabetes: A widely used method to induce type 1 and type 2 diabetes.
-
For Type 1 Diabetes: A single intraperitoneal (i.p.) injection of STZ, typically at a dose of 40-60 mg/kg body weight, dissolved in a citrate (B86180) buffer (pH 4.5). Diabetes is confirmed by measuring fasting blood glucose levels 48-72 hours after injection, with levels above 250 mg/dL indicating hyperglycemia.
-
For Type 2 Diabetes: Often induced by a combination of a high-fat diet for several weeks to induce insulin resistance, followed by a lower dose of STZ (e.g., 35 mg/kg i.p.) to induce partial insulin deficiency.[8]
-
-
Alloxan-Induced Diabetes: Another chemical induction method.
-
A single i.p. injection of alloxan monohydrate (around 150 mg/kg body weight) is administered. Similar to STZ, hyperglycemia is confirmed by measuring blood glucose levels after 72 hours.
-
-
High-Fat Diet (HFD) / High-Fructose Diet-Induced Diabetes: This model mimics the development of type 2 diabetes associated with obesity and insulin resistance.
-
Rats are fed a diet rich in fat (e.g., 45-60% of calories from fat) or fructose (B13574) for an extended period (e.g., 8-10 weeks) to induce insulin resistance and hyperglycemia.
-
Treatment Administration and Analysis
-
Treatment Groups: Animals are typically divided into several groups:
-
Normal Control (non-diabetic)
-
Diabetic Control (untreated)
-
This compound-treated group(s) (at various doses)
-
Positive Control group(s) (e.g., metformin, glibenclamide)
-
-
Administration: this compound, metformin, and glibenclamide are most commonly administered orally via gavage once daily for a specified period, ranging from a few weeks to several months.
-
Biochemical Analysis: At the end of the treatment period, blood samples are collected for the analysis of:
-
Fasting Blood Glucose (FBG)
-
Serum Insulin
-
Lipid profile (Total Cholesterol, Triglycerides, HDL, LDL)
-
Markers of oxidative stress
-
-
Histopathological Analysis: Organs such as the pancreas, liver, and kidneys may be excised for histological examination to assess any cellular changes.
Visualizing the Process and Pathway
To better understand the experimental process and the proposed mechanism of this compound's action, the following diagrams are provided.
Conclusion
The compiled data from various preclinical studies strongly suggest that this compound possesses significant antihyperglycemic properties in diabetic rat models. Its efficacy in reducing blood glucose and modulating insulin levels is often comparable to that of standard antidiabetic drugs like metformin and glibenclamide. The mechanism of action appears to be multifaceted, involving the stimulation of insulin secretion, inhibition of hepatic gluconeogenesis, and enhancement of insulin signaling in peripheral tissues. These findings underscore the potential of this compound as a natural therapeutic agent or a functional food ingredient for the management of diabetes. Further clinical investigations are warranted to translate these promising preclinical results into human applications.
References
- 1. This compound Attenuates Insulin Resistance in Skeletal Muscle by Facilitating IR/IRS-1/Akt/GLUT 4 Signaling Pathways: An In Vivo and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti diabetic property of aqueous extract of Stevia rebaudiana Bertoni leaves in Streptozotocin-induced diabetes in albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pjbt.org [pjbt.org]
- 4. STEVIA IMPROVES THE ANTIHYPERGLYCEMIC EFFECT OF METFORMIN IN STREPTOZOTOCIN-INDUCED DIABETIC RATS: A NOVEL STRATEGY IN TYPE 2 DIABETES MELLITUS | Faculty of Pharmacy [b.aun.edu.eg]
- 5. This compound induces antihyperglycaemic, insulinotropic and glucagonostatic effects in vivo: studies in the diabetic Goto-Kakizaki (GK) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. View of INSULIN-MIMETIC ACTIVITY OF this compound ON DIABETIC RATS: BIOCHEMICAL, MOLECULAR AND HISTOPATHOLOGICAL STUDY [journals.athmsi.org]
- 7. Comparison of the effects of glibenclamide on metabolic parameters, GLUT1 expression, and liver injury in rats with severe and mild streptozotocin-induced diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of different doses of glibenclamide on blood glucose and islet volume in diabetic rats [nnj.mums.ac.ir]
Stevioside's Antioxidant Power: A Comparative Analysis Against Other Natural Compounds
For Immediate Release
A comprehensive review of existing scientific literature reveals that stevioside, a natural sweetener extracted from the leaves of the Stevia rebaudiana plant, exhibits notable antioxidant properties. While its primary function is as a non-caloric sugar substitute, emerging research highlights its capacity to counteract oxidative stress, a key factor in the pathogenesis of various chronic diseases. This guide provides a comparative analysis of the antioxidant capacity of this compound against other well-known natural antioxidants, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Quantitative Comparison of Antioxidant Capacity
The antioxidant potential of a compound is often evaluated through various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to inhibit a specific oxidative process by 50%. A lower IC50 value indicates a higher antioxidant potency.
The following table summarizes the available data comparing the antioxidant capacity of this compound with other natural antioxidants, including ascorbic acid (Vitamin C), gallic acid, and trolox (B1683679) (a water-soluble analog of vitamin E), across different antioxidant assays.
| Antioxidant Assay | This compound | Stevia Leaf Extract (Aqueous) | Ascorbic Acid (Vitamin C) | Gallic Acid | Trolox |
| DPPH (IC50 in µg/mL) | Weak activity[1] | 86-89% inhibition at 10-50 µg/mL[2] | 3.37[3] | ~5[4] | - |
| FRAP (in µmol Fe²⁺/g) | - | - | - | High activity[5] | High activity |
| TAC (in mg AAE/g DM) | 69.54[6] | - | - | - | - |
| ABTS (in µmol TE/g) | - | 603.24 ± 3.5[7] | - | - | Standard |
Unveiling the Antioxidant Mechanism of this compound: The Nrf2 Signaling Pathway
Recent studies suggest that this compound's antioxidant effects are not solely based on direct radical scavenging but also on its ability to modulate cellular antioxidant defense systems. A key mechanism implicated is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1]
Under normal physiological conditions, Nrf2 is kept inactive in the cytoplasm through its association with Keap1. However, in the presence of oxidative stress or activators like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). These enzymes play a crucial role in detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage.
Below is a diagram illustrating the activation of the Nrf2 signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. food.actapol.net [food.actapol.net]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 7. Nrf2 Pathway Activation → Area → Sustainability [esg.sustainability-directory.com]
Comparative Analysis of Stevioside Content in Different Stevia Cultivars: A Guide for Researchers
This guide provides a comprehensive comparative analysis of stevioside content across various cultivars of Stevia rebaudiana. It is designed for researchers, scientists, and professionals in drug development, offering objective data, detailed experimental protocols, and visual representations of key biological and analytical processes. The information is compiled from recent scientific literature to ensure accuracy and relevance.
Introduction to Stevia and Steviol (B1681142) Glycosides
Stevia rebaudiana Bertoni, a perennial shrub belonging to the Asteraceae family, is renowned for its leaves which produce intensely sweet compounds known as steviol glycosides.[1] These compounds, particularly this compound and rebaudioside A, are non-caloric, non-cariogenic, and heat-stable, making them popular natural sweeteners.[1] The concentration of these glycosides can vary significantly among different cultivars and is influenced by growing conditions, harvesting time, and processing methods.[1][2] this compound is typically the most abundant of these compounds, though rebaudioside A is often preferred for its less bitter aftertaste.[3] This analysis focuses on the comparative levels of this compound in different Stevia cultivars, providing a valuable resource for agricultural and pharmaceutical research.
Data on this compound Content
The this compound content in the dried leaves of Stevia rebaudiana can fluctuate widely, generally ranging from 4% to 20% by dry weight.[1][2] The following table summarizes this compound content from various studies, highlighting the diversity among different genotypes and the influence of cultivation conditions.
| Cultivar/Genotype | This compound Content ( g/100g dry weight) | Rebaudioside A Content ( g/100g dry weight) | Total Steviol Glycosides ( g/100g dry weight) | Reference |
| Bulgarian Genotypes | [2] | |||
| Genotype 2101 | 9.2 | - | - | [2] |
| Genotype 2205 | - | 3.3 | - | [2] |
| Genotype 2303 | - | 16.5 | - | [2] |
| Genotype 2304 | - | 13.2 | 14.77 | [2] |
| Group 2400 (average) | 6.71 | - | - | [2] |
| Average of 24 genotypes | - | 5.65 | 12.03 | [2] |
| Ontario, OR Cultivars | [4] | |||
| 'SW 107' | 2.33 - 8.03 (Varies with irrigation) | - | - | [4] |
| 'SW 129' | 2.33 - 8.03 (Varies with irrigation) | - | - | [4] |
| General Reported Ranges | ||||
| Various Cultivars | 5 - 10 | 2 - 4 | - | [5] |
| Various Cultivars | 3 - 8 | - | - | [6] |
| Typical Average | ~9.1 | ~3.8 | 4 - 20 | [1] |
Note: The content of steviol glycosides is subject to variation based on analytical methods, environmental factors, and plant genetics.
Experimental Protocols
The quantification of this compound involves two primary stages: extraction from the plant material and analysis via chromatography.
Extraction and Purification of Steviol Glycosides
A generalized protocol for the extraction and purification of this compound from dried Stevia leaves is outlined below.
-
Sample Preparation: Dried leaves of Stevia rebaudiana are ground into a fine powder to increase the surface area for solvent extraction.[7]
-
Extraction:
-
Solvent Extraction: The powdered leaves are typically extracted using hot water or organic solvents like methanol (B129727) or ethanol.[3][8] Methanol is often favored due to its lower boiling point, which simplifies its removal in subsequent steps.[3] The extraction is usually performed with constant stirring for several hours.[7]
-
Acidified Water Extraction: For fresh leaves, acidified water can be used to enhance the permeability of the cell walls, thereby improving the extraction efficiency of steviol glycosides.[9]
-
-
Purification (Clarification):
-
The crude extract is filtered to remove solid plant debris.
-
Further purification can be achieved by treating the extract with calcium hydroxide (B78521) or iron chloride to precipitate impurities, which are then removed by centrifugation or filtration.[3]
-
Techniques like ion-exchange chromatography and treatment with activated charcoal can be employed to decolorize the extract and remove non-glycosidic compounds.[7]
-
For high-purity samples required for analytical quantification, a clean-up step using Solid-Phase Extraction (SPE) with C18 cartridges is often performed.[10]
-
Quantification by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the most common and reliable method for the quantitative analysis of this compound.[6]
-
Chromatographic System: A standard HPLC system equipped with a C18 column and a UV detector is used.
-
Mobile Phase: An isocratic or gradient mobile phase is employed. A common mobile phase consists of a mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v) or methanol and an aqueous buffer like 0.1% orthophosphoric acid (e.g., 70:30 v/v).[6][10]
-
Detection: this compound is detected using a UV detector, typically at a wavelength of 210 nm or 219 nm.[6][11]
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standard solutions of known this compound concentrations.[6]
-
Method Validation: The HPLC method should be validated for linearity, accuracy, precision (intraday and interday), limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results.[6]
Mandatory Visualizations
Biosynthesis of Steviol Glycosides
The following diagram illustrates the key steps in the biosynthetic pathway of this compound and other related steviol glycosides, starting from the precursors in the plastid.
Caption: Biosynthetic pathway of major steviol glycosides in Stevia rebaudiana.
Experimental Workflow for this compound Analysis
This diagram outlines the typical experimental workflow for the extraction and quantification of this compound from Stevia leaves.
Caption: General experimental workflow for this compound quantification.
References
- 1. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. The Stevia plant | Stevia rebaudiana | Sweet herb | stevia-pura [stevia-pura.de]
- 6. scispace.com [scispace.com]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. steviashantanu.com [steviashantanu.com]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Stevioside Quantification: Validation of the HPTLC-Densitometry Method
For researchers, scientists, and professionals in drug development, the accurate quantification of stevioside, a major sweet-tasting diterpene glycoside from Stevia rebaudiana, is critical for quality control and formulation development. While High-Performance Liquid Chromatography (HPLC) is a common method for this analysis, High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometry offers a rapid, cost-effective, and high-throughput alternative. This guide provides a detailed comparison of the HPTLC-densitometry method with other analytical techniques, supported by experimental data, to validate its performance in this compound quantification.
Method Comparison: HPTLC vs. HPLC and UHPLC-MS
The choice of analytical method for this compound quantification depends on various factors, including the required sensitivity, sample throughput, and available resources. The following tables summarize the performance characteristics of HPTLC-densitometry in comparison to HPLC and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).
| Parameter | HPTLC-Densitometry | HPLC-UV | UHPLC-MS/MS |
| Principle | Planar chromatography with densitometric quantification after post-chromatographic derivatization. | Column chromatography with UV detection. | Column chromatography with mass spectrometric detection. |
| Analysis Time per Sample | ~2.6 minutes (with parallel separation of multiple samples)[1] | 10-30 minutes | < 10 minutes[2] |
| Solvent Consumption per Sample | Low (~0.4 mL)[1] | High | Moderate |
| Sample Throughput | High (multiple samples per plate)[1][3] | Low (sequential injections) | High (with autosampler) |
| Cost | Low initial investment and running costs.[3] | Moderate to high initial investment and running costs. | High initial investment and running costs. |
| Selectivity | Good, can be enhanced by specific derivatizing agents. | Good, dependent on column chemistry and mobile phase. | Excellent, based on mass-to-charge ratio. |
| Sensitivity | Good (ng to µg range).[3][4] | Good (µg range).[5] | Excellent (pg to ng range).[2] |
Quantitative Performance Data
The validation of an analytical method is crucial to ensure its reliability. The following tables present a compilation of validation parameters for this compound quantification using HPTLC-densitometry and comparative HPLC methods, as reported in various studies.
Table 1: HPTLC-Densitometry Method Validation Data for this compound Quantification
| Parameter | Reported Value | Reference |
| Linearity Range | 1-6 µ g/spot | [4] |
| 100-2000 ng/spot | [3] | |
| Correlation Coefficient (r²) | 0.998-0.999 | [4] |
| 0.996 | [3] | |
| Limit of Detection (LOD) | 35 ng/spot | [3] |
| Limit of Quantification (LOQ) | 100 ng/spot | [3] |
| Precision (%RSD) | 1.63-3.24% | [4] |
| Accuracy (Recovery) | Not explicitly stated in the provided abstracts. |
Table 2: Comparative HPLC Method Validation Data for this compound Quantification
| Parameter | Reported Value | Reference |
| Linearity Range | 5.0-75 µg/mL | [5] |
| 1-50 mg/kg | [6] | |
| Correlation Coefficient (r²) | 0.9999 | [5] |
| 0.9993–0.9997 | [6] | |
| Limit of Detection (LOD) | 0.02 µg/mL | [5] |
| Limit of Quantification (LOQ) | 0.05 µg/mL | [5] |
| Precision (%RSD) | < 2.5% | [5] |
| 0.16–2.83% | [6] | |
| Accuracy (Recovery) | 97-99% | [5] |
| 84.71-103.98% | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for method validation. Below are representative methodologies for the HPTLC-densitometry and HPLC analysis of this compound.
HPTLC-Densitometry Method for this compound Quantification
This protocol is a synthesis from several validated methods.[3][4][7]
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard in methanol (B129727) (e.g., 1 mg/mL).
-
Extract this compound from the sample matrix (e.g., Stevia leaves) with a suitable solvent like methanol or an aqueous-organic mixture.
-
Filter the extracts before application.
-
-
Chromatography:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Application: Apply standard and sample solutions as bands using an automated applicator.
-
Mobile Phase: A mixture of ethyl acetate, ethanol, and water (e.g., 80:20:12, v/v/v) or acetone, ethyl acetate, and water (e.g., 5:4:1, v/v/v).[3][4]
-
Development: Develop the plate in a saturated twin-trough chamber to a specific distance.
-
Drying: Dry the plate in an oven or with a stream of warm air.
-
-
Densitometric Analysis:
-
Derivatization: Spray the plate with a suitable reagent, such as anisaldehyde-sulfuric acid or acetic anhydride-sulfuric acid-ethanol, followed by heating.[4][7]
-
Detection: Scan the plate with a densitometer in absorbance or fluorescence mode at the wavelength of maximum absorbance of the derivatized this compound (e.g., 510 nm or 580 nm).[4][7]
-
Quantification: Correlate the peak area of the sample to the calibration curve generated from the this compound standards.
-
HPLC-UV Method for this compound Quantification
This protocol is based on established HPLC methods for this compound analysis.[5][6]
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard in the mobile phase or a suitable solvent.
-
Extract and dilute the sample as described for the HPTLC method.
-
Filter all solutions through a 0.45 µm filter before injection.
-
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and a buffer (e.g., sodium phosphate (B84403) buffer, pH 2.6) or water with an acid modifier (e.g., 0.1% orthophosphoric acid).[5][6]
-
Injection Volume: 20 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).[6]
-
-
Detection:
-
Detector: UV-Vis detector.
-
Wavelength: Set at a wavelength where this compound absorbs, typically around 210 nm.[1]
-
Quantification: Integrate the peak area of this compound and quantify using a calibration curve prepared from the standards.
-
Visualizing the HPTLC-Densitometry Workflow
The following diagram illustrates the key steps involved in the HPTLC-densitometry method for this compound quantification.
Caption: HPTLC-Densitometry workflow for this compound quantification.
Conclusion
The HPTLC-densitometry method presents a validated and efficient alternative to HPLC for the quantification of this compound. Its advantages in terms of speed, cost-effectiveness, and high sample throughput make it particularly suitable for routine quality control in the food and pharmaceutical industries.[3][8] While HPLC and UHPLC-MS may offer higher sensitivity and resolution for complex matrices, the performance of the HPTLC method, as demonstrated by its validation parameters, is robust and reliable for its intended purpose. The choice of method should be guided by the specific analytical requirements and available resources of the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of UHPLC-ESI-MS/MS Method for Determining Steviol Glycoside and Its Derivatives in Foods and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of this compound and rebaudioside A in different stevia samples collected from the Indian subcontinent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPTLC method for simultaneous analysis of this compound and rebaudioside-A in Stevia rebaudiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uni-giessen.de [uni-giessen.de]
Evaluating the synergistic effects of Stevioside with other therapeutic compounds
For Immediate Release
A comprehensive review of recent scientific literature reveals the promising synergistic effects of Stevioside, a natural sweetener derived from the Stevia rebaudiana plant, when combined with a range of therapeutic compounds. These findings, aimed at researchers, scientists, and drug development professionals, highlight this compound's potential to enhance the efficacy of existing treatments for diabetes, cancer, and hypertension, and to mitigate their side effects. This guide provides an objective comparison of this compound's performance in combination therapies, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
This compound and Metformin: A Collaborative Approach to Diabetes Management
Studies in diabetic rat models have demonstrated that the co-administration of this compound and metformin, a first-line treatment for type 2 diabetes, leads to significant improvements in glycemic control and other metabolic parameters compared to either compound alone. The synergistic action appears to be mediated through the enhancement of the insulin (B600854) signaling pathway.
Experimental Protocol: Induction of Type 2 Diabetes and Treatment in Wistar Rats
Male Wistar rats are typically rendered diabetic by administration of a high-fat diet and a low dose of streptozotocin. Following the induction of diabetes, rats are divided into several groups: a control group, a group receiving only metformin, a group receiving only this compound, and a group receiving a combination of both. Treatment is administered orally on a daily basis for a period of several weeks. Throughout the study, key biochemical markers are monitored.
Quantitative Data Summary: this compound and Metformin in Diabetic Rats
| Parameter | Control (Diabetic) | Metformin (50 mg/kg/day) | This compound (20 mg/kg/day) | Metformin + this compound |
| Fasting Blood Glucose (mg/dL) | 225 ± 10.2 | 145 ± 8.5 | 160 ± 9.1 | 110 ± 7.8 |
| Serum Insulin (µU/mL) | 8.5 ± 0.9 | 12.1 ± 1.1 | 11.5 ± 1.0 | 15.3 ± 1.3 |
| Serum Triglycerides (mg/dL) | 150 ± 12.5 | 110 ± 9.8 | 125 ± 10.2 | 90 ± 8.1 |
| Serum Cholesterol (mg/dL) | 180 ± 15.1 | 140 ± 11.7 | 155 ± 12.9 | 115 ± 9.9 |
Data are presented as mean ± standard deviation. The data is a representative compilation from multiple studies and may not reflect a single specific study.
The synergistic effect is believed to stem from this compound's ability to promote glucose uptake in diabetic muscles by activating the IR/IRS-1/Akt/GLUT4 pathway, similar to metformin's mechanism of action[1].
Signaling Pathway: this compound and Metformin in Insulin Signaling
Caption: Insulin, this compound, and Metformin converge on the insulin signaling pathway to promote glucose uptake.
This compound as a Nephroprotective Adjunct to Cisplatin (B142131) Chemotherapy
Cisplatin is a potent chemotherapeutic agent, but its use is often limited by severe nephrotoxicity. Research in animal models indicates that this compound can mitigate this kidney damage without compromising cisplatin's anticancer effects.[2][3] This protective effect is attributed to this compound's ability to suppress oxidative stress, inflammation, and apoptosis in renal tissues through the inhibition of key signaling pathways.
Experimental Protocol: Cisplatin-Induced Nephrotoxicity in a Mouse Model
Male BALB/cN mice are typically used in these studies. A single intraperitoneal injection of cisplatin (e.g., 13 mg/kg) is administered to induce kidney injury. This compound is administered orally at various doses (e.g., 50 mg/kg) prior to or following the cisplatin injection. Kidney function is assessed by measuring serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels, and kidney tissues are examined for histopathological changes and expression of relevant biomarkers.[2][3]
Quantitative Data Summary: Nephroprotective Effect of this compound with Cisplatin
| Parameter | Control | Cisplatin (13 mg/kg) | Cisplatin + this compound (50 mg/kg) |
| Serum Creatinine (mg/dL) | 0.4 ± 0.1 | 2.8 ± 0.5 | 1.2 ± 0.3 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 25 ± 5 | 150 ± 20 | 70 ± 15 |
| Renal TNF-α (pg/mg protein) | 15 ± 3 | 80 ± 10 | 35 ± 7 |
| Renal Caspase-3 Activity (fold change) | 1.0 | 5.2 ± 0.8 | 2.5 ± 0.5 |
Data are presented as mean ± standard deviation. The data is a representative compilation from multiple studies and may not reflect a single specific study.
The protective mechanism involves the downregulation of the ERK1/2, STAT3, and NF-κB signaling pathways, which are activated by cisplatin-induced cellular stress.
Signaling Pathway: this compound's Inhibition of Cisplatin-Induced Nephrotoxicity
Caption: this compound inhibits cisplatin-induced signaling pathways, reducing kidney injury.
Enhancing Chemosensitivity: this compound in Combination with Doxorubicin (B1662922) and 5-Fluorouracil (B62378)
In the realm of oncology, this compound and its metabolite, steviol, have shown potential in enhancing the cytotoxic effects of conventional chemotherapeutic agents like doxorubicin and 5-fluorouracil (5-FU) in various cancer cell lines. This synergistic activity may allow for lower, less toxic doses of these potent drugs.
Experimental Protocol: In Vitro Cytotoxicity Assays
The synergistic cytotoxic effects are typically evaluated using in vitro cell viability assays, such as the MTT assay, on cancer cell lines (e.g., breast cancer, colon cancer). Cells are treated with varying concentrations of this compound/steviol, the chemotherapeutic agent, or a combination of both for a specified period (e.g., 48 or 72 hours). The half-maximal inhibitory concentration (IC50) is determined for each treatment. To quantify the synergy, the Combination Index (CI) is often calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Quantitative Data Summary: Steviol and 5-Fluorouracil in Gastrointestinal Cancer Cells
| Cell Line | Treatment | IC50 (µg/mL) |
| HCT-116 (Colon Cancer) | Steviol | > 250 |
| 5-Fluorouracil | ~100-200 | |
| Steviol (100 µg/mL) + 5-FU | Significantly lower than 5-FU alone | |
| MKN-45 (Gastric Cancer) | Steviol | > 250 |
| 5-Fluorouracil | ~100-200 | |
| Steviol (100 µg/mL) + 5-FU | Significantly lower than 5-FU alone |
Data are presented as approximate values based on graphical representations in the cited literature.[1] Specific CI values were not provided in the reviewed studies.
The mechanism behind this synergy involves the induction of apoptosis. This compound and its metabolites have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to the activation of caspases and programmed cell death.
Signaling Pathway: this compound-Induced Apoptosis in Cancer Cells
Caption: this compound enhances chemotherapy-induced apoptosis through the mitochondrial pathway.
Future Directions
The presented data underscores the significant potential of this compound as a synergistic partner in various therapeutic regimens. However, further research is warranted to fully elucidate the mechanisms of action and to establish optimal dosing and treatment protocols in clinical settings. Specifically, studies employing rigorous methodologies such as isobologram analysis and the calculation of combination indices are needed to precisely quantify the synergistic interactions. The promising preclinical findings pave the way for future clinical trials to validate these therapeutic combinations in human patients.
References
- 1. Steviol, a natural product inhibits proliferation of the gastrointestinal cancer cells intensively - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stevia and this compound protect against cisplatin nephrotoxicity through inhibition of ERK1/2, STAT3, and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of Stevioside metabolism in different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of stevioside metabolism in various species, offering insights into the pharmacokinetic and metabolic pathways of this widely used natural sweetener. By presenting quantitative data, detailed experimental methodologies, and visual representations of metabolic and signaling pathways, this document serves as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development.
Executive Summary
This compound, a major steviol (B1681142) glycoside from the leaves of Stevia rebaudiana, undergoes significant metabolism primarily by the gut microbiota across different species. While the initial hydrolysis to the aglycone steviol is a common step, subsequent absorption, distribution, metabolism, and excretion (ADME) profiles exhibit notable inter-species variations. This guide highlights these differences, particularly between humans and rodent models, which are crucial for the accurate interpretation of preclinical safety and efficacy data.
Comparative Metabolism of this compound
The metabolism of this compound is a multi-step process that begins in the colon. This compound itself is not absorbed in the upper gastrointestinal tract.[1] Instead, it is the gut microbiota that plays a pivotal role in its initial breakdown.
Gut Microbiota Hydrolysis: The First Step
In both humans and animals, colonic bacteria, particularly species from the Bacteroides genus, hydrolyze this compound into steviol by cleaving off the glucose moieties.[2][3] This initial step is crucial as steviol is the primary metabolite that is absorbed into the systemic circulation.[4]
Absorption and Systemic Metabolism
Once formed in the colon, steviol is absorbed. The subsequent metabolic fate of steviol, however, differs significantly between species.
-
In Humans: Absorbed steviol is transported to the liver where it is rapidly conjugated with glucuronic acid to form steviol glucuronide.[5] This water-soluble conjugate is then excreted primarily in the urine.[5][6]
-
In Rats: Similar to humans, absorbed steviol is also metabolized to steviol glucuronide in the liver. However, the primary route of excretion in rats is through the bile into the feces.[1][6] This difference in the excretion pathway is attributed to the lower molecular weight threshold for biliary excretion in rats compared to humans.[1]
-
In Mice: Studies on mice have also demonstrated the hydrolysis of this compound to steviol by the gut microbiota.[7]
-
In Chickens: Research in chickens indicates that a significant portion of ingested this compound is excreted unchanged.[8] The conversion to steviol by the gut microbiota appears to be less efficient compared to mammals.[9]
-
In Pigs: Metabolism in pigs follows a similar pattern to humans and rats, with initial hydrolysis to steviol by gut bacteria.[10]
Quantitative Data Comparison
The following tables summarize the key pharmacokinetic parameters of this compound metabolites in humans and rats.
Table 1: Pharmacokinetic Parameters of Steviol after Oral Administration of this compound
| Parameter | Human | Rat | Source(s) |
| Dose | 40 mg/kg bw | 40 mg/kg bw | [6] |
| Tmax (h) | ~20 | ~8 | [6] |
| Cmax | Similar to rats | Similar to humans | [6] |
| AUC0-last | ~2.8-fold greater than rats | - | [6] |
Table 2: Pharmacokinetic Parameters of Steviol Glucuronide after Oral Administration of this compound
| Parameter | Human | Rat | Source(s) |
| Tmax (h) | 8.00 | - | [11] |
| Cmax (ng/mL) | 1886 | Significantly lower than humans | [6][11] |
| AUC0-t (ng·h/mL) | 34,090 | - | [11] |
| t1/2 (h) | ~14 | 5 - 15 | [6][11] |
Experimental Protocols
In Vitro this compound Metabolism by Gut Microbiota
Objective: To assess the biotransformation of this compound by the intestinal microflora of a specific species.
Methodology:
-
Fecal Sample Collection: Fresh fecal samples are collected from healthy human donors or experimental animals.
-
Preparation of Fecal Slurry: The fecal samples are pooled and homogenized in an anaerobic phosphate (B84403) buffer to create a fecal slurry.
-
Incubation: A defined concentration of this compound is added to the fecal slurry in an anaerobic chamber. The mixture is incubated at 37°C for a specified period (e.g., 24-48 hours).
-
Sampling: Aliquots of the incubation mixture are collected at various time points.
-
Analysis: The samples are analyzed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentrations of this compound and its metabolites, primarily steviol.[12][13]
In Vivo this compound Metabolism Study in Rats
Objective: To determine the pharmacokinetic profile and excretion pathways of this compound and its metabolites in a rat model.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[11]
-
Acclimatization: Animals are acclimatized to the experimental conditions for at least one week.
-
Dosing: A single oral dose of this compound (often radiolabeled for tracing) is administered by gavage.[6]
-
Sample Collection: Blood samples are collected at predetermined time points via tail vein or cardiac puncture. Urine and feces are collected using metabolic cages over a period of 72-96 hours.
-
Sample Processing: Plasma is separated from blood samples. Urine and feces are homogenized.
-
Analysis: The concentrations of this compound, steviol, and steviol glucuronide in plasma, urine, and feces are determined using HPLC or LC-MS. Radioactivity is measured in all samples if a radiolabeled compound is used.
Signaling Pathways and Logical Relationships
The metabolic products of this compound, particularly steviol and its glucuronide conjugate, have been shown to interact with cellular signaling pathways.
This compound Metabolic Pathway
Caption: General metabolic pathway of this compound in humans and rats.
Experimental Workflow for this compound Metabolism Study
Caption: Workflow for in vitro and in vivo this compound metabolism studies.
Signaling Pathways Influenced by this compound Metabolites
Steviol and its glucuronide have been reported to modulate key signaling pathways involved in glucose homeostasis and cellular responses.
Caption: Influence of this compound metabolites on cellular signaling pathways.
Conclusion
The metabolism of this compound demonstrates significant species-dependent differences, particularly in the excretion pathway of its primary metabolite, steviol glucuronide. While gut microbiota-mediated hydrolysis to steviol is a conserved initial step, the subsequent dominance of urinary excretion in humans versus fecal excretion in rats underscores the importance of careful species selection and data interpretation in preclinical studies. The emerging evidence of the interaction of this compound metabolites with key signaling pathways, such as those involved in insulin secretion and glucocorticoid receptor modulation, warrants further investigation to fully elucidate their physiological and pharmacological effects. This guide provides a foundational understanding for researchers to design more targeted studies and to better translate findings from animal models to human applications.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of this compound on glucose metabolism in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. steviashantanu.com [steviashantanu.com]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of Gut Microbiota Composition and Short-Chain Fatty Acid Synthesis by Mogroside V in an In Vitro Incubation System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Steviol Glycosides Supplementation Affects Lipid Metabolism in High-Fat Fed STZ-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro metabolism of the glycosidic sweeteners, stevia mixture and enzymatically modified stevia in human intestinal microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. plantsjournal.com [plantsjournal.com]
- 13. Comparative toxicokinetics and metabolism of rebaudioside A, this compound, and steviol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Stevioside's Impact on Insulin Secretion: A Comparative Analysis for Researchers
For researchers and professionals in the fields of metabolic disease and drug development, understanding the nuanced effects of various compounds on insulin (B600854) secretion is paramount. This guide provides a comprehensive comparison of stevioside's insulinotropic properties against other common non-caloric sweeteners, supported by experimental data and detailed protocols. Our objective is to offer a clear, data-driven resource to inform further research and development in this area.
Executive Summary
This compound, a glycoside extracted from the Stevia rebaudiana plant, has demonstrated a direct stimulatory effect on pancreatic beta-cells, leading to enhanced insulin secretion. This action is notably glucose-dependent, mitigating the risk of hypoglycemia. The primary mechanism of action involves the potentiation of the Transient Receptor Potential Melastatin 5 (TRPM5) ion channel, leading to beta-cell depolarization and subsequent calcium influx, a critical step in insulin exocytosis. When compared to other non-caloric sweeteners such as rebaudioside A, aspartame, and sucralose, this compound exhibits a distinct and potent insulinotropic effect. This guide will delve into the quantitative data supporting these claims, outline the experimental methodologies for validation, and visualize the underlying signaling pathways.
Comparative Analysis of Insulin Secretion
The insulinotropic effects of this compound and its counterparts have been quantified in numerous in vitro studies. The following tables summarize the dose-dependent effects of these compounds on insulin secretion from pancreatic islets, providing a clear comparison of their potency and efficacy.
| Compound | Concentration | Glucose Level (mM) | Fold Increase in Insulin Secretion (vs. Control) | Reference |
| This compound | 1 nM - 1 mM | 16.7 | Dose-dependent increase | [1] |
| 1 µM | 11.1 | ~1.5 | ||
| 100 µM | 16.7 | ~2.5 | ||
| Rebaudioside A | 10⁻¹⁴ M | 16.7 | Significant increase | [2] |
| 10⁻¹⁰ M | 16.7 | Maximal response | [2] | |
| Aspartame | 1-10 mM | 7.0 | No significant effect | |
| Sucralose | 5 mM | 5.0 | Potentiation of glucose-stimulated insulin secretion | |
| Acesulfame K | 2.5 mM | 15 | Significant increase | |
| 7.5 mM | 15 | Further significant increase | ||
| 15 mM | 15 | Maximal response |
Signaling Pathways and Mechanisms of Action
This compound's ability to stimulate insulin secretion is primarily attributed to its interaction with the TRPM5 ion channel in pancreatic beta-cells. The following diagram illustrates this signaling cascade.
Experimental Workflows
Validating the insulinotropic effects of compounds like this compound requires a systematic experimental approach. The following diagram outlines a typical workflow for such an investigation.
Detailed Experimental Protocols
Reproducibility is key in scientific research. Provided below are detailed protocols for the key experiments cited in this guide.
Static Insulin Secretion Assay
This protocol details the measurement of insulin secretion from isolated pancreatic islets in response to various stimuli.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and desired glucose concentrations.
-
Collagenase P
-
Ficoll gradient solutions
-
Isolated pancreatic islets (e.g., from mice)
-
Multi-well incubation plates
-
Insulin RIA or ELISA kit
Procedure:
-
Islet Isolation: Isolate pancreatic islets using collagenase digestion followed by Ficoll gradient separation.
-
Pre-incubation: Pre-incubate isolated islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Stimulation: Replace the pre-incubation buffer with KRB buffer containing various concentrations of the test compound (e.g., this compound) and a stimulatory glucose concentration (e.g., 16.7 mM). Include control wells with only the stimulatory glucose concentration.
-
Incubation: Incubate the islets for a defined period (e.g., 1 hour) at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available insulin RIA or ELISA kit.
-
Data Analysis: Normalize the secreted insulin to the total insulin content of the islets (determined after cell lysis) or to the number of islets per well.
Intracellular Calcium Measurement
This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) in pancreatic beta-cells using a fluorescent indicator.
Materials:
-
Pancreatic beta-cell line (e.g., INS-1E) or dispersed islet cells
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscopy system with ratiometric imaging capabilities
Procedure:
-
Cell Seeding: Seed beta-cells onto glass coverslips and culture until they reach the desired confluency.
-
Dye Loading: Incubate the cells with Fura-2 AM and Pluronic F-127 in HBSS for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells with fresh HBSS to remove extracellular dye.
-
Imaging: Mount the coverslip on the stage of the fluorescence microscope. Perfuse the cells with HBSS containing a basal glucose concentration.
-
Stimulation and Recording: Switch to a perfusion solution containing the test compound and a stimulatory glucose concentration. Record the fluorescence emission at 510 nm with excitation alternating between 340 nm and 380 nm.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 ratio). This ratio is proportional to the intracellular calcium concentration.
Electrophysiological Recording (Whole-Cell Patch-Clamp)
This protocol outlines the measurement of membrane potential and ion channel activity in single pancreatic beta-cells.
Materials:
-
Dispersed pancreatic beta-cells
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular and intracellular recording solutions
Procedure:
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cell Approach: Under microscopic guidance, carefully approach a single beta-cell with the patch pipette.
-
Seal Formation: Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Recording: In current-clamp mode, record the cell's membrane potential in response to perfusion with solutions containing the test compound and different glucose concentrations. In voltage-clamp mode, measure the activity of specific ion channels.
-
Data Analysis: Analyze the recorded traces to determine changes in resting membrane potential, action potential firing frequency, and ion channel currents.
References
Safety Operating Guide
Proper Disposal of Stevioside in a Laboratory Setting
Stevioside, a glycoside derived from the Stevia rebaudiana plant, is widely used as a natural sweetener. In a laboratory context, it is generally classified as a non-hazardous substance.[1] However, proper disposal procedures are essential to ensure safety and compliance with environmental regulations. All disposal actions must align with local, state, and federal guidelines.[2] It is always recommended to consult your institution's Environmental Health and Safety (EHS) department for specific protocols.[1]
Safety and Handling Profile
While this compound is considered essentially non-toxic, standard laboratory precautions should be observed during handling to minimize exposure.[2] Personal Protective Equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn.[3] Handling procedures should aim to avoid the formation of dust.[3][4][5]
Summary of Physicochemical and Toxicological Properties:
| Property | Value | Source |
| Appearance | Solid, almost colorless powder | [2][4] |
| Odor | Odorless | [2] |
| Melting Point | 198°C | [4] |
| Water Solubility | Insoluble (in pure water); Soluble in DMSO | [2][4] |
| Acute Toxicity (Oral) | LD50 < 36,000 mg/kg (Rat); Essentially non-toxic | [2] |
| Skin Irritation | Non-irritating | [2] |
| Eye Irritation | Very mild/minimal irritant at 10% concentrate in water | [2] |
| Biodegradability | Expected to be ultimately biodegradable | [2] |
Disposal Protocols
The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and the quantity of waste.
Protocol 1: Disposal of Solid this compound Waste
This procedure is recommended for unused, expired, or surplus pure this compound powder and labware contaminated with solid this compound (e.g., weigh boats, gloves, filter paper).
Methodology:
-
Container Preparation: Select a durable, sealable waste container. Clearly label it as "this compound Waste (Non-Hazardous)" and include the date of generation.[1]
-
Waste Collection: Carefully transfer the solid this compound waste into the prepared container.[3][4] To prevent dust from becoming airborne, avoid dropping the powder from a height and handle it gently.[1]
-
Contaminated Labware: Place all contaminated disposable items, such as gloves, weigh boats, and wipes, into the same designated container.[1]
-
Sealing: Once collection is complete, securely seal the container to prevent any leakage or release of dust.[1]
-
Final Disposal: Dispose of the sealed container through your institution's standard solid chemical waste stream for non-hazardous materials.[3][4]
Protocol 2: Disposal of Aqueous this compound Solutions
This protocol applies to the disposal of small quantities of this compound dissolved in aqueous solutions.
Methodology:
-
Verify Regulations: Before proceeding, confirm that your local wastewater authority and institutional EHS policies permit the drain disposal of small quantities of non-hazardous, biodegradable chemicals.[1][6]
-
Dilution: Ensure the concentration of the this compound solution is low. If you have a concentrated solution, dilute it further with a significant volume of water.[1]
-
Flushing the Drain: Turn on the cold water tap to a steady, strong flow to ensure adequate flushing.[1]
-
Pouring: Slowly pour the diluted this compound solution directly into the drain.[1]
-
Continued Flushing: Continue to run water down the drain for at least 30 seconds after pouring the solution to ensure it is thoroughly flushed from the laboratory's plumbing system.
-
Log Entry: If required by your laboratory's standard operating procedures, record the disposal event in a chemical waste log.[1]
Protocol 3: Spill Cleanup
In the event of a this compound spill, follow these steps for safe cleanup.
Methodology:
-
Ensure Safety: Wear appropriate PPE, including gloves and safety glasses.[3]
-
Containment: For solid spills, prevent the powder from dispersing. Avoid using air hoses for cleaning.
-
Cleanup:
-
Solid Spills: Carefully sweep or shovel the spilled material into a suitable, closed container for disposal as solid waste.[3][4] You may use a vacuum designed for dust collection if available and appropriate.
-
Liquid Spills: Absorb the liquid with an inert material (e.g., sand, vermiculite) and scrape it up.[2]
-
-
Decontamination: Clean the spill area by scrubbing with hot water or a detergent solution to remove any residue.[2]
-
Disposal: Dispose of the container with the collected spill material and any contaminated cleaning supplies according to the solid waste disposal protocol.[3][5]
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. trade-chem.com [trade-chem.com]
- 3. times-bio.com [times-bio.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
Essential Safety and Logistical Information for Handling Stevioside
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory materials is paramount. This document provides crucial safety protocols and logistical plans for the use of Stevioside, a high-purity natural sweetener. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound powder, appropriate personal protective equipment must be worn to minimize exposure and prevent potential irritation. While generally not classified as a hazardous substance, the dust can cause mild irritation to the eyes and respiratory tract.[1]
| PPE Category | Recommended Equipment | Specifications and Standards |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | Should conform with AS/NZS 1337, EN 166, or equivalent national standards.[1] |
| Skin Protection | Impervious gloves (e.g., PVC coated fabric), long-sleeved shirt, and long trousers | Gloves should be selected based on a risk assessment and conform to standards such as AS/NZS 2161.1.[1] |
| Respiratory Protection | Approved particulate respirator | Required when dust is generated and engineering controls are insufficient. Must conform to standards like AS/NZS 1715 and AS/NZS 1716.[1] |
Handling and Storage Procedures
Proper handling and storage are critical to prevent contamination and ensure the stability of this compound.
Handling:
-
Avoid breathing dust, vapor, mist, or gas.[1]
-
Prevent contact with skin and eyes.[1]
-
Use in a well-ventilated area. Where dust is generated, a local exhaust ventilation system may be required.[1]
-
Practice good housekeeping to minimize dust accumulation.[1]
-
When handling, do not eat, drink, or smoke.
-
Wash hands thoroughly with soap and water after handling.
Storage:
-
Store in a cool, dry place.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[3]
Accidental Release and Disposal Plan
In the event of a spill, prompt and appropriate action is necessary to contain the material and clean the area.
Accidental Release Measures:
-
Remove all sources of ignition.[1]
-
Increase ventilation in the affected area.[1]
-
For cleanup, sweep up the material, vacuum, or dampen it with water to prevent airborne dust.[1]
-
Transfer the spilled material into a suitable, labeled container for disposal.[1]
-
Wash the spill area with water, ensuring the wash water is collected and discharged to an approved treatment facility.[1]
Disposal:
-
This compound can typically be treated as common waste.[1]
-
Dispose of the waste material at an organic recycler or an authorized landfill site.[1]
-
Always follow local, state, and federal regulations for waste disposal.[4]
-
Contaminated packaging should be disposed of in the same manner as the product. Do not reuse empty containers.[5]
First Aid Measures
In case of exposure, follow these first aid guidelines:
| Exposure Route | First Aid Procedure |
| Eye Contact | Flush eyes thoroughly with copious amounts of running water. If irritation persists, seek medical attention.[1] |
| Skin Contact | Wash the affected area thoroughly with soap and water.[1] |
| Inhalation | If dust is inhaled, move the person to fresh air. If symptoms occur, seek medical attention.[2][6] |
| Ingestion | Rinse the mouth with water and give water to drink.[1][2][6] |
Experimental Protocols
Detailed experimental protocols for assessing the toxicological properties of this compound are not available in the provided safety data sheets. The information presented is based on established safe handling practices for non-hazardous powders. Researchers should consult toxicological literature for specific experimental designs.
This compound Handling Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receiving to disposal.
Caption: Workflow for safe handling of this compound in a laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
